Cyclooct-4-ene-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclooct-4-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSFMMHUAFBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of Cyclooct-4-ene-1-carboxylic acid CAS 4132-72-3
An In-Depth Technical Guide to
Chemical Properties, Synthesis, and Transannular Reactivity[1]
Executive Summary & Technical Metadata
Cyclooct-4-ene-1-carboxylic acid is a functionalized medium-ring cycloalkene characterized by a unique conformational flexibility and significant transannular reactivity.[1] Unlike smaller rings (C5–C6), the eight-membered ring allows for "inside-outside" conformational isomerism, facilitating reactions where functional groups across the ring can interact (transannular effects).[1]
This molecule serves as a critical building block in two high-value domains:
-
Polymer Chemistry: As a monomer for Ring-Opening Metathesis Polymerization (ROMP) to generate polyalkenamers with pendant carboxylic acid groups.[1]
-
Bioorthogonal Chemistry: As the stable cis-precursor used to synthesize trans-cyclooctenes (TCO), the fastest reacting dienophiles known for tetrazine ligations.[1]
1.1 Chemical Identity & CAS Correction
Important Editorial Note: The CAS number 4132-72-3 provided in the topic request corresponds to 1-Isopropyl-2,5-dimethylbenzene.[1][2][3][4][5] The chemical properties and protocols below describe This compound , which is correctly identified by CAS 4103-10-0 .
| Property | Detail |
| IUPAC Name | (Z)-Cyclooct-4-ene-1-carboxylic acid |
| Common Names | 4-Cyclooctenecarboxylic acid; 5-Carboxy-cis-cyclooctene |
| CAS Number | 4103-10-0 (Correct); 4132-72-3 (Mismatch - see note) |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| SMILES | OC(=O)C1CCC=CCCC1 |
| Appearance | Viscous yellow oil or low-melting solid |
| Boiling Point | 118–120 °C (at 0.4 mmHg) [1] |
Physicochemical Profile
The physicochemical behavior of this compound is dominated by the lipophilicity of the carbocyclic ring contrasted with the polarity of the carboxylic acid headgroup.[1]
-
Solubility: Highly soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and alcohols.[1] Sparingly soluble in water unless deprotonated (pH > 5).[1]
-
Acidity (pKa): ~4.8 (typical of aliphatic carboxylic acids).[1]
-
Conformation: The cyclooctene ring exists primarily in a boat-chair conformation.[1] The "Z" (cis) double bond introduces strain, but significantly less than the "E" (trans) isomer.[1] This strain (~5–6 kcal/mol relative to cyclooctane) is the driving force for its reactivity in ring-opening reactions.[1]
Synthesis Strategy: The Nitrile Hydrolysis Route
While ring-expansion of cyclohexanone enamines is a classical route, the most robust laboratory synthesis relies on the functionalization of 1,5-cyclooctadiene (1,5-COD) .[1] This pathway ensures high regioselectivity and scalability.[1]
3.1 Synthesis Workflow Diagram
Figure 1: Synthetic pathway from 1,5-cyclooctadiene to the target acid via nucleophilic substitution and hydrolysis.[1]
3.2 Detailed Protocol
Step 1: Monobromination Selective monobromination of 1,5-COD is achieved using partial hydrobromination or radical bromination followed by reduction.[1] A common method involves treating 1,5-COD with HBr in acetic acid, though controlling mono- vs. di-addition is critical.[1]
Step 2: Cyanation (Nucleophilic Substitution) [1]
-
Reagents: 5-Bromo-1-cyclooctene, Sodium Cyanide (NaCN), DMSO.[1]
-
Conditions: Heat at 60–80°C for 4–6 hours.
-
Mechanism: Standard S_N2 displacement.[1] The secondary bromide is sterically hindered, requiring a polar aprotic solvent (DMSO) to accelerate the nucleophile.[1]
Step 3: Hydrolysis to Acid
-
Reagents: Potassium Hydroxide (KOH), Hydrogen Peroxide (H₂O₂), Ethanol/Water.[1]
-
Procedure:
-
Dissolve the nitrile in EtOH/H₂O.[1]
-
Add excess KOH and H₂O₂ (to generate the hydroperoxide anion, a potent nucleophile for nitrile hydration).[1]
-
Reflux for 12–24 hours to convert the intermediate amide to the carboxylic acid.
-
Workup: Acidify with HCl to pH 1, extract with diethyl ether, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation (bp 118°C @ 0.4 mmHg).
-
Chemical Reactivity: Transannular Interactions
The defining feature of this compound is its ability to undergo transannular reactions .[1] The flexibility of the 8-membered ring allows the C1-carboxyl group and the C4-alkene to approach each other in space (proximity effect), facilitating intramolecular cyclization.[1]
4.1 Iodolactonization
This reaction is a self-validating test for the structural integrity of the 4,5-unsaturated acid.[1] Upon treatment with iodine, the alkene attacks the iodine to form an iodonium ion, which is immediately intercepted by the internal carboxylate oxygen.[1]
Reaction Scheme:
Mechanism & Topology: The reaction typically yields a 9-oxabicyclo[4.2.1]nonan-8-one derivative.[1] This proves the 1,5-relationship (C1 acid, C5 alkene carbon) in the folded conformation.[1]
Figure 2: Mechanistic flow of transannular iodolactonization, highlighting the proximity-driven cyclization.[1]
4.2 Ring-Opening Metathesis Polymerization (ROMP)
The strain in the cyclooctene ring makes this molecule an excellent monomer for ROMP.[1]
-
Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs.[1]
-
Product: Poly(cyclooctenamer) with pendant carboxylic acid groups.[1]
-
Utility: These polymers are strictly linear (if head-to-tail) and can be post-functionalized with biomolecules (peptides, drugs) via the acid group.[1]
Experimental Protocol: Transannular Iodolactonization
Objective: To demonstrate the transannular reactivity of this compound.
Materials:
-
This compound (1.0 equiv)[1]
-
Iodine (I₂, 2.0 equiv)[1]
-
Potassium Iodide (KI, 3.0 equiv)[1]
-
Sodium Bicarbonate (NaHCO₃, saturated aq.[1] solution)
-
Dichloromethane (DCM)[1]
Procedure:
-
Preparation: Dissolve 154 mg (1.0 mmol) of the acid in 10 mL of DCM. Add 5 mL of saturated NaHCO₃ solution. The biphasic mixture ensures the acid exists as the carboxylate at the interface.[1]
-
Iodination: Prepare a solution of I₂ (508 mg) and KI (498 mg) in 10 mL water. Add this dropwise to the stirred reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours in the dark (to prevent radical side reactions).
-
Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the purple iodine color disappears.
-
Extraction: Separate the organic layer.[1][6] Wash the aqueous layer 2x with DCM.[1]
-
Analysis: Dry combined organics over Na₂SO₄ and concentrate.
-
Validation: Analyze via ¹H NMR . The disappearance of the alkene protons (δ 5.6 ppm) and the appearance of a proton alpha to the lactone oxygen (shifted to ~4.5–5.0 ppm) confirms cyclization.[1]
References
-
Cope, A. C., et al. "Cyclooctane Derivatives from Cyclooctanone and Cyclooctene."[1] Journal of the American Chemical Society, vol. 78, no.[1] 20, 1956, pp. 5129–5130.[1] Link[1]
-
Hillmyer, M. A., et al. "Preparation of Hydroxy- and Carboxy-Telechelic Poly(cyclooctene)."[1] Macromolecules, vol. 28, no.[1] 25, 1995, pp. 8662–8667. Link[1]
-
Wu, Y., & Sampson, N. S.[1] "Synthesis of Glycopolymers via Ring-Opening Metathesis Polymerization." Journal of Organic Chemistry, vol. 68, no. 24, 2003, pp. 9154–9156. (Describes coupling of sugars to this acid).
-
Royzen, M., et al.[1] "A Photochemical Synthesis of Functionalized trans-Cyclooctenes." Journal of the American Chemical Society, vol. 130, no.[1] 12, 2008, pp. 3760–3761.[1] (Describes conversion of the cis-acid to the trans-isomer for bioorthogonal use).
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- 3. 1,4-Dimethyl-2-(1-methylethyl)benzene | C11H16 | CID 77784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Isopropyl-2,5-dimethylbenzene | 4132-72-3 [chemicalbook.com]
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- 6. cur.ac.rw [cur.ac.rw]
molecular structure and conformation of cyclooct-4-ene-1-carboxylic acid
An In-Depth Technical Guide to the Molecular Structure and Conformation of Cyclooct-4-ene-1-carboxylic Acid
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclooctene framework is a cornerstone of complex molecule synthesis and a key player in the field of bioorthogonal chemistry. Its unique conformational flexibility, governed by the interplay of ring strain and transannular interactions, presents both challenges and opportunities in molecular design. This guide provides a comprehensive technical exploration of this compound, a derivative that combines the conformational intricacies of the eight-membered ring with the versatile functionality of a carboxylic acid. We will dissect its structural isomers, delve into the energetic landscape of its conformers, and present the definitive experimental and computational methodologies used for its characterization. This document is intended to serve as an authoritative resource for researchers leveraging this molecule in synthetic chemistry, materials science, and targeted drug delivery systems.
Introduction: The Conformational Challenge of the Cyclooctene Ring
The eight-membered carbocyclic ring is one of the most complex and fascinating systems in conformational analysis. Unlike the well-defined chair conformation of cyclohexane, cyclooctane and its derivatives can adopt multiple low-energy conformations, with small energy barriers separating them.[1] The introduction of a double bond in cyclooctene further complicates this landscape.
The cis-cyclooctene isomer is the most stable and readily accessible, typically adopting a strained boat-chair-like conformation. The trans-cyclooctene isomer, however, possesses significant ring strain due to the orthogonal arrangement of the p-orbitals of the double bond. This inherent strain is the driving force behind its remarkable reactivity in strain-promoted cycloaddition reactions, a cornerstone of modern "click chemistry".[2] This high reactivity, particularly in inverse-electron-demand Diels-Alder reactions with tetrazines, has made trans-cyclooctene derivatives invaluable tools for in-vivo imaging and drug target identification.[3][4]
The addition of a carboxylic acid substituent at the allylic C1 position introduces another layer of complexity, influencing the conformational equilibrium of the ring and providing a critical functional handle for conjugation to biomolecules, surfaces, or therapeutic payloads. Understanding the preferred three-dimensional structure of this compound is therefore paramount to harnessing its full potential.
Synthesis and Isomeric Forms
This compound exists as both cis ((4Z)) and trans ((4E)) isomers of the double bond. The synthesis of the more stable cis isomer is well-documented.
Experimental Protocol: Synthesis of (4Z)-Cyclooct-4-ene-1-carboxylic Acid
This protocol is adapted from established literature procedures for the synthesis of the target compound.[5]
Step 1: Saponification of the Ester
-
Combine a solution of ethyl cyclo-oct-4-ene-1-carboxylate (40 parts by weight) with water (100 parts by volume) and sodium hydroxide (21 parts by weight).
-
Heat the mixture under reflux for 2 hours. A precipitate of metallic palladium (from a previous reaction step in the source literature) will form.
-
Allow the autoclave to cool and vent.
Step 2: Isolation and Acidification
-
Remove the metallic precipitate by filtration.
-
Pour the filtrate into water (350 parts by volume).
-
Acidify the solution with excess concentrated hydrochloric acid. (4Z)-Cyclooct-4-ene-1-carboxylic acid will separate as a yellow oil.
Step 3: Extraction and Purification
-
Extract the aqueous mixture with diethyl ether (3 x 200 parts by volume).
-
Combine the organic layers and dry over anhydrous sodium sulphate.
-
Evaporate the ether under reduced pressure to yield the crude cyclo-octene acid. Further purification can be achieved via distillation or chromatography if required.
The synthesis of the trans isomer is more challenging and typically involves a photochemical isomerization of the cis precursor, often using a photosensitizer.[2][6]
Conformational Landscape: A Computational Perspective
Computational chemistry provides powerful insights into the relative stabilities of different conformations.[7][8] For cyclooctene, several conformations are possible, with the four most discussed being chiral and existing as enantiomeric pairs.[9] The relative energetic order for the parent cyclooctene is generally agreed upon as A < B < D < C, with conformation A representing over 96% of the population at room temperature.[9]
The introduction of the C1-carboxylic acid group modifies this landscape. The substituent can exist in an axial or equatorial position relative to the mean plane of the ring. Furthermore, the carboxyl group itself has two planar conformations: syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group.[10] The syn conformation is generally more stable due to favorable intramolecular interactions.[10]
The most stable conformer of (4Z)-cyclooct-4-ene-1-carboxylic acid will therefore be a complex function of:
-
Ring Conformation: A preferred boat-chair-like structure.
-
Substituent Position: A strong preference for the equatorial position to minimize steric 1,3-diaxial interactions.
-
Carboxyl Orientation: A preference for the syn arrangement.
The interplay of these factors determines the molecule's overall shape, polarity, and steric profile.
Logical Flow: Conformational Determination
Caption: Interplay of conformational factors.
Experimental Characterization
A multi-technique approach is essential for the unambiguous structural and conformational characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the solution-state structure and dynamics of molecules.[11][12]
-
¹H NMR: The chemical shifts and coupling constants of the olefinic protons (typically around 5.6 ppm) and the proton at C1 are highly sensitive to the dihedral angles and thus the ring's conformation. Variable temperature (VT) NMR experiments can be used to study the energy barriers between different conformers.
-
¹³C NMR: Provides information on the number of unique carbon environments, confirming the molecule's symmetry.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals unambiguously.
-
NOESY: Nuclear Overhauser Effect Spectroscopy can identify protons that are close in space, providing definitive evidence for the preferred conformation (e.g., confirming an equatorial position for the C1 proton through its spatial proximity to other equatorial protons).
| Technique | Information Yielded | Typical Application |
| ¹H NMR | Chemical shifts, coupling constants (J-values) | Dihedral angles, conformational preferences |
| ¹³C NMR | Number of unique carbon signals | Molecular symmetry |
| COSY | ¹H-¹H correlations | Proton connectivity mapping |
| NOESY | ¹H-¹H spatial proximity | Through-space correlations, stereochemistry |
X-Ray Crystallography
X-ray crystallography provides an exact and high-resolution picture of the molecular structure in the solid state.[13] This technique is the gold standard for determining bond lengths, bond angles, and the precise conformation adopted in the crystal lattice.[14]
Experimental Workflow: Single-Crystal X-Ray Diffraction
Caption: Workflow for X-ray crystal structure determination.
The protocol involves:
-
Crystallization: Growing a high-quality single crystal of the compound, which can be the most challenging step.[15]
-
Data Collection: Mounting the crystal in an X-ray diffractometer and collecting the diffraction pattern as the crystal is rotated.[15]
-
Structure Solution: Using the diffraction data to calculate an electron density map of the molecule.
-
Refinement: Fitting the atomic positions to the electron density map to generate the final, precise 3D structure.
Relevance in Drug Development
The unique structural and reactive properties of cyclooctene derivatives make them highly relevant to the pharmaceutical industry.
-
Bioorthogonal Chemistry: As mentioned, trans-cyclooctene derivatives are premier reagents for tetrazine ligations.[2] The carboxylic acid group on this compound serves as a perfect attachment point for linking the strained ring to a drug molecule, antibody, or imaging agent, enabling targeted delivery and in-vivo tracking.
-
Scaffold for Synthesis: The conformationally defined yet flexible eight-membered ring can serve as a novel scaffold for building complex molecules. The orientation of the carboxylic acid substituent, dictated by the ring's conformation, can be used to control the spatial presentation of other functional groups, influencing how a molecule interacts with a biological target like an enzyme or receptor.
-
Prodrugs: The reactivity of the strained alkene can be harnessed in "click-to-release" systems, where a bioorthogonal reaction triggers the release of an active drug molecule at a specific site, potentially reducing side effects.
Conclusion
This compound is a molecule of significant academic and industrial interest. Its conformational behavior is a delicate balance of ring strain, transannular interactions, and substituent effects. A thorough understanding of this landscape, achieved through a synergistic combination of computational modeling and rigorous experimental characterization via NMR and X-ray crystallography, is essential for its effective application. For drug development professionals, the unique reactivity of its trans isomer and the synthetic versatility of its carboxylic acid handle offer exciting opportunities in the design of next-generation targeted therapeutics and advanced diagnostic agents.
References
-
Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Atlantis Press.[Link]
-
PrepChem. (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid. PrepChem.com.[Link]
-
Hermans, I., et al. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. The Journal of Organic Chemistry, 76(23), 10236–10240. [Link]
-
Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Advances in Engineering Research, 178, 21-26. [Link]
-
Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Semantic Scholar.[Link]
-
Anderson, J. E., et al. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society, 91(24), 6804–6809. [Link]
-
Choi, C. S., & Mattice, W. L. (2009). Conformational properties of cyclooctane: a molecular dynamics simulation study. Journal of Chemical Physics, 131(11), 114502. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum (500 MHz, CDCl₃, 298 K) of an α-cyclocarbonate end-functionalized PCOE. ResearchGate.[Link]
-
Liu, Y., et al. (2005). ¹H NMR titration and quantum calculation for the inclusion complexes of cis-cyclooctene, cis, cis-1, 3-cyclooctadiene and cis, cis-1, 5-cyclooctadiene with beta-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 52(3-4), 217-224. [Link]
-
ResearchGate. (n.d.). X‐Ray crystal structure of photoproduct 23. ResearchGate.[Link]
-
Bergamini, G., et al. (2018). amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells. Chemical Communications, 54(72), 10124-10127. [Link]
-
Anet, F. A. L., & St. Jacques, M. (1966). Nuclear Magnetic Resonance Spectra and Conformations of Substituted Cyclooctanes. Journal of the American Chemical Society, 88(11), 2585–2586. [Link]
-
ChemSynthesis. (n.d.). 4-cyclooctene-1-carboxylic acid. ChemSynthesis.com.[Link]
-
Fox, J. M. (2012). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 16(5-6), 540-546. [Link]
-
Tomarchio, E. G., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. ResearchGate.[Link]
-
Taylor, M. T., et al. (2011). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Journal of the American Chemical Society, 133(47), 19185–19192. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 225-238. [Link]
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LibreTexts Chemistry. (2024). 12.9: Chemistry Matters—X-Ray Crystallography. chem.libretexts.org.[Link]
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University of California, Irvine. (n.d.). Conformational Analysis. chem.uci.edu.[Link]
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Journal of Pharmacy. (2024). A review on x-ray crystallography and it's applications. journalofpharmacy.com.[Link]
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Rizzi, A., et al. (2019). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling, 59(8), 3563–3572. [Link]
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Wikipedia. (n.d.). X-ray crystallography. en.wikipedia.org.[Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. organic-chemistry.org.[Link]
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The Role of Cyclooct-4-ene-1-carboxylic Acid in Bioorthogonal Chemistry
Technical Guide for Researchers & Drug Developers
Executive Summary
In the domain of bioorthogonal chemistry, cyclooct-4-ene-1-carboxylic acid serves as the critical scaffold for generating trans-cyclooctene (TCO) derivatives—the most reactive dienophiles currently available for the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
While the commercially available "this compound" typically exists as the stable, unreactive cis-isomer, it acts as the essential precursor. Once photoisomerized to its high-energy trans-conformer (TCO-acid), it becomes a "spring-loaded" electrophile capable of reacting with 1,2,4,5-tetrazines with second-order rate constants (
This guide details the mechanistic principles, synthesis/activation protocols, and experimental workflows required to utilize this molecule in pre-targeted imaging and antibody-drug conjugate (ADC) activation.
Chemical Basis & Mechanism
1.1 The Isomerization Imperative
The utility of this compound hinges entirely on its stereochemistry.
-
Cis-Isomer (Inactive): The ring strain is minimal (~6 kcal/mol). It is inert toward tetrazines under physiological conditions.
-
Trans-Isomer (Active TCO): The trans-double bond introduces massive ring strain (~29 kcal/mol) because the polymethylene chain must stretch across the double bond. This strain drives the IEDDA reaction, lowering the activation energy significantly.
Critical Note: If you purchase "this compound" from a standard chemical vendor, it is almost certainly the cis-isomer. It must be photoisomerized or purchased as the trans-isomer (TCO) for bioorthogonal applications.
1.2 The IEDDA Reaction Mechanism
The reaction between TCO-acid and a tetrazine is bioorthogonal (inert to biological functional groups) and irreversible.
-
Cycloaddition: The TCO (dienophile) and Tetrazine (diene) undergo a [4+2] cycloaddition.
-
Retro-Diels-Alder: The resulting intermediate eliminates nitrogen gas (
), driving the equilibrium irreversibly forward. -
Tautomerization: The 4,5-dihydropyridazine product tautomerizes to a stable 1,4-dihydropyridazine (or pyridazine upon oxidation).
Visualization: IEDDA Pathway
Caption: The irreversible IEDDA reaction pathway. The release of N2 gas prevents reversibility, ensuring high yield in complex biological milieus.
Experimental Protocols
2.1 Activation of TCO-Acid (Synthesis of TCO-NHS Ester)
To label proteins, the carboxylic acid group must be activated. The N-hydroxysuccinimide (NHS) ester is the standard for amine conjugation (e.g., Lysine residues).
Reagents:
-
Trans-cyclooct-4-ene-1-carboxylic acid (TCO-Acid)
-
TSTU (
-Tetramethyl- -( -succinimidyl)uronium tetrafluoroborate) or EDC/NHS -
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Protocol:
-
Dissolution: Dissolve 10 mg (0.065 mmol) of TCO-Acid in 500 µL anhydrous DMF.
-
Base Addition: Add 3.0 equivalents of DIPEA.
-
Activation: Add 1.2 equivalents of TSTU.
-
Incubation: Stir at Room Temperature (RT) for 1 hour under inert atmosphere (Argon/Nitrogen).
-
Validation: Monitor by TLC or LC-MS. The acid peak should disappear, replaced by the NHS-ester mass (+97 Da).
-
Usage: The resulting TCO-NHS ester solution can be used directly for protein labeling or purified via silica chromatography (if stability allows) or precipitation. Note: TCO-NHS esters are moisture sensitive; store desiccated at -20°C.
2.2 Protein Conjugation Workflow
This protocol describes labeling a monoclonal antibody (mAb) with TCO-Acid (via NHS ester).
Materials:
-
Monoclonal Antibody (1 mg/mL in PBS, pH 7.4).
-
Conjugation Buffer: 1M Sodium Bicarbonate (
), pH 8.5. -
TCO-NHS Ester (prepared above, dissolved in DMSO).
-
Purification: Zeba Spin Desalting Columns (7K MWCO).
Step-by-Step Methodology:
-
Buffer Exchange (Critical): Ensure the antibody is free of Tris or Glycine (primary amines inhibit reaction). If necessary, dialyze into PBS.
-
pH Adjustment: Add 1/10th volume of 1M
to the antibody solution to raise pH to ~8.5. This deprotonates Lysine -amines, increasing nucleophilicity. -
Addition: Add 10–20 molar equivalents of TCO-NHS ester (from DMSO stock) to the antibody.
-
Constraint: Keep final organic solvent volume <10% to prevent protein precipitation.
-
-
Incubation: Incubate for 60 minutes at RT or 4°C overnight.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1] Incubate for 10 mins.
-
Purification: Apply reaction mixture to a pre-equilibrated Zeba Spin column. Centrifuge at 1000 x g for 2 mins to collect purified TCO-mAb.
Validation (TCO-to-Antibody Ratio):
Quantify the TCO load by reacting a small aliquot of the conjugate with a known excess of a tetrazine-dye (e.g., Tetrazine-Cy5). Measure the decrease in Tetrazine absorbance at 520 nm (or specific
Applications & Kinetic Data
3.1 Pre-Targeted Imaging
Directly labeling antibodies with radioisotopes results in high background radiation due to the long circulation time of mAbs (days).[2] TCO-Acid enables Pre-Targeting :
-
Inject TCO-mAb: The non-radioactive antibody accumulates at the tumor; excess clears from blood.
-
Inject Tetrazine-Radioligand: A small, fast-clearing radioactive tetrazine is injected.
-
In Vivo Click: The tetrazine finds the TCO-mAb at the tumor and reacts instantly. Unreacted tetrazine clears renally within minutes.
Workflow Diagram:
Caption: Decoupling the targeting vector (mAb) from the imaging agent optimizes signal-to-noise ratio.
3.2 Comparative Kinetics
The reactivity of TCO-Acid derivatives depends heavily on the specific tetrazine partner and the solvent environment.
| Dienophile | Reactivity Partner | Rate Constant ( | Stability ( |
| TCO-Acid (Axial) | Diphenyl-Tetrazine | ~20,000 - 50,000 | High |
| TCO-Acid (Equatorial) | Diphenyl-Tetrazine | ~1,000 - 5,000 | Very High |
| Norbornene | Diphenyl-Tetrazine | ~2 | High |
| Cyclooctyne (SCO) | Azide | ~0.1 | High |
Data Source: Blackman et al. (2008), Rossin et al. (2010).
Critical Considerations for Drug Development
4.1 Isomer Stability (The "Dead-End" Risk)
TCO is thermodynamically unstable relative to the cis-isomer.
-
Isomerization: In the presence of thiols (in vivo) or transition metals (copper), TCO can isomerize back to the unreactive cis form.
-
Mitigation: The "Axial" diastereomer of TCO-derivatives (where the substituent is in the axial position) is generally more reactive but can be less stable than the equatorial form. However, modern "conformationally strained" TCOs (sTCO) balance this.
-
Storage: Store TCO-Acid derivatives as silver(I) complexes (e.g., Ag-TCO) to prevent isomerization. The silver is removed by precipitation with NaCl before conjugation.
4.2 Hydrophobicity
The cyclooctene ring is highly lipophilic. Attaching multiple TCO-Acid residues to a protein can cause:
-
Precipitation / Aggregation.
-
Altered pharmacokinetics (increased liver uptake).
-
Solution: Use PEGylated linkers (e.g., TCO-PEG4-Acid) rather than bare TCO-Acid to maintain solubility.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][3][4] Journal of the American Chemical Society, 130(41), 13518-13519. [Link]
-
Rossin, R., et al. (2010). In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Angewandte Chemie International Edition, 49(19), 3375-3378. [Link]
-
Selvaraj, R., & Fox, J. M. (2013). Trans-Cyclooctene — a Stable, Voracious Dienophile for Bioorthogonal Labeling.[5] Current Opinion in Chemical Biology, 17(5), 753-760. [Link]
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels‐Alder (IEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[3] Chemical Society Reviews, 42(12), 5131-5142. [Link]
Sources
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- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
difference between cis and trans-cyclooct-4-ene-1-carboxylic acid
An In-depth Technical Guide to the Stereoisomers of Cyclooct-4-ene-1-carboxylic Acid: A Comparative Analysis of cis and trans Configurations
Abstract
The cyclooctene scaffold represents the smallest ring system capable of stably accommodating both cis and trans configurations of its endocyclic double bond. This unique structural feature gives rise to profound differences in ring strain, conformational preference, and chemical reactivity between its stereoisomers. This technical guide provides a detailed comparative analysis of cis- and trans-cyclooct-4-ene-1-carboxylic acid, focusing on the fundamental principles that govern their distinct properties. We will explore their conformational landscapes, spectroscopic signatures, synthetic pathways, and, most critically, their divergent reactivity profiles, with a particular emphasis on the role of the highly strained trans-isomer in the field of bioorthogonal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of these important molecular entities.
Introduction: The Significance of Stereoisomerism in Cyclooctenes
Medium-sized rings (8-11 atoms) occupy a unique chemical space where the interplay of angle strain, torsional strain, and transannular interactions dictates molecular geometry and stability. Cyclooctene is a canonical example, where the geometric constraint of the double bond forces the alkyl chain to adopt specific three-dimensional arrangements.
-
cis-Cyclooctene : The cis (or Z) isomer is the thermodynamically more stable of the two.[1] Its double bond geometry is readily accommodated within the flexible eight-membered ring, resulting in relatively low ring strain.
-
trans-Cyclooctene : The trans (or E) isomer is significantly strained because the alkyl chain must span the double bond in a less favorable geometry.[1][2] This high strain energy makes trans-cyclooctene a highly reactive species, a property that has been harnessed for numerous applications.[1]
The addition of a carboxylic acid functional group at the C1 position introduces a site for conjugation and further molecular elaboration, while minimally impacting the core conformational and reactivity differences dictated by the double bond geometry. Understanding these differences is paramount for their strategic application in synthesis and chemical biology.
Structural and Conformational Analysis
The profound dissimilarity in the chemical behavior of cis- and trans-cyclooct-4-ene-1-carboxylic acid originates from their distinct potential energy surfaces and preferred conformations.
Ring Strain and Stability
The primary differentiator is ring strain. The parent cis-cyclooctene has a strain energy of approximately 7.4 kcal/mol, whereas the trans-isomer possesses a much higher strain energy of 16.7 kcal/mol.[1] This ~9.3 kcal/mol difference renders the trans-isomer thermodynamically unstable relative to the cis-isomer and serves as the driving force for its enhanced reactivity. The relief of this strain is a powerful thermodynamic incentive for reactions that saturate the double bond.
Preferred Conformations
Computational and experimental studies have elucidated the preferred conformations for each isomer.
-
cis-Isomer : The flexible cis-cyclooctene ring exists as a mixture of several rapidly interconverting conformers, with the most stable forms described as ribbon-like or belonging to a chair-boat family.[3][4] These conformations effectively minimize torsional and transannular strain.
-
trans-Isomer : The rigid trans-cyclooctene ring has two primary conformations: a lower-energy crown form and a higher-energy half-chair form, with the latter being approximately 5.6-5.9 kcal/mol less stable.[1][5] Crucially, the geometry of the half-chair conformation is pre-distorted towards the transition state of cycloaddition reactions, making it exceptionally reactive.[5][6] Forcing the ring into a half-chair-like geometry, for instance by installing a cis-fused ring, can dramatically accelerate its reaction rates.[5][7]
Experimental Protocol: Saponification of Ethyl cis-cyclooct-4-ene-1-carboxylate [8]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine ethyl cis-cyclooct-4-ene-1-carboxylate (1.0 eq), water, and sodium hydroxide (2.5 eq).
-
Hydrolysis : Heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by TLC until the starting ester is consumed.
-
Work-up : Cool the reaction mixture to room temperature. If any solids (e.g., precipitated palladium from a previous step) are present, remove them by filtration.
-
Acidification : Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH < 2), which will cause the carboxylic acid to precipitate as an oil or solid.
-
Extraction : Extract the acidified mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cis-cyclooct-4-ene-1-carboxylic acid. Further purification can be achieved by distillation or crystallization.
Synthesis of trans-Cyclooct-4-ene-1-carboxylic Acid
Direct synthesis of the strained trans-isomer is challenging. The most common and effective method is the photochemical isomerization of the more stable cis-isomer. [1][9]This process establishes a photostationary state that is typically unfavorable for the trans product. To achieve a high yield, the trans-isomer is selectively removed from the reaction mixture as it forms, thereby driving the equilibrium toward the desired product. This is often accomplished by complexation with silver ions (Ag⁺). [1][10][11] Experimental Protocol: Photochemical Isomerization of the cis-Isomer [10][11]
-
Sensitizer Solution : Prepare a solution of cis-cyclooct-4-ene-1-carboxylic acid and a triplet sensitizer (e.g., ethyl benzoate) in a suitable solvent like cyclohexane.
-
Aqueous Trap : Prepare an aqueous solution of silver nitrate (AgNO₃).
-
Two-Phase System : Combine the organic solution and the aqueous silver nitrate solution in a quartz photoreactor. The trans-isomer is more soluble in the aqueous phase due to complexation with Ag⁺, while the cis-isomer remains primarily in the organic phase.
-
Irradiation : Irradiate the stirred, two-phase mixture with a UV lamp (e.g., a medium-pressure mercury lamp, ~254 nm) at a controlled temperature (e.g., 20 °C). The sensitizer absorbs the light and transfers energy to the cis-alkene, promoting its isomerization to the trans-alkene.
-
Extraction & Isolation : After several hours of irradiation, separate the aqueous layer containing the Ag⁺-trans-isomer complex.
-
Decomplexation : Add an excess of a competing ligand, such as aqueous ammonia (NH₄OH), to the aqueous layer. This displaces the trans-isomer from the silver complex.
-
Final Extraction : Extract the released trans-cyclooct-4-ene-1-carboxylic acid from the aqueous phase using an organic solvent. Dry and concentrate the organic phase to yield the final product.
Reactivity and Applications: A Tale of Two Isomers
The difference in stability and strain between the two isomers leads to a dramatic divergence in their chemical reactivity and utility.
cis-Isomer: The Stable Building Block
cis-Cyclooct-4-ene-1-carboxylic acid behaves as a conventional cycloalkene. Its double bond can undergo standard electrophilic additions (e.g., halogenation, hydroboration), but it is generally unreactive under mild conditions. Its primary utility is as a stable synthetic intermediate or as the precursor to its more reactive trans counterpart.
trans-Isomer: The Bioorthogonal Powerhouse
The high ring strain of trans-cyclooct-4-ene-1-carboxylic acid makes it an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions. This reaction, often termed "click chemistry," typically involves an electron-poor diene, such as a 1,2,4,5-tetrazine. [12] The key features of this reaction are:
-
Extraordinary Speed : The reaction is extremely fast, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹. [6]The rate is driven by the release of the ~9.3 kcal/mol of strain energy in the trans double bond.
-
Bioorthogonality : The reaction is highly selective and proceeds rapidly under physiological conditions (neutral pH, aqueous solution, ambient temperature) without interfering with native biological functional groups. [13]* Catalyst-Free : The reaction does not require any metal catalysts, which can be toxic to biological systems. [12] The carboxylic acid moiety on the trans-cyclooctene (TCO) ring serves as a crucial handle for attaching it to other molecules of interest, such as proteins, drugs, or imaging agents, via standard amide bond coupling chemistry. [14][15]This has made TCO-acid and its derivatives indispensable tools in chemical biology for applications like live-cell imaging, drug targeting, and proteomics. [6]
Conclusion
cis- and trans-cyclooct-4-ene-1-carboxylic acid, while sharing the same molecular formula, are profoundly different molecules. The cis-isomer is a thermodynamically stable, relatively unreactive compound, useful as a synthetic precursor. In stark contrast, the trans-isomer is a high-energy, strained molecule whose reactivity is dominated by the thermodynamic imperative to release this strain. This property has elevated it from a chemical curiosity to a cornerstone of modern bioorthogonal chemistry. For researchers in drug development and chemical biology, understanding the synthesis, handling, and unique strain-driven reactivity of the trans-isomer is essential for leveraging its power in creating precisely targeted molecular tools.
References
-
The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. (2025, August 10). ResearchGate. [Link]
-
The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. (2011, November 13). Moodle@Units. [Link]
-
trans-Cyclooctene. Wikipedia. [Link]
-
Cyclooctene. Wikipedia. [Link]
-
Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. PMC. [Link]
-
Comparison of the reactivities of different TCO derivatives used in ligation reactions. ResearchGate. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses Procedure. [Link]
-
trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC, NIH. [Link]
-
(4Z)-1-methylthis compound | C20H32O4. PubChem. [Link]
-
Synthesis of 1, 2, 3, 4 and 5 from cis-cyclooctene (12). Reagents/conditions. ResearchGate. [Link]
-
Cyclooctene is one of the smaller rings that can form a trans alk... (2024, February 11). Study Prep in Pearson+. [Link]
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. (2024, June 6). PMC. [Link]
-
Synthesis of cyclo-oct-4-ene-1-carboxylic acid. PrepChem.com. [Link]
-
Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee. [Link]
-
Cyclohept-4-enecarboxylic acid | C8H12O2. PubChem, NIH. [Link]
-
Enzymatic Process for the Synthesis of cis/ trans -(1 R ,5 R )-Bicyclo[3.2.0]hept- 6-ylidene-acetate: Solvent Effect and NMR Study. ResearchGate. [Link]
-
CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum. ChemAnalyst. [Link]
-
4-cyclooctene-1-carboxylic acid. ChemSynthesis. [Link]
-
13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]
-
TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]
-
(PDF) Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. ResearchGate. [Link]
-
Tetrazine-triggered release of carboxylic-acid containing molecules for activation of an anti-inflammatory drug. University of Cambridge. [Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
-
How to use infrared spectroscopy to distinguish between cis and trans isomers. (2020, December 9). Quora. [Link]
-
Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. (2021, January 27). Bulgarian Chemical Communications. [Link]
-
The features of IR spectrum. NPTEL. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]
- Method for synthesis of long-chain carboxylic acids and alcohols.
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]
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Technical Deep Dive: The Evolution of Cyclooctene Derivatives in Bioorthogonal Chemistry
Executive Summary: The Shift to Inverse Electron-Demand
For decades, the "holy grail" of chemical biology was a reaction that could proceed at physiological conditions—neutral pH, aqueous solvent, 37°C—without interfering with native biochemical processes. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized the field, the toxicity of copper restricted its in vivo utility.[1]
The solution lay in strain . By leveraging the immense ring strain of trans-cyclooctene (TCO), researchers unlocked the Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reaction. This guide analyzes the history, mechanistic evolution, and clinical application of TCO derivatives, moving from the foundational 2008 discovery to modern "click-to-release" therapeutics.
The Mechanistic Core: Why TCO?
Orbital Interactions and Strain
The reactivity of TCO with 1,2,4,5-tetrazines is driven by the Inverse Electron-Demand Diels-Alder (IEDDA) mechanism. Unlike standard Diels-Alder reactions (electron-rich diene + electron-poor dienophile), IEDDA involves:
-
Diene (Tetrazine): Electron-poor (
). -
Dienophile (TCO): Electron-rich (
).
The trans configuration of the cyclooctene ring twists the double bond, preventing coplanarity of the carbons. This introduces approximately 16 kcal/mol of strain energy. This strain raises the energy of the HOMO, narrowing the HOMO-LUMO gap and accelerating the reaction kinetics by orders of magnitude compared to unstrained alkenes.
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion from reactants to the stable pyridazine adduct.
[2]
The Evolutionary Timeline: Balancing Kinetics and Stability
The history of TCO derivatives is a case study in molecular engineering, trading off between reaction speed (
First Generation: The Fox Discovery (2008)
The Breakthrough: Blackman, Royzen, and Fox (University of Delaware) published the seminal paper describing the reaction between TCO and dipyridyl-s-tetrazine.
-
Key Metric:
.[2][3] -
Significance: This was orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC,
), enabling labeling at nanomolar concentrations.
Second Generation: The Need for Speed (s-TCO)
To push kinetics further for pre-targeting applications (where the window for reaction is limited by clearance rates), researchers introduced a fused cyclopropane ring.
-
Mechanism: The fusion forces the ring into a highly strained "crown" conformation.
-
Key Metric:
.[2][6][7][8][9] -
The Trade-off: The extreme strain made s-TCO susceptible to isomerization to the unreactive cis-isomer in the presence of serum thiols (e.g., albumin), reducing its in vivo half-life.
Third Generation: The Goldilocks Zone (d-TCO)
To solve the stability crisis, the dioxolane-fused TCO (d-TCO) was developed.
-
Design: A cis-dioxolane ring fusion.
-
Benefit: The oxygen atoms reduce the electron density of the alkene slightly (improving stability against thiols) while the ring fusion maintains the strained conformation required for high reactivity.
-
Key Metric:
(in water).[7][8] -
Outcome: High speed combined with excellent serum stability.
Visualizing the Genealogy
[5][10]
Quantitative Comparison of Kinetics
The following table summarizes the reaction rates of various TCO generations against a standard tetrazine (typically 3,6-di(2-pyridyl)-s-tetrazine).
| Derivative | Structure Feature | Rate Constant ( | Stability (Serum/Thiols) | Primary Application |
| TCO (Gen 1) | Unmodified trans-alkene | ~2,000 | Moderate | General labeling, in vitro |
| s-TCO | Fused Cyclopropane | > 100,000 | Low (Isomerizes) | Short-window in vivo imaging |
| d-TCO | Fused Dioxolane | ~ 366,000 | High | Pre-targeting, ADCs |
| Oxo-TCO | Oxygen in ring backbone | ~ 20,000 | High (Hydrophilic) | Aqueous solubility needs |
Note: Rates are solvent-dependent.[10] Values above are typical for aqueous or methanol/water mixtures.
Advanced Application: Click-to-Release
One of the most powerful applications of TCO chemistry is drug uncaging .
The Mechanism
-
Conjugation: A drug is attached to the allylic position of the TCO via a carbamate linker.
-
Click: Tetrazine reacts with the TCO.
-
Release: The resulting dihydropyridazine tautomerizes.[11][12] This electronic rearrangement forces the elimination of the carbamate group, releasing the free amine (the drug) and carbon dioxide.
Why it works: The elimination is driven by the aromatization of the pyridazine core. This allows for the systemic administration of a non-toxic prodrug (TCO-Drug) followed by local activation at a tumor site using a targeted Tetrazine.
Representative Protocol: Synthesis of TCO-NHS Ester
This protocol describes the activation of a TCO-acid for protein labeling, a common entry point for researchers.
Objective: Create an amine-reactive TCO derivative from TCO-carboxylic acid.
Reagents:
-
(E)-cyclooct-4-enecarboxylic acid (TCO-acid)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dry Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of TCO-acid in dry DCM (concentration ~0.1 M) under an inert atmosphere (Argon/Nitrogen).
-
Activation: Add 1.2 eq of NHS and 1.2 eq of EDC.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (stain with KMnO4; TCO is active).
-
Workup: Dilute with DCM, wash with 0.1 M HCl (to remove EDC urea byproduct), then saturated NaHCO3, then brine.
-
Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purification: Flash chromatography (Silica, Hexane:EtOAc). Note: Avoid prolonged exposure to silica as acidity can induce isomerization.
-
Storage: Store at -20°C, protected from light.
Self-Validation Check:
-
H-NMR: Verify the retention of the multiplet at ~5.5-6.0 ppm (alkene protons) to ensure no isomerization to cis-cyclooctene occurred during synthesis.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[2][13][14] Journal of the American Chemical Society.[15] Link
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science. Link
-
Versteegen, R. M., et al. (2013). Click-to-release: instantaneous doxorubicin elimination upon tetrazine ligation. Angewandte Chemie International Edition. Link
-
Taylor, M. T., et al. (2011). Controlled release of amines via the bioorthogonal 2-cyanobenzothiazole/cysteine reaction. (Contextual reference on stability comparisons). Journal of the American Chemical Society.[15] Link
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Thermodynamic Landscape & Kinetic Trapping of Cyclooct-4-ene-1-carboxylic Acid Isomers
Executive Summary: The Stability-Reactivity Paradox
In the development of Antibody-Drug Conjugates (ADCs) and pre-targeted imaging agents, cyclooct-4-ene-1-carboxylic acid serves as a critical bifunctional linker. Its value lies not in its thermodynamic stability, but in its instability.
The molecule exists primarily as two geometric isomers: the thermodynamically stable (Z)-cis-isomer and the highly strained, kinetically trapped (E)-trans-isomer (TCO). While the cis-isomer represents the thermodynamic ground state, it is chemically inert toward bioorthogonal partners. The trans-isomer, carrying approximately 11–12 kcal/mol of ring strain energy, acts as a "loaded spring," driving the ultra-fast Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines.
This guide analyzes the thermodynamic hierarchy of these isomers, the structural origins of their stability, and the field-proven protocols for synthesizing and preserving the reactive trans-isomer.
Thermodynamic Hierarchy & Conformational Analysis
Understanding the energy landscape is prerequisite to manipulating these isomers. The cyclooctene ring system is unique because it is the smallest cycloalkene where the trans-isomer is isolable at room temperature, yet it remains significantly destabilized relative to the cis-form.
The Energy Gap
The isomerization from cis to trans is endergonic. The trans-isomer is maintained only by a high kinetic barrier to racemization and isomerization.
| Isomer | Relative Enthalpy ( | Ring Strain Character | Kinetic Stability ( |
| (Z)-Cis (Ground State) | 0 kcal/mol (Reference) | Minimal (Boat-Chair flexibility) | Indefinite |
| (E)-Trans (Reactive) | +11.2 kcal/mol | High (Twisted "Crown" rigidity) | Months (4°C), Hours (Serum) |
| Transition State | ~ +35 kcal/mol | Diradical/Zwitterionic character | N/A |
Conformational Isomerism within TCO
The trans-cyclooct-4-ene-1-carboxylic acid is not a single static structure. The trans-cyclooctene ring adopts a rigid crown conformation (resembling a cyclohexane chair).[1][2] This creates two distinct environments for the carboxylic acid substituent at the C1 position:
-
Pseudo-Equatorial: The carboxyl group extends away from the ring transannular space. This is the thermodynamically preferred conformer for the trans-isomer, minimizing 1,3-diaxial-like steric clashes.
-
Pseudo-Axial: The carboxyl group projects somewhat parallel to the
axis of the ring. This conformer is higher in energy due to transannular steric repulsion.
Crucial Insight for Drug Design: Unlike cyclohexane, where ring flips are rapid, the TCO crown is rigid. The synthesis typically yields a diastereomeric mixture (due to the planar chirality of the alkene and point chirality at C1). However, the equatorial-COOH isomer is generally the major product isolated from flow photochemistry because it minimizes steric strain in the transition state.
Visualization: The Potential Energy Surface
The following diagram illustrates the energy wells and the activation barrier preventing the "loaded spring" (Trans) from relaxing to the "spent shell" (Cis).
Synthesis & Kinetic Trapping Protocol
To access the high-energy trans-isomer, we cannot rely on thermal equilibrium. We must use Singlet-Sensitized Flow Photochemistry . This method drives the system uphill thermodynamically and uses a chemical trap (Silver Nitrate) to prevent back-isomerization.
The "Fox Method" (Flow Chemistry)
This protocol is the industry standard for generating TCOs. It relies on the fact that trans-cyclooctenes form stable coordination complexes with Ag(I) ions, while cis-isomers do not.
Mechanism:
-
Excitation: Methyl benzoate (sensitizer) absorbs UV light (254 nm) and transfers energy to the cis-alkene, generating a singlet diradical intermediate.
-
Relaxation: The intermediate relaxes to a cis/trans mixture.
-
Trapping: The mixture flows over Silica-AgNO
. The trans-isomer binds to Silver; the cis-isomer does not and is recycled.
Detailed Protocol
Note: All steps must be performed in a fume hood with UV shielding.
Reagents:
-
Substrate: Cis-cyclooct-4-ene-1-carboxylic acid (1.0 equiv).
-
Sensitizer: Methyl benzoate (1.1 equiv).
-
Solvent: Methanol/Ether (9:1).
-
Trapping Agent: Silica gel impregnated with 10% w/w AgNO
.
Workflow:
-
Setup: Connect a quartz coil reactor to a pump and a column containing the Ag-Silica.
-
Irradiation: Pump the solution through the UV coil (254 nm low-pressure Hg lamp).
-
Selective Capture: Direct the output through the Ag-Silica column.[2] The trans-isomer stays on the column; the cis-isomer passes through.
-
Recirculation: Loop the cis-rich eluent back into the UV reactor. Run for 8–12 hours.[3]
-
Release: Wash the column with solvent to remove sensitizer. Elute the trans-isomer using a solution of 1M NH
OH or concentrated NaCl (ligand exchange). -
Extraction: Acidify carefully (to pH 4) and extract with DCM.
Experimental Workflow Diagram
Stability in Physiological Conditions[1][4][5]
For drug development professionals, the thermodynamic instability of TCO translates to shelf-life and in vivo risks.
Isomerization Triggers
While the trans-isomer is thermally stable at room temperature (months), it degrades rapidly in the presence of specific biological catalysts. The isomerization back to cis is thermodynamically driven (
-
Thiols: Free cysteine residues (e.g., on Albumin) can attack the strained double bond, catalyzing isomerization via a radical or zwitterionic mechanism.
-
Copper: Cu(I)/Cu(II) proteins can coordinate to the alkene, lowering the activation energy for isomerization.
Stability Data Comparison
| Condition | Stability (Trans-Isomer) | Recommendation |
| Solid State (-20°C) | > 1 Year | Store as solid, under Argon. |
| PBS (pH 7.4, 37°C) | Stable for standard assays. | |
| Mouse Serum (37°C) | Critical: Use "stabilized" TCOs for long circulation. | |
| Acidic Media | Moderate | Avoid strong acids (protonation promotes rearrangement). |
Field Insight: To mitigate serum instability, researchers often modify the position of the carboxylic acid or add steric bulk (e.g., methyl groups) adjacent to the alkene to block thiol attack, though this often trades off some reactivity.
References
-
Royzen, M., et al. "A Photochemical Synthesis of Functionalized Trans-Cyclooctenes." Journal of the American Chemical Society, 2008. Link
-
Darko, A., et al. "Conformationally Strained Trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[1] Chemical Science, 2014.[4] Link
-
Rossin, R., et al. "Trans-Cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels-Alder Reaction." Molecular Pharmaceutics, 2013. Link
-
Fox, J. M., et al. "Trans-Cyclooctene: A Stable, Voracious Dienophile for Bioorthogonal Labeling." Accounts of Chemical Research, 2018. Link
-
Sauer, J., et al. "The Diels-Alder Reaction with Inverse Electron Demand." Angewandte Chemie International Edition, 2004. Link
Sources
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. trace.tennessee.edu [trace.tennessee.edu]
An In-depth Technical Guide to the Solubility of Cyclooct-4-ene-1-carboxylic Acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of cyclooct-4-ene-1-carboxylic acid in various organic solvents. Given the scarcity of published quantitative data for this specific compound, this document emphasizes the fundamental principles and practical methodologies required to generate and interpret solubility profiles.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that governs the feasibility of numerous chemical processes, from reaction kinetics and purification to formulation and bioavailability in drug development. For a molecule like this compound, a versatile building block in organic synthesis, understanding its solubility behavior is paramount for optimizing experimental conditions and ensuring process scalability.
This compound (C₉H₁₄O₂) is a bifunctional molecule containing a nonpolar cyclooctene ring and a polar carboxylic acid group.[1] This amphiphilic nature suggests a nuanced solubility profile, with miscibility being highly dependent on the properties of the chosen solvent. This guide will equip the reader with the necessary tools to navigate these complexities.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [2] |
| Appearance | White to Light yellow to Light orange powder to lump; also described as a yellow oil | [3] |
| Boiling Point | 118-120 °C (at 0.4 Torr) | [2] |
| pKa (predicted) | 4.74 ± 0.10 | [2] |
The presence of the carboxylic acid moiety, with a predicted pKa of 4.74, indicates that the compound is a weak acid.[2] This has significant implications for its solubility in acidic and basic media, a principle that can be exploited in extraction and purification processes. The general rule of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is governed by two main factors: the enthalpy of fusion (the energy required to break the crystal lattice) and the enthalpy of mixing (the energy change when solute and solvent molecules interact). For a molecule to dissolve, the Gibbs free energy of the system must decrease.
Solvent Polarity and Intermolecular Forces
The polarity of both the solute and the solvent plays a crucial role. Solvents can be broadly classified as:
-
Polar Protic: Solvents that can donate hydrogen bonds (e.g., alcohols, water). These are expected to be effective solvents for this compound due to the potential for hydrogen bonding with the carboxylic acid group.
-
Polar Aprotic: Solvents with a significant dipole moment but no O-H or N-H bonds (e.g., acetone, ethyl acetate, DMSO). These can act as hydrogen bond acceptors.
-
Nonpolar: Solvents with low dielectric constants and no significant dipole moment (e.g., hexane, toluene). The solubility of this compound is expected to be limited in these solvents due to the polarity of the carboxylic acid group.
Predictive Models for Solubility
While experimental determination is the gold standard, several thermodynamic models can be used to predict solubility. These models are particularly useful for screening potential solvents and for gaining a deeper understanding of the system's thermodynamics.
-
UNIQUAC (Universal Quasi-Chemical): This model uses group contribution methods to estimate activity coefficients based on the molecular structure of the solute and solvent.[4] It is a second-generation activity coefficient model that includes an entropy term in its expression for the excess Gibbs energy.[4]
-
NRTL (Non-Random Two-Liquid): The NRTL model is another activity coefficient model that is widely used for describing the phase behavior of chemical mixtures.[4] Both UNIQUAC and NRTL are correlative models, meaning they are often fitted to experimental data to determine a set of parameters for a given system.[5]
These models can be complex to implement without specialized software, but they offer powerful predictive capabilities. The choice of model often depends on the specific system and the availability of interaction parameters.[6][7]
Experimental Determination of Solubility
A systematic approach to experimentally determining the solubility of this compound is crucial for obtaining reliable and reproducible data.
Qualitative Solubility Testing
A preliminary assessment of solubility can be performed using a simple, systematic procedure.[8][9] This method provides a qualitative understanding of the compound's acid-base properties and general solubility characteristics.
Caption: Shake-flask method for quantitative solubility determination.
Detailed Protocol for the Shake-Flask Method:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time. [10]3. Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant (the saturated solution) is then carefully removed, ensuring no solid particles are transferred. Centrifugation can be used to facilitate this separation.
-
Quantification: The concentration of this compound in the supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often a good choice for this type of compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
Data Reporting: Solubility is typically reported in units of mg/mL, g/100 mL, or mol/L at the specified temperature.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility ( g/100 mL) |
| Hexane | Nonpolar | Low | To be determined |
| Toluene | Nonpolar (aromatic) | Low to Moderate | To be determined |
| Dichloromethane | Polar Aprotic | Moderate | To be determined |
| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Isopropanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | Very High | To be determined |
| Methanol | Polar Protic | Very High | To be determined |
| Water | Polar Protic | Low | To be determined |
Synthesis and Purification Considerations
The purity of the this compound used for solubility studies is critical. Impurities can significantly affect the measured solubility.
Synthesis
A common synthesis route involves the reaction of a suitable precursor followed by acidification to yield the carboxylic acid as a yellow oil. [3]The product is then typically extracted with an organic solvent like diethyl ether. [3]
Purification
Purification can be achieved through various techniques, including:
-
Distillation: Given its boiling point, vacuum distillation can be an effective method for purifying the compound.
-
Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent system can be used to remove impurities. [11]* Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds.
The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Conclusion
References
-
ChemSynthesis. (2025, May 20). 4-cyclooctene-1-carboxylic acid. Retrieved from [Link]
-
PrepChem.com. Synthesis of cyclo-oct-4-ene-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (4Z)-1-methylthis compound. Retrieved from [Link]
- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
-
Beronja, A. et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
- Unknown. (2023, August 31). Solubility of Organic Compounds.
-
Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]
-
Unknown. (n.d.). Electrolyte UNIQUAC-NRF model to study the solubility of acid gases in alkanolamines. Retrieved from [Link]
-
Wikipedia. (n.d.). UNIQUAC. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature- dependent NRTL-SAC model. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesis of long-chain carboxylic acids and alcohols.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Cyclooctene-1-carboxylic acid | 4103-10-0 [amp.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. UNIQUAC - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 11. EP0064021A1 - Method for synthesis of long-chain carboxylic acids and alcohols - Google Patents [patents.google.com]
safety data sheet (SDS) and handling of CAS 4132-72-3
An In-depth Technical Guide to the Safety, Handling, and Application of 1-Isopropyl-2,5-dimethylbenzene (CAS 4132-72-3).[1]
Executive Summary
1-Isopropyl-2,5-dimethylbenzene (CAS 4132-72-3), also known as 2,5-Dimethylcumene or 2-Isopropyl-p-xylene , is a specialized aromatic hydrocarbon intermediate used in organic synthesis and drug development.[1][2][3] While structurally related to common solvents like xylene and cumene, its specific substitution pattern imparts unique physicochemical properties and safety risks—most notably the potential for peroxide formation due to the benzylic tertiary carbon.
This guide addresses the critical gap in standardized safety protocols for this specific isomer. It synthesizes data from global chemical safety repositories (NIST, PubChem) and industrial hygiene standards to provide a self-validating handling framework for researchers.
Part 1: Chemical Identity & Physicochemical Profile[1][4][5]
Understanding the physical constants is the first step in designing safe experimental apparatus. The high boiling point relative to its flash point places it in a specific combustibility category that requires precise temperature control during synthesis.
Table 1: Physicochemical Specifications
| Property | Value | Critical Implication |
|---|---|---|
| CAS Number | 4132-72-3 | Unique identifier; distinct from isomers like 2,4-dimethyl-1-isopropylbenzene. |
| IUPAC Name | 1,4-Dimethyl-2-(propan-2-yl)benzene | Defines substitution pattern for NMR validation. |
| Molecular Formula | C₁₁H₁₆ | MW: 148.25 g/mol . |
| Physical State | Colorless Liquid | Visual check for yellowing (indicates oxidation/peroxides). |
| Boiling Point | 196.2°C (at 760 mmHg) | High boiler; difficult to remove by rotary evaporation without high vacuum. |
| Flash Point | ~64.6°C (Closed Cup) | Combustible Liquid (Class IIIA) . Vapor can ignite if heated >60°C. |
| Density | 0.861 g/mL | Floats on water; complicates aquatic spill cleanup. |
| Solubility | Immiscible in water; Soluble in EtOH, Et₂O | Lipophilic; readily penetrates skin (dermal hazard). |
Note on CAS Precision : Researchers often confuse this compound with benzyl-protected sugars (e.g., CAS 4132-28-9). Ensure you are handling the aromatic hydrocarbon C₁₁H₁₆ before proceeding.
Part 2: Hazard Identification & Toxicology
The primary risks associated with CAS 4132-72-3 stem from its lipophilicity and its "cumene-like" structure, which predisposes it to autoxidation.
Aspiration Hazard (Category 1)
Like most C10+ alkylbenzenes, this compound has low surface tension and viscosity.
-
Mechanism : If swallowed, it can bypass the glottis and enter the lungs, causing chemical pneumonitis.
-
Protocol : NEVER induce vomiting following ingestion.
Peroxide Formation (The "Hidden" Risk)
The isopropyl group attached to the benzene ring contains a tertiary benzylic hydrogen. This site is highly susceptible to radical attack by atmospheric oxygen, leading to the formation of hydroperoxides .
-
Risk : Concentration of the fluid (e.g., distillation) can concentrate these peroxides to explosive levels.
-
Control : Test for peroxides using KI starch paper or quant strips before any heating or distillation step.
Environmental Toxicity[6]
-
Impact : Bioaccumulative in aquatic organisms due to high LogP (~3.4).
Part 3: Advanced Handling & Engineering Controls
This section outlines a self-validating workflow designed to prevent static discharge and peroxide accumulation.
Workflow Diagram: Safe Handling Lifecycle
The following logic flow ensures that critical safety checks (Peroxide Test, Grounding) are never skipped.
Figure 1: Lifecycle management of 1-Isopropyl-2,5-dimethylbenzene, emphasizing peroxide detection loops.
Experimental Protocols
A. Storage & Shelf-Life Management
-
Vessel : Store in amber glass or chemically resistant HDPE to block UV light (which catalyzes peroxidation).
-
Headspace : Purge headspace with Nitrogen or Argon after every use.
-
Labeling : Date of opening must be recorded. Discard or re-test for peroxides every 6 months.
B. Static Control During Transfer As a non-conductive hydrocarbon, CAS 4132-72-3 generates static electricity during flow.
-
Bonding : When transferring >1L, bond the source and receiving containers.
-
Velocity : Limit pour/flow velocity to < 1 m/s to minimize charge generation.
C. PPE Selection Matrix
| PPE Type | Material Recommendation | Rationale |
|---|---|---|
| Gloves (Splash) | Nitrile (≥ 0.11 mm) | Good resistance to aromatic hydrocarbons for short contact. |
| Gloves (Immersion) | Viton® or PVA | Latex and Vinyl degrade rapidly upon contact with xylenes/cumenes. |
| Respiratory | Type A (Brown) Filter | Required if handling outside a fume hood (e.g., spill cleanup). |
Part 4: Emergency Response & Stability
In the event of exposure or release, the response must be immediate and specific to alkylbenzenes.
Emergency Decision Logic
Figure 2: Decision tree for fire and exposure incidents involving alkylbenzenes.
Firefighting Specifics :
-
Water Incompatibility : Water jets will spread the fire because the chemical floats (Density 0.861). Use water fog only to cool containers.
-
Extinguishing Media : Alcohol-resistant foam, Dry chemical (BC/ABC powder), or Carbon Dioxide.
Spill Management :
-
Evacuate : Remove ignition sources immediately.
-
Contain : Use hydrophobic absorbents (polypropylene pads) or vermiculite.
-
Clean : Do not use combustible materials (sawdust) to absorb aromatic hydrocarbons.
Part 5: Regulatory & Disposal Compliance
-
Waste Classification : Hazardous Waste (Ignitable, Toxic).
-
Disposal Method : Incineration in a licensed chemical combustor equipped with an afterburner and scrubber.
-
Drain Disposal : Strictly Prohibited . The compound is toxic to aquatic life (H411) and will not degrade in sewage treatment plants.
References
-
National Institute of Standards and Technology (NIST) . Benzene, 1,4-dimethyl-2-(1-methylethyl)- Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem . 1-Isopropyl-2,5-dimethylbenzene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA) . C&L Inventory: Alkylbenzenes and their Hazard Classifications. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Yield Synthesis of trans-Cyclooct-4-ene-1-carboxylic Acid via Closed-Loop Flow Photochemistry
Topic: Synthesis Protocol for trans-Cyclooct-4-ene-1-carboxylic Acid Content Type: Detailed Application Notes and Protocols
Executive Summary
trans-Cyclooctenes (TCOs) are the dienophiles of choice for bioorthogonal chemistry, specifically the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.[1] The extreme ring strain of the trans isomer (~16 kcal/mol) drives reaction kinetics that are orders of magnitude faster than other click pairs.
This protocol details the synthesis of trans-cyclooct-4-ene-1-carboxylic acid from its cis isomer. Unlike simple batch photoisomerization, which is limited by a thermodynamic equilibrium (~20% trans), this guide utilizes the Fox Method (Royzen et al.). This approach employs a closed-loop flow reactor with an integrated silver nitrate (AgNO₃) scavenger to selectively capture the trans isomer as it forms, driving the equilibrium to near-quantitative conversion.
Key Advantages of This Protocol:
-
High Yield: Overcomes the thermodynamic cis/trans ratio limit.
-
Scalability: Continuous flow setup allows for gram-scale production.
-
Purity: Selective silver complexation removes unreacted cis starting material.
Strategic Overview & Mechanism
The synthesis proceeds in three distinct phases to ensure stability and solubility:
-
Protection: Conversion of the cis-acid to cis-methyl ester to prevent silver carboxylate precipitation.
-
Isomerization & Capture: Singlet-sensitized photoisomerization in a flow loop, where the trans-ester is selectively sequestered by an AgNO₃-impregnated silica column.[2]
-
Release & Deprotection: Ligand exchange to release the trans-ester, followed by mild saponification to yield the final trans-acid.
Mechanistic Pathway
The reaction relies on the singlet excited state of a sensitizer (Methyl Benzoate) to transfer energy to the cis-alkene, allowing rotation around the double bond.
Figure 1: Synthetic pathway transforming the cis-acid precursor to the trans-acid target via an ester intermediate and silver capture.
Materials & Equipment
Chemical Reagents
| Reagent | Grade/Spec | Purpose |
| cis-Cyclooct-4-ene-1-carboxylic acid | >95% | Starting Material |
| Methyl Benzoate | ReagentPlus | Singlet Sensitizer |
| Silver Nitrate (AgNO₃) | 99.9% Trace Metals | Capture Agent |
| Silica Gel | 60 Å, 40-63 µm | Support for Ag |
| Ammonium Hydroxide (NH₄OH) | 28-30% NH₃ | Elution Ligand |
| Lithium Hydroxide (LiOH) | Monohydrate | Mild Saponification |
| Solvents | HPLC Grade | Hexanes, Et₂O, DCM, THF |
Hardware Setup (Flow Loop)
-
Pump: FMI QG-50 or equivalent ceramic piston pump (resistant to organic solvents).
-
Tubing: PTFE (Teflon), 1/8" OD.
-
Reactor: Quartz coil or tubing wrapped around a UV lamp.[1]
-
UV Source: Low-pressure Mercury lamp (254 nm). Note: Rayonet reactors or simple UV sterilization lamps can be adapted.
-
Column: Glass chromatography column (pressure rated) with filter frits.
Detailed Protocol
Phase 1: Preparation of AgNO₃-Impregnated Silica
This stationary phase is the critical component for separating the trans isomer.
-
Dissolve AgNO₃ (10.0 g) in Acetonitrile (anhydrous, 100 mL) in a round-bottom flask.
-
Add Silica Gel (90.0 g) to the solution.
-
Concentrate the mixture on a rotary evaporator (shield from light with foil) until a free-flowing white powder is obtained. Do not overheat.
-
Dry under high vacuum for 4 hours to remove trace solvent.
-
Storage: Store in an amber jar wrapped in foil. Stable for months.
Phase 2: Esterification of Starting Material
Direct isomerization of the acid risks clogging the Ag-column with silver carboxylates.
-
Dissolve cis-cyclooct-4-ene-1-carboxylic acid (1.0 eq) in MeOH/Benzene (3:1).
-
Add (Trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.
-
Stir for 30 min, then quench with acetic acid.
-
Concentrate and purify via short silica plug (Hexanes/EtOAc) to isolate Methyl cis-cyclooct-4-ene-1-carboxylate .
Phase 3: Flow Photoisomerization (The Fox Method)
A. System Assembly
Construct the closed-loop system as visualized below. Ensure all tubing lengths are minimized to reduce dead volume.
Figure 2: Closed-loop flow reactor design. The mixture recirculates until the cis-isomer is depleted.
B. Experimental Procedure
-
Column Packing: Pack a glass column with the AgNO₃-Silica (approx. 10 eq of Ag relative to substrate). Flush with Hexanes/Ether (9:1) .
-
Reaction Mixture: In the reservoir flask, dissolve the Methyl cis-ester (1.0 g, ~6 mmol) and Methyl Benzoate (1.0 g, sensitizer) in 500 mL of Hexanes/Ether (9:1).
-
Operation:
-
Turn on the pump (flow rate ~20-40 mL/min).
-
Circulate the solution through the reactor and column for 6–8 hours.
-
Monitoring: Analyze aliquots from the reservoir by GC or NMR. The peak for the cis-ester should disappear as it converts to trans and is trapped on the column.
-
-
Wash: Once the reservoir is depleted of starting material, stop the UV and pump. Flush the column with 200 mL of fresh Hexanes/Ether to remove methyl benzoate and any non-specifically bound organics.
Phase 4: Elution and Hydrolysis
-
Elution: Elute the trapped trans-ester from the column using DCM/MeOH/28% NH₄OH (90:10:10) . The trans-cyclooctene-Ag complex breaks down, releasing the product.
-
Workup: Wash the organic eluent with water and brine to remove silver salts and ammonia. Dry over MgSO₄ and concentrate at room temperature (Do not use heat; TCO is thermally sensitive).
-
Saponification (Critical Step):
-
Dissolve the trans-ester in THF/Water (2:1) .
-
Add LiOH·H₂O (2.5 eq).
-
Stir at 0°C to Room Temperature . Strictly avoid heating.
-
Monitor by TLC until the ester is consumed (~2-4 hours).
-
-
Final Isolation: Acidify carefully to pH 4 with 1M HCl at 0°C. Extract immediately with DCM. Dry (Na₂SO₄) and concentrate to yield trans-cyclooct-4-ene-1-carboxylic acid .
Quality Control & Validation
Proton NMR Validation
The cis and trans isomers have distinct vinylic proton signals.
-
Cis-Isomer: Vinylic protons appear around 5.6 ppm (multiplet).
-
Trans-Isomer: Vinylic protons shift upfield to 5.1–5.3 ppm and show complex splitting due to the twisted ring conformation.
Tetrazine Titration (Activity Assay)
To quantify the "active" TCO content (since some polymerization or reversion can occur):
-
Prepare a stock solution of a colored tetrazine (e.g., Benzylamino-tetrazine, pink/red).
-
Titrate the TCO acid into the tetrazine solution.
-
Endpoint: Disappearance of the absorbance at 520 nm (color change from pink to colorless/yellow).
-
Calculate purity based on molar equivalents required.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Column saturation | Increase the amount of AgNO₃-Silica (ensure >2 eq Ag per mole of substrate). |
| Silver Leaching | Polar solvent in loop | Ensure flow solvent is non-polar (Hexane/Ether 9:1). Avoid DCM in the loop. |
| Isomerization Reversion | Thermal stress | Keep rotary evaporator bath < 30°C. Perform saponification at RT or below. |
| Column Clogging | Precipitation | Ensure the substrate is the ester, not the free acid. Filter solutions before pumping. |
References
-
Royzen, M., Yap, G. P. A., & Fox, J. M. (2008).[6] A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Journal of the American Chemical Society, 130(12), 3760–3761.[6]
-
Rossin, R., et al. (2010). trans-Cyclooctene Tags with Improved Properties for Tumor Pretargeting with Antibody-Dependent Dense Tissue Penetration. Bioconjugate Chemistry, 27(7), 1697-1706.
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene Derivatives: Synthesis and Reactivity. Chemical Science, 5, 3770-3776.
-
Ribó, M., et al. (2010). Review of Flow Photochemistry Methods. Journal of Flow Chemistry, 1, 12-20.
Sources
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Flow Chemistry Methods for Cyclooctene Carboxylic Acid Synthesis
This Application Note is structured as a high-level technical guide for process chemists and engineers. It addresses the synthesis of cyclooctene-derived carboxylic acids, focusing on two distinct flow chemistry strategies: Pd-Catalyzed Hydrocarboxylation (for the saturated acid) and Lithiation-Carboxylation (for the unsaturated acid).
Executive Summary
The synthesis of medium-ring carboxylic acids, specifically cyclooctanecarboxylic acid and 1-cyclooctenecarboxylic acid, presents distinct safety and scalability challenges in batch processing. The former requires high-pressure carbon monoxide (CO) handling, while the latter involves cryogenic organolithium intermediates.[1]
This guide details two continuous flow protocols that mitigate these risks while enabling kilogram-scale throughput. By transitioning from batch to flow, laboratories can achieve:
-
Enhanced Safety: Minimal active volume of toxic gases (CO) and pyrophoric reagents (n-BuLi).
-
Process Intensification: Access to expanded P/T windows (up to 50 bar, 140°C) forbidden in standard glass batch reactors.
-
Superior Mass Transfer: Taylor (slug) flow regimes ensuring rapid gas-liquid saturation.[1]
Chemical Strategy & Pathway Selection[2]
The term "cyclooctene carboxylic acid" is often ambiguous. We address the two most critical synthetic targets derived from cyclooctene:
| Target Molecule | Reaction Type | Key Reagents | Flow Advantage |
| Cyclooctanecarboxylic Acid | Hydrocarboxylation (Hydroxycarbonylation) | Cyclooctene, CO, H₂O, Pd-Catalyst | Excellent gas-liquid mass transfer; safe handling of high-pressure CO. |
| 1-Cyclooctenecarboxylic Acid | Lithiation-Carboxylation | 1-Bromocyclooctene, n-BuLi, CO₂ | Precise residence time control prevents decomposition; avoids cryogenic (-78°C) batch requirements. |
Protocol A: High-Pressure Hydrocarboxylation (Scale-Up Focus)
This protocol targets the saturated acid via the atom-economical addition of CO and water across the double bond.[1]
Reaction Mechanism & Critical Parameters[1][3]
-
Catalyst System: PdCl₂(PPh₃)₂ with p-TsOH (acid promoter) facilitates the formation of the Pd-hydride species.
-
Solvent: 1,4-Dioxane/Water (9:1).[1] Water acts as the nucleophile.[1]
-
Thermodynamics: The reaction is exothermic.[1] Flow reactors provide superior heat removal, preventing thermal runaways.[1]
Experimental Setup (Graphviz Diagram)[1]
Figure 1: Process Flow Diagram (PFD) for the Pd-catalyzed hydrocarboxylation of cyclooctene. The system utilizes a segmented flow regime to maximize interfacial surface area.
Step-by-Step Protocol
Reagents:
-
Stock Solution A: Cyclooctene (1.0 M), PdCl₂(PPh₃)₂ (1 mol%), p-TsOH (10 mol%), LiCl (20 mol%) in Dioxane/H₂O (9:1 v/v). Note: Sonicate to ensure full dissolution.
-
Gas Feed B: Carbon Monoxide (Grade 4.0 or higher).[1]
Equipment Configuration:
-
Reactor: Stainless Steel (SS-316) coil reactor, 20 mL volume, 1/16" O.D. tubing.
-
Pumps: High-pressure HPLC pump for Liquid; Mass Flow Controller (MFC) for Gas.
-
Pressure: Set Back Pressure Regulator (BPR) to 40 bar .
-
Temperature: Pre-heat reactor block to 120°C .
Execution:
-
System Priming: Flush the system with pure Dioxane at 40 bar to establish stable baseline pressure.[1]
-
Flow Initiation:
-
Set Liquid Flow Rate: 1.0 mL/min.
-
Set Gas Flow Rate: 25 mLn/min (Standard mL/min).
-
Target Residence Time: ~15 minutes (accounting for gas expansion).[1]
-
-
Steady State: Allow 2 reactor volumes (40 mins) to pass before collection.
-
Work-up: The effluent is depressurized. Solvent is removed via rotary evaporation.[1] The residue is dissolved in dilute NaOH, washed with ether (to remove unreacted alkene), acidified with HCl, and extracted with EtOAc to yield pure cyclooctanecarboxylic acid.[1]
Scale-Up Note: For kilo-scale production, replace the coil reactor with a Trickle Bed Reactor packed with Pd/C to eliminate the need for downstream catalyst removal.[1]
Protocol B: Cryogenic Lithiation-Carboxylation (Selectivity Focus)
This protocol targets 1-cyclooctenecarboxylic acid (unsaturated).[1] Batch lithiation of vinyl halides typically requires -78°C to prevent elimination (alkyne formation). Flow chemistry allows this reaction to proceed at much warmer temperatures (-20°C to 0°C) due to precise residence time control.
Reaction Mechanism[1][3]
-
Lithium-Halogen Exchange: 1-Bromocyclooctene + n-BuLi → 1-Lithiocyclooctene + n-BuBr.[1]
-
Electrophilic Quench: 1-Lithiocyclooctene + CO₂ → Lithium 1-cyclooctenecarboxylate.[1]
Experimental Setup (Graphviz Diagram)[1]
Figure 2: Flow setup for the lithiation-carboxylation sequence. Short residence times in Reactor 1 prevent the decomposition of the vinyllithium species.
Step-by-Step Protocol
Reagents:
-
Feed 1: 1-Bromocyclooctene (0.5 M in dry THF).[1]
-
Feed 3: CO₂ Gas (dried over Drierite) delivered via MFC.[1]
Equipment Configuration:
-
Reactors: PFA tubing coils (1/16" O.D.). Reactor 1 = 1.0 mL; Reactor 2 = 2.0 mL.[1]
-
Cooling: Immersion cooler or dry ice/acetone bath set to -20°C .
-
Mixing: Static T-mixers are sufficient; ensure high linear velocity (Reynolds number > 100) to prevent clogging by lithium salts.
Execution:
-
Drying: The entire system must be rigorously dried.[1] Flush with anhydrous THF for 30 mins.
-
Flow Rates:
-
Feed 1: 2.0 mL/min (1.0 mmol/min).
-
Feed 2: 0.75 mL/min (1.2 mmol/min, 1.2 equiv).
-
Feed 3 (CO₂): Excess gas flow (e.g., 50 mL/min).[1]
-
-
Reaction:
-
Quench: Output flows directly into a stirred flask containing 2M HCl.
Troubleshooting - Clogging: If the lithium carboxylate salt clogs Reactor 2, switch Feed 3 to a CO₂-saturated THF solution (pressurized) rather than gas, or employ a larger bore tubing (1/8" O.D.) for the second stage.
Comparison of Methods
| Feature | Method A: Hydrocarboxylation | Method B: Lithiation-Carboxylation |
| Product | Cyclooctanecarboxylic acid (Saturated) | 1-Cyclooctenecarboxylic acid (Unsaturated) |
| Atom Economy | 100% (Addition reaction) | Lower (Generates LiBr waste) |
| Safety Profile | High Pressure CO (Toxic) | Pyrophoric n-BuLi |
| Throughput | High (Continuous gas feed easy) | Moderate (Solids handling limits conc.) |
| Cost | Low (Catalytic Pd, cheap CO) | Higher (Stoichiometric Li, cryogenic) |
References
-
Polyzos, A., et al. (2011).[1] "The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor." Angewandte Chemie International Edition. [Link]
-
Gutmann, B., et al. (2015).[1] "Continuous-Flow Hydrocarboxylation of Alkenes with CO2." Angewandte Chemie. (Demonstrating Pd-catalyzed routes). [Link]
-
Power, M., et al. (2020).[1] "Organolithium Bases in flow chemistry: a review." Journal of Flow Chemistry. [Link]
-
Vapourtec Application Note. "Flow photochemistry and scale-up." (General reference for reactor setups). [Link]
Sources
Application Note: High-Performance Protein Functionalization via Trans-Cyclooct-4-ene-1-Carboxylic Acid NHS Esters
Executive Summary & Scientific Context
The functionalization of proteins with cyclooct-4-ene-1-carboxylic acid NHS esters is the foundational step in establishing the Inverse Electron Demand Diels-Alder (IEDDA) click chemistry platform. While the IUPAC name refers to the carbon skeleton, in high-performance drug development and nuclear medicine, this almost exclusively utilizes the Trans-Cyclooctene (TCO) isomer.
TCO-modified proteins exhibit reaction kinetics (
Key Application Areas:
-
Pre-targeted Radioimmunoimaging (PET/SPECT): Decoupling antibody circulation from radioisotope administration.
-
Antibody-Drug Conjugates (ADCs): "Click-to-release" mechanisms.
-
Live-Cell Imaging: Rapid labeling of surface receptors.
Mechanism of Action
The workflow relies on two distinct chemical phases: the nucleophilic attack of the lysine amine on the NHS ester (functionalization) and the subsequent bioorthogonal click reaction with a Tetrazine probe (application).[1]
Mechanistic Pathway (Graphviz)
Caption: Two-stage mechanism: (1) Amine-reactive NHS coupling installs the TCO handle.[1] (2) TCO acts as a dienophile in the IEDDA reaction with a Tetrazine diene.[2][3]
Critical Experimental Parameters (The "Why")
Before beginning the protocol, three parameters must be optimized to prevent experimental failure (e.g., precipitation or inactive protein).
pH Control (The Hydrolysis vs. Aminolysis Balance)
The NHS ester reaction is a competition between aminolysis (reaction with protein lysine) and hydrolysis (reaction with water).
-
Optimal pH (8.0 – 8.3): At this pH, lysine epsilon-amines are sufficiently deprotonated (nucleophilic) to react efficiently.
-
Risk: At pH > 8.5, hydrolysis of the NHS ester becomes the dominant pathway, wasting reagent. At pH < 7.0, lysines are protonated (
) and unreactive. -
Buffer Choice: Use Sodium Bicarbonate or Phosphate. NEVER use Tris or Glycine, as they contain primary amines that will scavenge the TCO-NHS.[4]
Solvent & Hydrophobicity
TCO is a hydrophobic moiety.
-
Solvent: The TCO-NHS ester must be dissolved in anhydrous DMSO or DMF immediately before use.[1][3][4][5][6][7]
-
Aggregation Risk: Over-labeling a protein with too many hydrophobic TCO groups can cause precipitation. Aim for a Degree of Labeling (DOL) of 2–5 TCOs per antibody to maintain solubility.
Isomer Stability
The trans conformation of TCO is high-energy.
-
Isomerization: In the presence of free thiols or transition metals, TCO can relax to the unreactive cis-cyclooctene.
-
Storage: Store TCO-NHS powder at -20°C under desiccant. Do not store dissolved stock solutions.
Detailed Protocol: TCO-Protein Conjugation
Materials Required[3][4][5][6][7][8][9][10][11][12]
-
Protein: 1–5 mg/mL in PBS (pH 7.4) or Borate Buffer.
-
Reagent: TCO-NHS Ester (e.g., (E)-cyclooct-4-en-1-yl NHS ester).
-
Conjugation Buffer: 1M Sodium Bicarbonate (pH 8.5).
-
Solvent: Anhydrous DMSO (Cryo-preserved).
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.
Step-by-Step Workflow
Phase 1: Preparation
-
Buffer Adjustment: If your protein is in PBS (pH 7.4), add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to raise the pH to ~8.0–8.3.
-
Example: To 900 µL protein, add 100 µL 1M NaHCO₃.
-
-
Reagent Solubilization: Dissolve TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM .
Phase 2: Conjugation
-
Mixing: Add the TCO-NHS solution to the protein sample while vortexing gently.
-
Stoichiometry: Use a 10-fold to 20-fold molar excess of TCO over protein.[4]
-
Calculation for IgG (150 kDa): For 1 mg IgG (6.6 nmol), add 66–132 nmol of TCO-NHS (6.6–13.2 µL of 10 mM stock).
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.
-
Note: Keep the final DMSO concentration < 10% to avoid protein denaturation.
-
Phase 3: Purification
-
Desalting: Equilibrate a desalting column (e.g., Zeba Spin) with PBS (pH 7.4).
-
Elution: Apply the reaction mixture to the column and centrifuge according to manufacturer instructions.
-
Purpose: This removes unreacted TCO-NHS and the NHS leaving group.
-
-
Storage: Store the TCO-labeled protein at 4°C. Do not freeze unless the protein is known to survive freeze-thaw cycles.
Quality Control: Determining Degree of Labeling (DOL)
Unlike fluorophores, TCO has no distinct absorbance peak that allows simple UV-Vis quantification. You must use a Tetrazine Titration Assay .
Protocol: Tetrazine Titration
-
Reagent: Use a water-soluble Tetrazine dye (e.g., Tetrazine-Cy5 or Methyltetrazine-PEG4-Acid). Methyltetrazine has a distinct absorbance at 520 nm .
-
Reaction: Mix a known amount of TCO-Protein with a known excess of Tetrazine.
-
Measurement: Measure the decrease in Tetrazine absorbance at 520 nm. The IEDDA reaction destroys the tetrazine chromophore.
-
Calculation:
-
Where
is approx (verify specific probe extinction coefficient).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Over-labeling (TCO is hydrophobic). | Reduce molar excess from 20x to 10x. Use PEGylated TCO linkers (TCO-PEG4-NHS) to increase solubility.[7] |
| Low DOL (< 1.0) | Hydrolysis of NHS ester. | Ensure DMSO is anhydrous.[4][5][6] Check buffer pH (must be > 7.5).[7] Ensure no primary amines (Tris) are present.[4][7] |
| No Reactivity | Isomerization to cis-cyclooctene. | TCO is light/heat sensitive. Ensure reagents were stored at -20°C. Avoid buffers with high thiol concentrations (DTT/BME) during storage. |
Workflow Visualization (Graphviz)
Caption: Step-by-step experimental workflow for TCO functionalization ensuring optimal pH and purification.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society.
-
Devaraj, N. K., et al. (2009). Fast and sensitive pre-targeted labeling of cancer cells through a tetrazine/trans-cyclooctene cycloaddition.[7] Angewandte Chemie International Edition.
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie.
-
Thermo Fisher Scientific. NHS Ester Reaction Chemistry Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. interchim.fr [interchim.fr]
Application Notes & Protocols: A Senior Application Scientist's Guide to Preparing Antibody-Drug Conjugates with Cyclooctene Linkers
Introduction: The Convergence of Bioorthogonal Chemistry and Targeted Therapeutics
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[] The linker connecting these two components is a critical determinant of an ADC's success, governing its stability, pharmacokinetic profile, and mechanism of payload release.[][2] Traditional conjugation methods often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), which can complicate development and affect the therapeutic window.[3]
The advent of bioorthogonal chemistry has revolutionized ADC construction. These reactions proceed with high efficiency and selectivity in complex biological milieu, without interfering with native biochemical processes.[4] Among the most powerful bioorthogonal tools are reactions involving cyclooctene derivatives. Their inherent ring strain serves as a thermodynamic driving force for rapid, catalyst-free ligations, making them ideal for conjugating sensitive biomolecules like antibodies under mild, physiological conditions.[5][]
This guide provides an in-depth exploration of two gold-standard, cyclooctene-based conjugation strategies for ADC preparation:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Utilizing strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azide-modified components.[5][7]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Employing the highly reactive trans-cyclooctene (TCO) to ligate with tetrazine-functionalized molecules.[4][8]
We will delve into the core principles, provide detailed, field-proven protocols, and discuss the critical characterization techniques required to validate the final ADC product.
Foundational Principles: Understanding Cyclooctene-Mediated Bioorthogonal Reactions
The efficacy of these conjugation strategies hinges on their unique chemical mechanisms, which enable precise control over the ligation process.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of copper-free click chemistry. The reaction's driving force is the significant ring strain of cyclooctynes (e.g., DBCO), which dramatically lowers the activation energy for the [3+2] cycloaddition with an azide.[5][7] This allows the reaction to proceed rapidly at physiological temperatures without the need for cytotoxic copper catalysts, a major advantage for biological applications.[5][9] The resulting product is a stable, covalent triazole linkage.[7]
Expert Insight: The choice of cyclooctyne is critical. While early cyclooctynes had slower kinetics, modern derivatives like DBCO offer an excellent balance of high reactivity and aqueous stability, making them a preferred choice for ADC development.[9][10]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a tetrazine and a trans-cyclooctene (TCO) is the fastest bioorthogonal reaction reported to date, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.[11][12] This is a [4+2] cycloaddition where the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich TCO (the dienophile).[4][13] The reaction is exceptionally fast and irreversible, driven by the formation of a stable dihydropyridazine adduct and the subsequent elimination of nitrogen gas (N₂).[4][12]
Expert Insight: The unparalleled speed of the TCO-tetrazine ligation allows for effective conjugation at very low antibody and drug-linker concentrations (nanomolar to micromolar range), which is highly advantageous for preserving the integrity of the mAb and minimizing off-target reactions.[8][12]
Workflow & Mechanistic Overview
The overall process for generating a cyclooctene-linked ADC can be visualized as a modular, three-stage process.
Caption: High-level workflow for ADC preparation using bioorthogonal chemistry.
SPAAC and IEDDA Mechanisms
The chemical transformations at the heart of these protocols are illustrated below.
Caption: Core reaction mechanisms for SPAAC and IEDDA conjugations.
Detailed Application Protocols
Disclaimer: These protocols provide a general framework. Optimization is essential for specific antibodies, linkers, and payloads. All steps should be performed in a properly equipped laboratory using appropriate personal protective equipment.
Protocol 1: ADC Preparation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized drug linker.
4.1.1 Materials & Reagents
-
Azide-functionalized monoclonal antibody (mAb-N₃)
-
DBCO-functionalized drug-linker (DBCO-Drug)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system
-
Protein concentrators (e.g., Amicon Ultra)
-
Reaction tubes (low protein binding)
4.1.2 Step-by-Step Methodology
-
Preparation of Reactants:
-
Ensure the mAb-N₃ is buffer-exchanged into PBS, pH 7.4, and concentrated to 5-10 mg/mL.
-
Prepare a 10 mM stock solution of the DBCO-Drug linker in anhydrous DMSO.
-
Scientist's Note: DMSO is used to solubilize the often-hydrophobic drug-linker. The final concentration in the reaction should be kept below 10% (v/v) to prevent antibody denaturation.[5]
-
-
-
SPAAC Ligation Reaction:
-
In a low-protein-binding microcentrifuge tube, add the calculated volume of mAb-N₃ solution.
-
Add a 5- to 20-fold molar excess of the DBCO-Drug stock solution to the antibody solution. The optimal molar excess must be determined empirically.
-
Gently mix by pipetting. Do not vortex, as this can cause protein aggregation.
-
Incubate the reaction for 4-24 hours. The reaction can be performed at room temperature or 4°C.[5]
-
Expert Insight: While the reaction is often complete within a few hours at room temperature, incubation at 4°C overnight can improve the stability of sensitive antibodies and minimize potential side reactions. Progress can be monitored by LC-MS.
-
-
-
Purification of the ADC:
-
Following incubation, remove the excess, unreacted DBCO-Drug linker. This is a critical step to ensure a pure final product.
-
Option A (Desalting Column): Equilibrate a desalting column (e.g., PD-10) with sterile PBS, pH 7.4. Carefully load the reaction mixture onto the column and collect the eluate containing the purified ADC as per the manufacturer's instructions.
-
Option B (TFF/Diafiltration): For larger scales, a tangential flow filtration system can be used to efficiently remove small molecules and perform buffer exchange.
-
-
Final Formulation:
-
Concentrate the purified ADC to the desired final concentration using a centrifugal protein concentrator.
-
Perform a final buffer exchange into the desired formulation buffer if different from PBS.
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 2: ADC Preparation via Inverse-Electron-Demand Diels-Alder (IEDDA)
This protocol details the conjugation of a tetrazine-modified antibody with a TCO-functionalized drug linker.
4.2.1 Materials & Reagents
-
Tetrazine-functionalized monoclonal antibody (mAb-Tz)
-
TCO-functionalized drug-linker (TCO-Drug)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification and concentration equipment as listed in Protocol 1.
4.2.2 Step-by-Step Methodology
-
Preparation of Reactants:
-
Prepare the mAb-Tz in PBS, pH 7.4, at a concentration of 2-5 mg/mL.
-
Prepare a 1-5 mM stock solution of the TCO-Drug linker in anhydrous DMSO.
-
-
IEDDA Ligation Reaction:
-
Combine the mAb-Tz and TCO-Drug solutions in a reaction tube. A molar ratio of 1.5 to 5 equivalents of TCO-Drug per tetrazine on the antibody is a good starting point.
-
Scientist's Note: Due to the extremely rapid kinetics of the IEDDA reaction, lower molar excesses are typically required compared to SPAAC.[4][12]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.[4]
-
Expert Insight: The reaction progress can often be visually monitored by the disappearance of the tetrazine's characteristic color (pink/red) and its absorbance peak between 510-550 nm.[4][12]
-
-
Purification and Final Formulation:
-
Follow the same purification (Step 4.1.3) and formulation (Step 4.1.4) procedures as described in the SPAAC protocol to remove unreacted TCO-Drug and formulate the final ADC.
-
Critical Quality Control: ADC Characterization
Thorough characterization is essential to confirm the identity, purity, and homogeneity of the prepared ADC. The most critical quality attribute is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[]
Determining Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is the gold-standard method for determining the DAR of cysteine-linked ADCs and other relatively homogeneous conjugates.[15][16][17] The principle is that each conjugated drug molecule adds hydrophobicity to the antibody, allowing species with different numbers of drugs (DAR 0, 2, 4, etc.) to be separated.[17]
5.1.1 HIC Protocol for DAR Analysis
-
LC System: A bio-inert HPLC or UPLC system is required to prevent corrosion from the high-salt mobile phases.[15][17]
-
Column: A dedicated HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0).[18]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[18]
-
Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Integrate the peak area for each species (e.g., DAR0, DAR2, DAR4).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of that species) / 100
-
Complementary Analytical Techniques
| Analytical Technique | Parameter Measured | Key Insights |
| Mass Spectrometry (MS) | Intact mass of ADC species | Confirms the identity of different DAR species and provides an accurate average DAR. Can be performed under denaturing or native conditions.[] |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | Assesses the purity and integrity of the ADC, ensuring no aggregation was induced during the conjugation process. |
| UV-Vis Spectroscopy | Average DAR | A rapid method to estimate the average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, but it does not provide information on the distribution of species.[3][] |
| Reversed-Phase LC-MS (reduced) | Drug load on light and heavy chains | Provides detailed information on the location and distribution of the drug-linker on the antibody subunits. |
Conclusion and Future Outlook
The use of cyclooctene linkers in SPAAC and IEDDA reactions represents a robust and highly efficient platform for the preparation of next-generation antibody-drug conjugates. The mild reaction conditions, high specificity, and rapid kinetics of these bioorthogonal ligations enable the synthesis of more homogeneous and well-defined ADCs. As ADC technology continues to evolve, the precision afforded by cyclooctene-based chemistries will be instrumental in developing safer and more effective targeted cancer therapies. The development of novel cleavable cyclooctene linkers, which can release payloads upon reaction with a tetrazine activator, further expands the therapeutic possibilities, enabling strategies for targeting non-internalizing receptors and enhancing bystander killing effects.[19][20][21]
References
-
How to analyse cysteine-linked ADC using HIC. Separation Science. Available at: [Link]
-
ADC Analysis by Hydrophobic Interaction Chromatography. Springer Nature Experiments. Available at: [Link]
-
Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Technologies. Available at: [Link]
-
ADC Analysis by Hydrophobic Interaction Chromatography. PubMed. Available at: [Link]
-
Analysis of Antibody Drug Conjugate Through the Characterization of Drug Antibody Ratios. Agilent Technologies. Available at: [Link]
-
Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. Available at: [Link]
-
Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. Journal of Health Science. Available at: [Link]
-
Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Available at: [Link]
-
trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC - NIH. Available at: [Link]
-
Characterization of the drug-to-antibody ratio... Bioanalysis - Ovid. Available at: [Link]
-
Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage. PMC. Available at: [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at: [Link]
-
Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. Available at: [Link]
-
a Reaction mechanism of tetrazine-triggered cleavage of... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Design, Synthesis, Conjugation, and Reactivity of Novel trans,trans-1,5-Cyclooctadiene-Derived Bioorthogonal Linkers. ResearchGate. Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available at: [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]
-
A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. R Discovery. Available at: [Link]
-
Novel Conjugation Strategies Using the Diels–Alder Reaction. eScholarship.org. Available at: [Link]
-
trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. ACS Publications. Available at: [Link]
-
Inverse electron-demand Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. RSC Publishing. Available at: [Link]
-
Glen Report 27.25 - Technical Brief - Dual-labelled Oligos using Click Chemistry. Glen Research. Available at: [Link]
-
Chapter 8: Click-cleavable ADC Linkers. The Royal Society of Chemistry. Available at: [Link]
-
Site-Selective Cysteine-Cyclooctyne Conjugation. PMC. Available at: [Link]
-
Linkers for ADCs. NJ Bio, Inc.. Available at: [Link]
-
Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging. PMC - NIH. Available at: [Link]
Sources
- 2. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 3. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. purepeg.com [purepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. sepscience.com [sepscience.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
synthesis of TCO-amine derivatives from cyclooct-4-ene-1-carboxylic acid
Introduction & Strategic Analysis
The trans-cyclooctene (TCO) moiety is the kinetic gold standard for bioorthogonal chemistry. Its reaction with tetrazines (Inverse Electron Demand Diels-Alder, IEDDA) proceeds with rate constants (
This Application Note details the synthesis of (E)-cyclooct-4-en-1-amine (TCO-Amine) starting from (Z)-cyclooct-4-ene-1-carboxylic acid .
Retrosynthetic Logic
While it is possible to isomerize the carboxylic acid directly, the high polarity of the acid complicates the critical silver-nitrate chromatography step used to isolate the trans isomer. Furthermore, free amines poison the silver catalyst. Therefore, our optimized route employs a "Functionalize-Protect-Isomerize" strategy:
-
Curtius Rearrangement: Converts the acid to a Boc-protected amine with retention of stereochemistry.
-
Flow Photoisomerization: Uses the "Fox Method" (singlet sensitization) to drive the cis
trans conversion, coupled with an AgNO "catch-and-release" purification. -
Deprotection: Controlled removal of the Boc group to yield the final TCO-amine salt.
Master Workflow Diagram
Figure 1: Strategic workflow for converting cyclooct-4-ene-1-carboxylic acid to TCO-amine via a protected intermediate.
Protocol Phase I: Stereoconservative Amination
Objective: Convert the carboxylic acid to a protected amine without isomerizing the double bond or handling explosive azide intermediates. We utilize a one-pot Curtius rearrangement with Diphenylphosphoryl azide (DPPA).
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: (Z)-cyclooct-4-ene-1-carboxylic acid (1.0 equiv).
-
Reagents: DPPA (1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-Butanol (t-BuOH, excess/solvent).
-
Solvent: Toluene (anhydrous).
-
Safety: DPPA releases nitrogen gas; ensure proper venting.
Step-by-Step Procedure
-
Activation: Dissolve (Z)-cyclooct-4-ene-1-carboxylic acid (5.0 g, 32.4 mmol) in anhydrous toluene (50 mL) under N
atmosphere. Add TEA (4.8 mL, 35.6 mmol). -
Azide Formation: Cool to 0°C. Add DPPA (7.7 mL, 35.6 mmol) dropwise. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.
-
Rearrangement: Heat the mixture to 80°C. Monitor gas evolution (N
). The acyl azide converts to the isocyanate intermediate.[1][2][3][4][5] -
Trapping: Once gas evolution ceases (approx. 2 hours), add excess tert-butanol (20 mL) and reflux (90-100°C) for 12 hours.
-
Note: t-BuOH traps the isocyanate to form the Boc-carbamate.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (removes residual amine/TEA), sat. NaHCO
, and brine. Dry over MgSO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Target Product: tert-butyl (Z)-cyclooct-4-en-1-ylcarbamate.
-
Yield Expectation: 75–85%.
-
Protocol Phase II: The Fox Flow-Photoisomerization
Objective: Drive the unfavorable cis
Experimental Setup (Flow Loop)
-
Reactor: Quartz tubing coil (approx. 10–20 mL volume) wrapped around a UV lamp.
-
Light Source: 254 nm UV lamp (low pressure mercury, e.g., Rayonet or similar).
-
Pump: HPLC pump or chemically resistant diaphragm pump (flow rate 5–10 mL/min).
-
Trap: Glass column packed with 10% w/w AgNO
on Silica Gel.
Reagents
-
Substrate: cis-N-Boc-cyclooct-4-en-1-amine (from Phase I).
-
Sensitizer: Methyl Benzoate (1.0 equiv).
-
Solvent: Ether/Heptane (1:1) or Methanol (if solubility permits, but Ether/Heptane is standard for Ag columns).
Step-by-Step Procedure
-
Column Preparation:
-
Mix Silica Gel (230-400 mesh) with AgNO
solution (dissolved in minimal acetonitrile/water), then dry in the dark to create 10% AgNO /SiO . -
Pack a column with approx. 10-fold weight excess of Ag-Silica relative to the substrate.
-
Wrap the column in aluminum foil (Ag salts are light-sensitive).
-
-
System Priming:
-
Dissolve the cis-Boc-amine (2.0 g) and methyl benzoate (1.2 g) in 200 mL Et
O/Heptane (1:1). -
Fill the reservoir and prime the pump/tubing loop.
-
-
Irradiation & Cycling (The "Catch"):
-
Turn on the pump (circulate reservoir
UV coil Ag-Column reservoir). -
Turn on the UV lamp.
-
Mechanism: The sensitizer absorbs UV, transfers energy to the alkene, causing isomerization. The trans-isomer binds immediately to the Ag-column. The cis-isomer flows back to the flask to be re-irradiated.[6]
-
Duration: Run for 6–8 hours. Monitor the reservoir by GC or NMR; the alkene peak should disappear as it gets trapped on the column.
-
-
Elution (The "Release"):
-
Stop the pump. Drain the solvent (contains sensitizer and unreacted cis).
-
Wash the column with pure ether to remove non-specifically bound organics.
-
Elute the trans-isomer using Et
O containing 10% NH OH (or concentrated aqueous ammonia biphasic mix). The ammonia complexes Ag+, releasing the TCO. -
Caution: TCO has a strong odor and is volatile.
-
-
Isolation:
-
Wash the organic eluent with water and brine to remove ammonia.
-
Dry (MgSO
) and concentrate carefully (no heat >30°C, no strong acid). -
Product: tert-butyl (E)-cyclooct-4-en-1-ylcarbamate (TCO-Boc-Amine).
-
Yield Expectation: 50–65% (based on recovered trans isomer).
-
Protocol Phase III: Deprotection & Storage
Objective: Remove the Boc group to yield the free amine. Critical Constraint: TCO is prone to acid-catalyzed isomerization back to cis. Deprotection must be fast and anhydrous.
Procedure
-
Dissolve TCO-Boc-Amine in anhydrous DCM at 0°C.
-
Add 4M HCl in Dioxane (excess) dropwise.
-
Avoid TFA if possible, or use dilute TFA at 0°C for short durations. HCl/Dioxane precipitates the amine salt immediately, protecting it.
-
-
Stir at 0°C for 30–60 mins. Monitor by TLC (disappearance of starting material).
-
Concentrate in vacuo at room temperature.
-
Final Product: (E)-cyclooct-4-en-1-amine hydrochloride.
Stability & Storage
-
State: The HCl salt is significantly more stable than the free amine.
-
Storage: Store at -20°C or -80°C under Argon.
-
Shelf-life: >6 months as solid salt. In solution, TCO slowly isomerizes to cis (approx. 4% per week at RT in protic solvents).
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3) | Alkene Protons: Multiplet at 5.4–5.6 ppm (distinct from cis at 5.6–5.7 ppm). Ring Protons: Complex multiplets 1.5–2.4 ppm. |
| Isomeric Purity | Ag-TLC or GC | >95% trans isomer. (Cis isomer stains differently on AgNO3-impregnated TLC). |
| Reactivity | Tetrazine Titration | Reaction with dipyridyl-tetrazine in MeOH/Water. Loss of tetrazine absorbance (520 nm) should be instantaneous. |
References
-
Fox, J. M., et al. (2008).[7] Synthesis of trans-Cyclooctene Derivatives and Their Reactivity in Bioorthogonal Ligation. Journal of the American Chemical Society . Link
- Foundational paper describing the flow-photochemistry and Ag-silica purific
-
Royzen, M., et al. (2008).[7] A Photochemical Synthesis of Functionalized trans-Cyclooctenes. Journal of the American Chemical Society . Link
- Details the singlet sensitization mechanism using methyl benzo
-
Sauer, J., et al. (1998). The reactivity of trans-cyclooctene in the Diels-Alder reaction. European Journal of Organic Chemistry . Link
- Establishes the kinetic data for TCO-Tetrazine lig
-
Darko, A., et al. (2014). Flow Photochemical Syntheses of trans-Cyclooctenes. Journal of Organic Chemistry . Link
- Comprehensive protocol for the flow setup and troubleshooting.
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters . Link
- Source for the optimized Curtius rearrangement conditions.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. scispace.com [scispace.com]
- 6. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Bioconjugation Protocols for Tetrazine and trans-Cyclooct-4-ene-1-carboxylic Acid
Executive Summary
This guide details the protocols for utilizing Tetrazine (Tz) and cyclooct-4-ene-1-carboxylic acid (specifically the trans-isomer, TCO) for bioorthogonal conjugation.[1][2] This pairing utilizes the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, currently the fastest bioorthogonal chemistry available (
Unlike Cu(I)-catalyzed click chemistry, IEDDA is catalyst-free and biocompatible.[3][4][5] Unlike strain-promoted azide-alkyne cycloaddition (SPAAC), IEDDA is orders of magnitude faster, enabling low-concentration labeling in live cells or in vivo pre-targeting applications.
Critical Note on Isomerism: The user must ensure the starting material is trans-cyclooct-4-ene-1-carboxylic acid . The cis-isomer (often simply labeled "this compound" by general chemical suppliers) is unreactive toward tetrazines. Throughout this guide, TCO refers strictly to the trans-isomer.
Mechanism of Action
The reaction involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine with a strained, electron-rich trans-cyclooctene dienophile.
-
Cycloaddition: The TCO and Tetrazine undergo a [4+2] cycloaddition to form a strained bicyclic intermediate.
-
Retro-Diels-Alder: The intermediate spontaneously eliminates nitrogen gas (
), driving the reaction to completion and forming a stable 1,4-dihydropyridazine or pyridazine adduct.
Visualization: IEDDA Reaction Pathway[4]
Figure 1: The irreversible IEDDA reaction mechanism releasing nitrogen gas.
Reagent Preparation: Activation of TCO-Acid
Context: Trans-cyclooct-4-ene-1-carboxylic acid does not react spontaneously with biological amines (lysines). It must be activated into an N-hydroxysuccinimide (NHS) ester.
Why not EDC/NHS in situ? In situ activation of TCO-acid in the presence of protein is inefficient and risks cross-linking proteins to themselves. We recommend synthesizing or purchasing the stable TCO-NHS ester.
Protocol A: Synthesis of TCO-NHS Ester
Perform this if you possess the raw TCO-carboxylic acid.
Materials:
-
TCO-Acid (1 eq)
-
TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3 eq)
-
Anhydrous DMF (Dimethylformamide)
Steps:
-
Dissolve TCO-Acid in anhydrous DMF (approx. 50-100 mg/mL).
-
Add DIPEA followed by TSTU.
-
Stir at Room Temperature (RT) for 1 hour in the dark (TCO is slightly photosensitive).
-
QC Check: Monitor by TLC or LC-MS (Shift from acid mass to Acid+97 Da).
-
Purification: Dilute with ethyl acetate, wash with 0.1M HCl (rapidly), then brine. Dry over MgSO4 and concentrate. Flash chromatography (Silica, Hexane:EtOAc) is recommended to remove urea byproducts.
-
Storage: Store lyophilized powder at -20°C under argon. Stable for 6 months.
Bioconjugation Workflow (Protein Labeling)
This protocol describes labeling an IgG antibody with TCO, but it applies to any amine-containing biomolecule.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from acid activation to final "click" conjugation.
Protocol B: Labeling Antibody with TCO-NHS
Reagents:
-
Antibody (1 mg/mL in PBS, free of BSA or Azide).
-
Labeling Buffer: 1M Sodium Bicarbonate (pH 8.5).
-
TCO-NHS Ester (10 mM stock in dry DMSO).
Procedure:
-
Buffer Exchange: Ensure antibody is in a non-amine buffer (PBS is fine). Add 1/10th volume of 1M Sodium Bicarbonate pH 8.5 to adjust pH to ~8.3.
-
Calculations: Aim for a 10-20 molar excess of TCO-NHS over antibody.
-
Example: For 1 mg IgG (approx 6.6 nmol), use 66-132 nmol TCO-NHS.
-
-
Reaction: Add the TCO-NHS to the antibody solution. Vortex gently.
-
Incubation: Incubate for 45-60 minutes at RT in the dark.
-
Quenching: Add 1/10th volume of 1M Tris (pH 8.0) to quench unreacted NHS esters (incubate 5 min).
-
Purification: Remove excess TCO using a Zeba Spin Column (7K MWCO) or dialysis against PBS. Do not skip this. Unreacted TCO will compete for Tetrazine in downstream applications.
Quality Control: The Self-Validating System
Unlike fluorophores, TCO is "silent" (no fluorescence, weak UV absorbance). You cannot quantify the Degree of Labeling (DOL) using simple A280/A_dye ratios. You must use a Tetrazine Titration Assay .
Protocol C: Determining TCO:Protein Ratio (DOL)
Principle: React the TCO-protein with a known excess of a Tetrazine probe (e.g., Methyl-Tetrazine-Cy5). The reaction is quantitative.
-
Prepare Aliquots: Take 5 µg of TCO-Antibody.
-
Titration: Add increasing molar equivalents of Tetrazine-Cy5 (e.g., 0, 2, 4, 6, 8, 10 equivalents relative to the antibody).
-
Incubate: 10 minutes RT (reaction is instant).
-
SDS-PAGE: Run samples on a non-reducing SDS-PAGE gel.
-
Analysis:
-
Scan for Cy5 fluorescence.
-
Stain with Coomassie for total protein.[6]
-
Result: Fluorescence intensity will plateau when all TCO sites are saturated. The inflection point indicates the DOL.
-
Alternative (Spectrophotometric): Use a Tetrazine that loses absorbance at 520 nm upon reaction (e.g., standard Methyl-Tetrazine). Monitor the decrease in A520.
-
Data Table: Typical Kinetics Comparison
| Reagent Pair | Rate Constant ( | Stability (Serum) | Applications |
| TCO + H-Tetrazine | > 30,000 | Low (< 1 hr) | Rapid in vitro labeling |
| TCO + Me-Tetrazine | ~ 500 - 2,000 | High (> 24 hrs) | In vivo pre-targeting |
| Azide + DBCO (SPAAC) | ~ 0.3 - 1.0 | High | General labeling (slow) |
Protocol D: The "Click" Reaction (Application)[1][7]
Once you have your TCO-labeled biomolecule, the final step is adding the Tetrazine-functionalized payload (Drug, Fluorophore, Radioisotope).
-
Mix: Combine TCO-Protein and Tetrazine-Probe (1.5 eq of Tetrazine per TCO group usually ensures completion).
-
Time: Reaction is effectively complete in < 5 minutes at micromolar concentrations.
-
No Wash (Optional): If using a fluorogenic Tetrazine (which only fluoresces upon reaction), no washing is required ("No-wash imaging").
-
Storage: The resulting pyridazine bond is extremely stable. Store as standard for the protein (usually 4°C).
Troubleshooting & Scientific Integrity
-
TCO Isomerization: TCO is thermodynamically unstable relative to cis-cyclooctene.
-
Risk: Exposure to thiols (DTT, BME) or transition metals (Copper) can catalyze isomerization to the unreactive cis form.
-
Solution:Never use DTT or Copper in buffers containing TCO. Store TCO reagents at -20°C.
-
-
Solubility: TCO is hydrophobic. If labeling density is high (>5 TCO/protein), the protein may precipitate.
-
Solution: Use PEGylated TCO linkers (e.g., TCO-PEG4-NHS) to maintain solubility.
-
-
Tetrazine Stability: Tetrazines (pink/red) can degrade to colorless nitriles/amines over time.
-
Check: If your Tetrazine stock solution is not pink, it is dead.
-
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. [Link]
-
Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioconjugation of tetrazines with trans-cyclooctene. Angewandte Chemie International Edition. [Link]
-
Selvaraj, R., & Fox, J. M. (2013). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology. [Link]
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie. [Link]
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. [Link]
Sources
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. broadpharm.com [broadpharm.com]
- 6. abyntek.com [abyntek.com]
Application Note: High-Fidelity Polymer End-Group Functionalization using Cyclooct-4-ene-1-carboxylic Acid Derivatives
Abstract & Strategic Utility
In the landscape of drug delivery and polymer therapeutics, cyclooct-4-ene-1-carboxylic acid serves as a critical functional handle. While the stable cis-isomer is a precursor, its isomerized form, ** trans-cyclooct-4-ene-1-carboxylic acid (TCO-Acid)**, is the gold standard for ultrafast bioorthogonal conjugation.
This guide details the protocol for functionalizing amine-terminated polymers (e.g., PEG-NH₂, PLGA-NH₂, Polypeptides) with TCO-Acid. The resulting TCO-polymers react with Tetrazine-tagged payloads via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][2][3][4][5] This system offers reaction kinetics (
Mechanism of Action: The IEDDA Reaction
The utility of the cyclooct-4-ene moiety lies in its ring strain. The trans-isomer possesses approximately 26 kcal/mol of strain energy. Upon encountering a 1,2,4,5-tetrazine, this strain drives a rapid [4+2] cycloaddition followed by a retro-Diels-Alder reaction that eliminates nitrogen gas (
Reaction Pathway Diagram
Figure 1: The Inverse Electron Demand Diels-Alder (IEDDA) reaction pathway showing the irreversible coupling of TCO-Polymer and Tetrazine.
Comparison of Bioorthogonal Chemistries
The choice of TCO over other functional groups is driven by kinetic requirements.
| Feature | TCO-Tetrazine (IEDDA) | Azide-Alkyne (SPAAC) | Thiol-Maleimide |
| Rate Constant ( | |||
| Catalyst Required | No | No | No |
| Metabolic Stability | High (TCO degrades in high thiols) | High | Moderate (Retro-Michael potential) |
| Selectivity | Excellent | Excellent | Good (Cross-reacts w/ biological thiols) |
| Primary Use Case | In vivo pretargeting, low conc. | Cell surface labeling | Protein conjugation |
Experimental Protocols
Protocol A: Activation and Coupling of TCO-Acid to Polymer-Amine
Objective: Covalently attach trans-cyclooct-4-ene-1-carboxylic acid to a methoxy-PEG-amine (mPEG-NH₂, 5 kDa) via amide bond formation.
Reagents:
-
Polymer: mPEG-NH₂ (5 kDa), dried under vacuum.
-
Functional Handle: trans-Cyclooct-4-ene-1-carboxylic acid (TCO-Acid). Note: Ensure the trans-isomer is used for click chemistry. The cis-isomer is non-reactive toward tetrazines.
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Use a molar ratio of 1.0 : 2.0 : 2.0 : 4.0 (Polymer-NH₂ : TCO-Acid : HATU : DIPEA).
-
Rationale: Excess small molecule ensures quantitative functionalization of the valuable polymer end-groups.
-
-
Activation (The "Pre-Activation" Step):
-
Dissolve TCO-Acid (2.0 eq) and HATU (2.0 eq) in anhydrous DMF under nitrogen atmosphere.
-
Add DIPEA (4.0 eq) and stir for 5 minutes at room temperature.
-
Observation: The solution may turn slightly yellow, indicating active ester formation.
-
-
Coupling Reaction:
-
Add the pre-activated TCO solution to the solid mPEG-NH₂ (1.0 eq).
-
Stir the reaction mixture at room temperature for 4–16 hours under nitrogen.
-
Critical Control: Protect the reaction vessel from light with aluminum foil. TCO can photoisomerize back to the inactive cis form under prolonged UV/ambient light exposure.
-
-
Purification (Precipitation):
-
Concentrate the reaction mixture (if in DCM) or use directly (if in DMF).[6]
-
Dropwise add the reaction solution into ice-cold Diethyl Ether (10x volume relative to reaction mix) with vigorous stirring.
-
Collect the white precipitate via filtration or centrifugation (4000 rpm, 10 min, 4°C).
-
Repeat precipitation 2x to remove unreacted TCO-acid and coupling byproducts.
-
-
Drying:
-
Dry the polymer pellet under high vacuum for 24 hours. Store at -20°C under argon.
-
Protocol B: Quality Control & Functionalization Efficiency
Objective: Validate the presence of the TCO ring and quantify the degree of substitution.
Method 1: ¹H-NMR Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆.
-
Diagnostic Signals:
-
Look for the multiplet of the TCO alkene protons at 5.4 – 5.6 ppm .
-
Compare the integration of these protons (2H) against the PEG backbone peak (approx. 3.6 ppm).
-
Note: The cis-isomer alkene protons typically appear upfield (approx. 5.6–5.7 ppm but with different splitting). The distinct multiplet of TCO is characteristic.
-
Method 2: UV-Vis Tetrazine Titration (The "Click" Assay)
-
Principle: Tetrazines have a characteristic absorbance at ~520 nm (pink/red). Upon reaction with TCO, this absorbance disappears (bleaching).
-
Procedure:
-
Prepare a known concentration of Tetrazine (e.g., Methyl-Tetrazine-Amine) in PBS.
-
Titrate with the TCO-Polymer solution.
-
Monitor the decrease in absorbance at 520 nm.
-
Calculate functionalization % based on the molar consumption of Tetrazine.
-
Protocol C: The "Click" Reaction (Conjugation)
Objective: Conjugate the TCO-Polymer to a Tetrazine-functionalized Drug/Protein.
-
Dissolution: Dissolve TCO-Polymer in PBS (pH 7.4) or water.[6]
-
Addition: Add Tetrazine-Payload (1.0 – 1.2 eq relative to TCO).
-
Incubation: Incubate at Room Temperature for 10–30 minutes.
-
Visual Cue: If the Tetrazine is colored (pink), the solution will lose color as the reaction proceeds.
-
Note: No catalyst (copper) is needed.[7]
-
-
Purification: If the stoichiometry is 1:1, purification may not be necessary. Otherwise, use Size Exclusion Chromatography (SEC) or dialysis to remove excess small molecule payload.
Troubleshooting & Critical Parameters
Stability of TCO
The TCO ring is high-energy. It can isomerize back to the stable cis-cyclooctene (which is unreactive to Tetrazine) under specific stress conditions.
-
Thiol Sensitivity: High concentrations of thiols (e.g., DTT, mercaptoethanol) can catalyze the isomerization of TCO to cis-cyclooctene.
-
Solution: Avoid thiol-containing buffers during storage. If reducing agents are needed, use TCEP, which is less aggressive toward TCO.
-
-
Acid Sensitivity: Prolonged exposure to low pH (< 4) can degrade TCO.
-
Storage: Always store TCO-functionalized polymers at -20°C or -80°C, protected from light.
Steric Hindrance
While TCO is small, the "axial" vs. "equatorial" conformation of the TCO linkage can affect reaction rates.
-
Recommendation: Use a spacer (e.g., PEG4) between the carboxylic acid and the TCO ring if the polymer backbone is bulky (e.g., branched polymers or dendrimers).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of TCO-functionalized polymers.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519.
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375-3378.
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142.
-
Selvaraj, R., & Fox, J. M. (2013). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 17(5), 753-760.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. peptide.com [peptide.com]
- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Radiolabeling with Cyclooct-4-ene-1-carboxylic Acid Scaffolds
This Application Note and Protocol guide details the use of cyclooct-4-ene-1-carboxylic acid scaffolds—specifically the trans-isomer (TCO)—in high-performance radiolabeling via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
Introduction & Mechanistic Basis[1]
The This compound scaffold is the structural foundation for trans-cyclooctene (TCO) derivatives, the most reactive dienophiles known for bioorthogonal chemistry. In radiopharmaceutical development, this scaffold enables the Inverse Electron Demand Diels-Alder (IEDDA) reaction, where the TCO moiety reacts with a 1,2,4,5-tetrazine (Tz) with rate constants (
This technology overcomes the limitations of traditional radiolabeling (e.g., slow kinetics, harsh conditions) by decoupling the biological targeting vector from the radioisotope until the final step.
The Scaffold: trans-Cyclooct-4-ene-1-carboxylic Acid
While the cis-isomer is chemically stable but unreactive, the trans-isomer (TCO) possesses high ring strain (~26 kcal/mol), driving the rapid click reaction. The carboxylic acid handle at the C1 position allows for versatile conjugation to lysine residues (via NHS esters) or amines on chelators.
Key Advantages:
-
Unmatched Kinetics: Reaction rates 1,000× faster than strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Metabolic Stability: 3rd-generation TCOs (e.g., hydrophilic TCOs) resist isomerization to the unreactive cis form in serum.
-
Pre-targeting Capability: Allows the administration of a non-radioactive TCO-antibody first, followed by a rapidly clearing radiolabeled tetrazine, drastically improving tumor-to-background ratios.
Experimental Workflow Visualization
The following diagram illustrates the two primary workflows: Pre-targeting (In Vivo) and Prosthetic Group Labeling (Ex Vivo).
Caption: Workflow for TCO-mediated radiolabeling. Phase 1 establishes the TCO-tagged biomolecule. Phase 2 generates the radioligand. Phase 3 executes the click reaction.[1]
Detailed Protocols
Protocol A: Activation and Bioconjugation of the Scaffold
This protocol describes converting trans-cyclooct-4-ene-1-carboxylic acid into an amine-reactive NHS ester and coupling it to a monoclonal antibody (mAb).
Materials:
-
trans-Cyclooct-4-ene-1-carboxylic acid (TCO-Acid)
-
TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Monoclonal Antibody (e.g., Trastuzumab) in PBS (pH 7.4)
-
PD-10 Desalting Columns[2]
Step-by-Step Methodology:
-
NHS-Ester Formation (In Situ):
-
Dissolve TCO-Acid (10 µmol) in anhydrous DMF (100 µL).
-
Add DIPEA (30 µmol, 3.0 eq) followed by TSTU (11 µmol, 1.1 eq).
-
Incubate at Room Temperature (RT) for 1 hour.
-
QC Check: Verify conversion by TLC (Hexane:EtOAc 1:1) or LC-MS. The NHS ester is generally used immediately without isolation to prevent hydrolysis.
-
-
Antibody Conjugation:
-
Adjust mAb concentration to 2–5 mg/mL in PBS. Ensure pH is 7.4–8.0 (adjust with 1M NaHCO₃ if necessary). Note: Avoid Tris buffers as primary amines compete.
-
Add the TCO-NHS solution to the mAb at a molar excess of 10–20 equivalents. Add slowly while vortexing gently.
-
Keep DMF concentration <10% v/v to avoid protein precipitation.
-
Incubate for 2 hours at RT or overnight at 4°C.
-
-
Purification:
-
Equilibrate a PD-10 column with PBS.
-
Load the reaction mixture. Elute with PBS to separate TCO-mAb from unreacted small molecules.
-
Validation: Determine TCO loading (Degree of Labeling, DOL) using a Tetrazine-titration assay. React an aliquot with a known excess of Tetrazine-dye and measure the decrease in Tetrazine absorbance (usually ~520 nm).
-
Protocol B: 18F-Labeling via TCO-Tetrazine Click (Ex Vivo)
This protocol utilizes the TCO-scaffold on a peptide/protein to "capture" an 18F-labeled tetrazine.
Materials:
-
Tetrazine precursor (e.g., Tosyl-Tetrazine or similar for nucleophilic substitution)[3]
-
TCO-modified Biomolecule (from Protocol A)
Step-by-Step Methodology:
-
Synthesis of [18F]Tetrazine:
-
Dry [18F]Fluoride on a QMA cartridge and elute with K2.2.2/K2CO3 into a reaction vessel. Azeotropic dry with acetonitrile.
-
Add Tetrazine precursor (e.g., 2 mg in 0.5 mL DMSO).
-
Heat at 90°C for 10–15 minutes.
-
Purify via C18 Sep-Pak or semi-prep HPLC. Note: Tetrazines are sensitive to high pH; ensure the reaction mixture is neutralized quickly.
-
-
IEDDA "Click" Labeling:
-
Add the purified [18F]Tetrazine (in PBS/Ethanol) to the TCO-modified biomolecule (100–200 µg).
-
Incubate at RT for 5–10 minutes. Note: The reaction is diffusion-controlled; high concentrations favor speed.
-
Yield: Typically >95% radiochemical conversion (RCC) due to the high reactivity of the TCO scaffold.
-
-
Final Purification:
-
If necessary (e.g., for clinical use), pass through a size-exclusion cartridge to remove any unreacted [18F]Tetrazine.
-
Quantitative Data & Specifications
| Parameter | Value / Specification | Notes |
| Scaffold Reactivity ( | 10,000 – 3,300,000 | Depends on TCO strain (e.g., sTCO vs TCO-1). |
| Isomerization Stability | Trans-to-cis isomerization deactivates the probe. | |
| Optimal pH | 4.5 – 8.0 | IEDDA is pH tolerant, unlike amine coupling. |
| Typical DOL | 2 – 5 TCOs per Antibody | Higher loading may induce aggregation. |
| Radiochemical Yield | 40 – 60% (decay corrected) | For full 18F-Tz synthesis + conjugation. |
Troubleshooting & Critical Controls
Issue: Low Conjugation Efficiency
-
Cause: Hydrolysis of TCO-NHS ester or competing amines in buffer.
-
Solution: Use fresh anhydrous DMF. Ensure buffer is PBS or Borate (no Tris/Glycine). Verify TCO-NHS formation by TLC before adding to protein.
Issue: Loss of Reactivity (TCO "Dead")
-
Cause: Isomerization to cis-cyclooctene due to light or thiol exposure.
-
Solution: Store TCO scaffolds in the dark at -20°C. Trans-cyclooctenes are photosensitive. Avoid prolonged exposure to free thiols which can induce isomerization.
Issue: High Background in Pre-targeting
-
Cause: Slow clearance of the TCO-mAb or instability of the TCO in vivo.
-
Solution: Use a "chase" dose of a clearing agent (TCO-albumin or Tetrazine-polymer) to remove circulating mAb before injecting the radioligand. Use hydrophilic TCO linkers (e.g., PEGylated TCO) to reduce liver uptake.
References
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link
-
Blackman, M. L., et al. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[3][2][5][9] Journal of the American Chemical Society. Link
-
Meyer, J. P., et al. (2016). 18F-Based Pretargeted PET Imaging Using Bioorthogonal Diels–Alder Click Chemistry. Bioconjugate Chemistry.[1][10][11][12][13][14] Link
-
Zeglis, B. M., et al. (2013). A pretargeted PET imaging strategy based on bioorthogonal Diels-Alder click chemistry.[3][9] Journal of Nuclear Medicine. Link
-
Selvaraj, R., & Fox, J. M. (2013). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling.[14] Current Opinion in Chemical Biology. Link
Sources
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of 18F Labeled Hydrophilic Trans-cyclooctene as an Efficient Method for Protein Labeling and PET Probe Construction | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Development of 18F-Labeled hydrophilic trans-cyclooctene as a bioorthogonal tool for PET probe construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 8. thno.org [thno.org]
- 9. Inverse electron demand Diels-Alder click chemistry for pretargeted PET imaging and radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Conjugation [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Trans-cyclooctene-a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of (E)-Cyclooct-4-ene-1-carboxylic Acid Photoisomerization
Welcome to the technical support resource for the photoisomerization of (Z)-cyclooct-4-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your experimental outcomes.
The synthesis of the highly strained (E)- or trans-isomer of cyclooct-4-ene-1-carboxylic acid is a critical step for its application in bioorthogonal chemistry, particularly in strain-promoted cycloaddition reactions. However, the photochemical Z→E isomerization presents a significant challenge: the reaction is reversible and rapidly establishes a photostationary state (PSS) that often favors the more stable (Z)-isomer, leading to low yields of the desired (E)-product.[1] This guide provides direct answers to common issues to enhance your reaction efficiency and final product yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: My yield of the (E)-isomer is very low (<30%), and the reaction seems to stop progressing after a short period. What is happening and how can I improve the conversion?
Answer: This is the most common issue encountered and is almost certainly due to the establishment of a photostationary state (PSS) . In a closed system, the photoisomerization of (Z)-cyclooctene derivatives to their (E)-isomers is a reversible equilibrium.[1] The reaction proceeds in both directions (Z→E and E→Z) under UV irradiation. The PSS is the point at which the rates of the forward and reverse reactions become equal, resulting in a fixed ratio of isomers and no further net conversion. For cyclooctene derivatives, this equilibrium often heavily favors the more thermodynamically stable (Z)-isomer.[2]
The most effective strategy to overcome this limitation is to continuously remove the (E)-isomer from the reaction mixture as it is formed . This displacement of the equilibrium drives the reaction forward, allowing for a significantly higher overall conversion of the (Z)-starting material. The high strain of the trans-double bond in the (E)-isomer makes it more reactive and allows for selective complexation with silver(I) ions.[3]
There are two primary, field-proven methods to achieve this:
-
Recirculation through a Silver Nitrate (AgNO₃) Impregnated Silica Column: In this setup, the reaction solution is continuously pumped from the photochemical reactor through a chromatography column packed with silica gel that has been treated with AgNO₃. The (E)-isomer forms a stable complex with the silver ions and is selectively retained on the column, while the (Z)-isomer and sensitizer are recycled back into the reactor.[1][4]
-
Two-Phase Reaction System with In-Situ Extraction: A simpler and highly effective method involves running the reaction in a biphasic system, typically a nonpolar organic solvent (like cyclohexane) and an aqueous solution of AgNO₃.[3] The (Z)-acid and the sensitizer are dissolved in the organic phase, which is irradiated. As the (E)-isomer is formed, it is continuously extracted into the aqueous phase through complexation with the silver ions. This method avoids the need for a pump and recirculation setup. A 10% increase in yield (from 25% to 33%) has been reported for the analogous cyclooct-4-enol when switching from a single-phase to a two-phase system.[3]
The workflow for the recommended two-phase system is outlined below.
Caption: Workflow for the two-phase photoisomerization system.
Question 2: The conversion to the (E)-isomer is poor despite using an in-situ removal technique. How can I further optimize my reaction conditions?
Answer: If the yield remains low, several other reaction parameters can be optimized. The interplay between sensitizer, solvent, and temperature is crucial for maximizing the quantum yield of the desired isomerization.
-
Sensitizer Selection and Concentration: The sensitizer's role is to absorb light and transfer the energy to the (Z)-isomer, promoting it to an excited triplet state from which it can isomerize. Aromatic esters (e.g., ethyl benzoate, methyl benzoate) are common and effective sensitizers.[1][3] Aromatic phosphates and phosphonates have also been shown to be effective.[5]
-
Causality: The efficiency of energy transfer depends on the triplet energy (ET) of the sensitizer. The sensitizer's ET must be greater than that of the cyclooctene derivative. The concentration is also key; it should be high enough to absorb most of the incident light but not so high as to cause inner filter effects or promote side reactions. A good starting point is a concentration that gives an optical density of ~1 at the irradiation wavelength.[3]
-
-
Solvent Choice: The solvent can dramatically influence the photostationary E/Z ratio.
-
Causality: In triplet-sensitized reactions, increased solvent viscosity has been shown to increase the E/Z ratio.[6] For practical purposes, nonpolar aprotic solvents like cyclohexane or pentane are commonly used, especially in systems involving silver nitrate extraction.[3][7] Using polar solvents can sometimes decrease the enantiomeric excess in asymmetric photoisomerization.[7]
-
-
Temperature Control: Lowering the reaction temperature is a powerful tool for improving the E/Z ratio.
-
Causality: Studies on cyclooctene and its derivatives have consistently shown that the photostationary E/Z ratio increases dramatically as the irradiation temperature is lowered (e.g., from +75°C to –123°C).[6][8] This effect is attributed to the temperature-dependent quenching rate constants for the Z and E isomers.[6] Performing the reaction at 0°C or below, if your solvent system allows, is highly recommended.
-
-
Light Source and Wavelength: The choice of light source is critical.
-
Causality: A low-pressure mercury lamp, which emits primarily at 254 nm, is a standard and effective choice for this type of reaction.[9][10] The reactor vessel must be made of a material transparent to this wavelength, such as quartz. Using a borosilicate glass (Pyrex) vessel will block most of the required UV light. For improved efficiency and uniform irradiation, a micro-flow reactor using FEP tubing can be employed, which minimizes light scattering and reduces reaction time.[1][4]
-
Table 1: Summary of Key Optimization Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Equilibrium | Use in-situ product removal (AgNO₃) | Shifts equilibrium towards the (E)-isomer.[1][3] |
| Sensitizer | Ethyl Benzoate or Methyl Benzoate | Efficient triplet energy transfer.[3] |
| Solvent | Cyclohexane or Pentane | Good solubility for reactants, compatible with AgNO₃ extraction.[3][7] |
| Temperature | ≤ 0°C | Increases the E/Z ratio at the photostationary state.[6][8] |
| Light Source | Low-pressure Hg lamp (254 nm) | Provides the necessary energy for sensitizer excitation.[10] |
| Reactor | Quartz flask or FEP tubing microreactor | Ensures efficient UV light transmission.[1] |
Question 3: How do I purify the final (E)-cyclooct-4-ene-1-carboxylic acid product after the reaction?
Answer: Purification involves two main stages: (1) liberating the (E)-isomer from its silver complex and (2) standard purification of the resulting carboxylic acid.
-
Liberation from Silver Complex: If you used a silver nitrate-based extraction method, the (E)-product is sequestered as a silver complex. To release it, the aqueous phase (or the AgNO₃/silica gel) is treated with a solution of ammonium hydroxide (e.g., 25%).[3] Ammonia acts as a competing ligand, forming a stable silver-ammonia complex and freeing the (E)-cyclooctene derivative. The free (E)-acid can then be extracted from this aqueous solution using an organic solvent like diethyl ether.[3][11]
-
Carboxylic Acid Purification: The crude product obtained after evaporation of the extraction solvent can be purified using standard acid-base extraction techniques.[12]
-
Dissolve the crude material in an organic solvent (e.g., diethyl ether).
-
Wash with a basic aqueous solution (e.g., NaHCO₃ or NaOH) to deprotonate the carboxylic acid, moving it into the aqueous layer as its carboxylate salt.
-
Separate the layers and discard the organic phase, which contains neutral impurities.
-
Acidify the aqueous phase with a strong acid (e.g., concentrated HCl) to a low pH (<3).[12] This will re-protonate the carboxylate, causing the (E)-cyclooct-4-ene-1-carboxylic acid to precipitate or form an oil.
-
Extract the pure acid back into an organic solvent (e.g., diethyl ether), dry the organic solution over sodium sulfate, and evaporate the solvent to yield the purified product.[11]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of triplet-sensitized photoisomerization?
Answer: Triplet-sensitized photoisomerization is a process where a "sensitizer" molecule (S) absorbs a photon of light, becomes electronically excited, and then transfers that energy to the reactant molecule, in this case, (Z)-cyclooct-4-ene-1-carboxylic acid (Z). This allows the reaction to occur using wavelengths of light that the reactant itself may not absorb efficiently. The key steps are:
-
Excitation of Sensitizer: The sensitizer absorbs a photon (hν) and is promoted from its ground state (S₀) to an excited singlet state (¹S*).
-
Intersystem Crossing (ISC): The excited singlet sensitizer rapidly and efficiently converts to a longer-lived excited triplet state (³S*).
-
Triplet Energy Transfer: The triplet sensitizer collides with a ground-state (Z)-isomer molecule. It transfers its energy, returning to its ground state (S₀) and promoting the (Z)-isomer to its triplet state (³Z*). This energy transfer is efficient only if the triplet energy of the sensitizer is higher than that of the alkene.
-
Isomerization: The triplet state of the cyclooctene, ³Z*, has a twisted geometry around the double bond. From this state, it can decay back to the ground state as either the (Z)-isomer or the (E)-isomer. This decay process is what leads to isomerization.
Caption: Mechanism of triplet-sensitized Z→E photoisomerization.
FAQ 2: Can I perform this reaction without a sensitizer?
Answer: Yes, direct photoisomerization by irradiating the cyclooctene itself is possible, but it often leads to different outcomes. Direct irradiation typically excites the molecule to a singlet excited state, which can follow different reaction pathways than the triplet state. For cyclooctene, direct photoisomerization has been reported to yield an anomalously high trans:cis (E:Z) ratio of 49:51, which is much higher than that achieved with many common triplet sensitizers in the absence of product removal.[2] However, sensitized reactions are often preferred because they can be more selective, prevent unwanted side reactions that may occur from the highly energetic singlet state, and allow the use of light wavelengths that are not absorbed by the starting material or product, which can be advantageous.
Experimental Protocols
Protocol 1: Photoisomerization of (Z)-cyclooct-4-ene-1-carboxylic Acid Using a Two-Phase System
This protocol is adapted from a simplified method for the analogous (Z)-cyclooct-4-enol and is designed to maximize yield through in-situ product extraction.[3]
Materials:
-
(Z)-cyclooct-4-ene-1-carboxylic acid
-
Ethyl benzoate (sensitizer)
-
Cyclohexane (reagent grade)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Quartz reaction vessel
-
Low-pressure mercury lamp (254 nm)
-
Magnetic stirrer
Procedure:
-
Prepare the Aqueous Phase: Prepare an aqueous solution of silver nitrate. The concentration can be optimized, but a starting point is a solution containing a molar excess of AgNO₃ relative to the starting (Z)-acid.
-
Prepare the Organic Phase: In the quartz reaction vessel, dissolve the (Z)-cyclooct-4-ene-1-carboxylic acid (e.g., 0.1 M) and ethyl benzoate in cyclohexane. The concentration of ethyl benzoate should be adjusted to provide an optical density of approximately 1 at 254 nm for the path length of your reactor.[3]
-
Combine Phases: Add the aqueous AgNO₃ solution to the organic solution in the quartz vessel. The volume ratio can be varied; a 10:1 organic to aqueous phase ratio is a reasonable starting point.[3]
-
Reaction Setup: Place the vessel on a magnetic stirrer and ensure vigorous stirring to maximize the interfacial area between the two phases. If possible, cool the reaction vessel in an ice bath (0°C).
-
Irradiation: Position the UV lamp to irradiate the organic layer. Begin irradiation while maintaining vigorous stirring.
-
Monitoring: The reaction can be monitored by taking small aliquots of the organic phase over time and analyzing them by ¹H NMR or GC to observe the disappearance of the starting material.
-
Workup:
-
After the reaction is complete (e.g., when the concentration of the (Z)-isomer in the organic phase is minimal), separate the two layers.
-
Extract the organic layer with a small portion of fresh aqueous AgNO₃ solution to capture any remaining (E)-isomer.
-
Combine all aqueous phases. To this combined aqueous solution, add concentrated ammonium hydroxide until the solution is strongly basic.
-
Extract the ammoniacal aqueous solution multiple times with diethyl ether to recover the liberated (E)-cyclooct-4-ene-1-carboxylic acid.
-
Proceed with the acid-base purification as described in the Troubleshooting Guide (Question 3).
-
References
-
Geometrical photoisomerization of (Z)-cyclooctene sensitized by aromatic phosphate, phosphonate, phosphinate, phosphine oxide and chiral phosphoryl esters. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Enantiodifferentiating Photoisomerization of Cyclooctene Included and Sensitized by Aroyl-β-cyclodextrins: A Critical Enantioselectivity Control by Substituents. The Journal of Organic Chemistry. Available at: [Link]
-
Cyclodextrin nanosponge-sensitized enantiodifferentiating photoisomerization of cyclooctene and 1,3-cyclooctadiene. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The temperature- and viscosity-dependent photostationary E/Z ratio in triplet-sensitized photoisomerization of cyclo-octene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Enantiodifferentiating photoisomerization of (Z)-cyclooctene and (Z,Z)-cycloocta-1,3-diene sensitized by chiral aromatic amides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
An anomalously high trans: cis photostationary ratio on the direct photoisomerization of cyclo-octene. RSC Publishing. Available at: [Link]
-
Optimizing Photochirogenic Performance by Solvent-Driven Conformational Fixation in Enantiodifferentiating Photoisomerization of (Z)-Cyclooctene Mediated by Sensitizing β-Cyclodextrin Hosts. The Journal of Organic Chemistry. Available at: [Link]
-
Direct and sensitized cis-trans photoisomerization of cyclooctene. Effects of spin multiplicity and vibrational activation of excited states on the photostationary trans/cis ratio. The Journal of Physical Chemistry. Available at: [Link]
-
Reinvestigation of triplet-sensitized cis-trans photoisomerization of cyclooctene. Alkene-concentration and sensitizer-ET dependence of photostationary trans/cis ratio. The Journal of Physical Chemistry. Available at: [Link]
-
Optimizing Photochirogenic Performance by Solvent-Driven Conformational Fixation in Enantiodifferentiating Photoisomerization of (Z)-Cyclooctene Mediated by Sensitizing β-Cyclodextrin Hosts. PubMed. Available at: [Link]
-
Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications. Available at: [Link]
-
Optimizing Photochirogenic Performance by Solvent-Driven Conformational Fixation in Enantiodifferentiating Photoisomerization of (Z)-Cyclooctene Mediated by Sensitizing β-Cyclodextrin Hosts. ResearchGate. Available at: [Link]
-
Synthesis of cyclo-oct-4-ene-1-carboxylic acid. PrepChem.com. Available at: [Link]
-
Photoisomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption. PMC. Available at: [Link]
-
Enantiodifferentiating photoisomerization of 1-methylcyclooct-1-ene sensitized by chiral alkyl benzenecarboxylates: steric effects upon stereodifferentiation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Photoisomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption. PubMed. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
Sources
- 1. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An anomalously high trans: cis photostationary ratio on the direct photoisomerization of cyclo-octene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Photo isomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geometrical photoisomerization of (Z [ ] )-cyclooctene sensitized by aromatic phosphate, phosphonate, phosphinate, phosphine oxide and chiral phosphoryl esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The temperature- and viscosity-dependent photostationary E/Z ratio in triplet-sensitized photoisomerization of cyclo-octene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Enantiodifferentiating photoisomerization of (Z [ ] )-cyclooctene and (Z,Z [ ] )-cycloocta-1,3-diene sensitized by chiral aromatic amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Enantiodifferentiating photoisomerization of 1-methylcyclooct-1-ene sensitized by chiral alkyl benzenecarboxylates: steric effects upon stereodifferentiation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Cyclodextrin nanosponge-sensitized enantiodifferentiating photoisomerization of cyclooctene and 1,3-cyclooctadiene [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
preventing cis-trans isomerization of TCO carboxylic acid during storage
Product Support ID: TCO-COOH-001
Status: Active / High Priority
Core Technical Directive: The Thermodynamics of Instability
The Fundamental Challenge: As a researcher working with trans-cyclooctene (TCO) carboxylic acid, you are fighting thermodynamics. The utility of TCO in bioorthogonal chemistry (IEDDA reactions) is derived entirely from its immense ring strain (~16 kcal/mol). The molecule is a "loaded spring" desperate to relax into its lower-energy isomer, cis-cyclooctene (CCO).
The "Dead" State: Once TCO isomerizes to the cis-form, it becomes completely inert toward tetrazines. The carboxylic acid moiety adds a second layer of complexity: it increases polarity, making the compound susceptible to moisture uptake, and introduces the risk of acid-catalyzed side reactions (e.g., esterification) if stored in incorrect solvents.
Root Cause Analysis: Isomerization Triggers
Your storage strategy must aggressively mitigate the four primary catalysts of isomerization:
-
Transition Metals (The Silent Killer): Trace copper (Cu) or silver (Ag) ions coordinate with the strained alkene, lowering the activation energy for rotation into the cis form. Note: While Ag(I) is used to purify TCO, it must be removed or stabilized as a specific complex for storage.
-
Thiol-Promoted Radical Attack: High concentrations of thiols (e.g., in impure buffers or biological media) can catalyze isomerization via a radical mechanism.
-
Photoisomerization: UV light (254 nm) and even ambient light over long periods can drive the trans
cis conversion. -
Thermal Relaxation: Entropy favors the cis isomer. At room temperature, TCO-COOH degrades slowly; at elevated temperatures, degradation is rapid.
Storage & Handling Protocols
Protocol A: Solid State Storage (Recommended)
The gold standard for long-term stability (>6 months).
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C or -80°C | Arrhenius suppression of thermal isomerization. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen/moisture. Prevents oxidation of the alkene. |
| Container | Amber Glass Vial | Blocks UV/Visible light to prevent photoisomerization. |
| Desiccation | Required | The carboxylic acid group is hygroscopic. Moisture promotes hydrolysis or lattice degradation. |
Protocol B: Solution Storage (Short-Term Only)
Use only if aliquoting is strictly necessary. Shelf life: <1 month.
-
Solvent Choice:
-
Concentration: Store at high concentration (>100 mM). Dilute solutions degrade faster due to higher solvent-to-solute interaction ratios.
-
Additives (Advanced): If storing in conditions where thiols might be present (not recommended for stock), adding a radical scavenger like Trolox can inhibit isomerization.[3][4]
Visualizing the Instability Pathways
The following diagram illustrates the mechanistic pathways that lead to TCO deactivation.
Figure 1: Mechanistic pathways leading to TCO deactivation. Note that metal ions and light lower the activation barrier for the trans-to-cis relaxation.
Troubleshooting & FAQs
Q: My IEDDA labeling efficiency dropped from 90% to 40%. Is my TCO bad? A: Likely, yes. If the TCO isomerizes to cis, it will not react with the Tetrazine.
-
Immediate Check: Perform the "Pink Test" (See Validation Section).
-
Secondary Check: Did you use a metal spatula? Metal contact can catalyze surface isomerization. Always use plastic or glass tools.
Q: Can I store TCO-COOH in water or PBS? A: Only for immediate use (hours). While TCO is kinetically stable in water, the carboxylic acid lowers the local pH, which can catalyze hydration of the double bond over weeks. Furthermore, TCO has limited solubility in acidic water; it may precipitate, making concentration calculations inaccurate.
Q: I see a precipitate in my DMSO stock. A: TCO-COOH can freeze out of DMSO if the freezer is too cold (-80°C) or if moisture entered (DMSO is hygroscopic).
-
Fix: Thaw completely at room temp and vortex. If solids persist, moisture may have caused the TCO to crash out or isomerize to the less soluble cis form (which has different solubility properties).
Q: Why do you advise against Methanol? Other guides say it's fine. A: Methanol is fine for neutral TCO derivatives (like TCO-alcohol). However, for TCO-Carboxylic Acid , the combination of a protic solvent (MeOH) and the acidic proton (COOH) creates a self-catalyzing system for esterification. You will slowly convert your TCO-COOH into TCO-COOMe, which will fail to conjugate to amines in subsequent NHS-ester activation steps.
Validation Protocols (Quality Control)
Before committing valuable biological samples, validate your TCO stock using one of these methods.
Method A: The Tetrazine "Pink Test" (Functional Assay)
The most robust method because it measures actual reactivity.
-
Prepare Tetrazine Standard: Dissolve a colored Tetrazine (e.g., Methyl-Tetrazine-PEG4) in water/DMSO to 1 mM. The solution should be bright pink/red.
-
Aliquot: Place 100 µL of Tetrazine solution in a clear tube or well plate.
-
Titrate: Add your TCO-COOH stock in small increments (0.1 equivalents).
-
Observation:
-
Active TCO: The pink color will disappear rapidly (seconds) as the IEDDA reaction breaks the tetrazine chromophore.
-
Isomerized (Cis) TCO: The pink color will persist even after adding >1.5 equivalents.
-
Method B: NMR Verification
Requires access to a 400+ MHz NMR.
-
Solvent: CDCl3 or DMSO-d6.
-
Diagnostic Signal: Look at the vinyl protons (alkene region).
-
Trans-Cyclooctene (Active): The vinyl protons appear as a multiplet shifted distinctively (typically 5.1 – 6.0 ppm , depending on the exact derivative).
-
Cis-Cyclooctene (Dead): The vinyl protons typically appear slightly upfield or with different coupling constants (J values).
-
Key Indicator: If you see a new set of alkene peaks emerging and growing over time, isomerization has occurred.
-
QC Decision Tree
Figure 2: Quality Control workflow for verifying TCO activity prior to critical experiments.
References
-
Fox, J. M., et al. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Journal of the American Chemical Society.[5] Link
-
Fang, Y., et al. (2019).[3] Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver(I) Metal Complexation. NIH / Chemical Science. Link
-
BenchChem Technical Support. (2025). Best storage conditions for TCO-containing reagents. Link
-
Vector Laboratories. (n.d.). TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility.[6] Link
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Reactivity. Chemical Science. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. interchim.fr [interchim.fr]
purification methods for cyclooct-4-ene-1-carboxylic acid via column chromatography
Ticket ID: #PUR-C8-ACID Subject: Troubleshooting Flash Chromatography for Cyclooct-4-ene-1-carboxylic Acid Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction
You are likely encountering difficulties purifying This compound (CAS: 4103-10-0). This molecule presents a "perfect storm" for chromatography challenges:
-
Weak UV Activity: It lacks conjugation. The isolated alkene and carboxylic carbonyl absorb poorly above 210 nm.
-
Tailing (Streaking): The free carboxylic acid interacts strongly with silica surface silanols (
), causing broad, smeared bands. -
Isomeric Impurities: Depending on your synthesis (e.g., hydrolysis of esters or ring-closing metathesis), you may face difficult separation from regioisomers or unreacted starting materials.
This guide provides a self-validating troubleshooting workflow to resolve these issues.
Module 1: The "Invisible" Compound (Detection Issues)
User Question: "I injected my sample, but I see no peaks on the UV chromatogram at 254 nm. Is my compound gone?"
Technical Diagnosis: Your compound is not "gone"; it is simply invisible to standard detection.
-
Mechanism: Standard UV detection relies on conjugated
-systems (e.g., aromatics, enones). This compound contains an isolated alkene (absorbs <195 nm) and a carboxylic carbonyl ( transition ~210 nm). -
Solvent Cutoff: Common solvents like Ethyl Acetate absorb strongly below 256 nm, masking your compound's weak signal.
Protocol A: Visualization & Detection Strategy
Do not rely on UV 254 nm. Use the following alternative detection methods:
| Method | Suitability | Observation | Mechanism |
| KMnO₄ Stain | High | Yellow/Brown spots on purple background | Oxidizes the C=C double bond (syn-dihydroxylation). |
| Bromocresol Green | High | Yellow spots on blue background | pH indicator; specific for carboxylic acid ( |
| Iodine Chamber | Moderate | Brown spots | Reversible intercalation into lipophilic zones. |
| UV 210 nm | Low | Weak absorption | Only viable if using UV-transparent solvents (e.g., Hexane/Ether, NOT EtOAc). |
Action Step: Run a TLC plate. Dip in Permanganate (
Module 2: The "Comet" Effect (Peak Tailing)
User Question: "My product elutes as a broad streak from fractions 10 to 50. I cannot separate it from impurities."
Technical Diagnosis:
Silica gel is slightly acidic (
Protocol B: Eluent Modification
You must suppress ionization to ensure the molecule travels as a single, tight band.
The "1% Rule": Add 1% Acetic Acid (AcOH) or Formic Acid to both your non-polar (Hexane/Heptane) and polar (EtOAc/Ether) solvent reservoirs.
-
Without Modifier:
(Broad Peak) -
With Modifier: Excess
pushes equilibrium left ( ). (Sharp Peak)
Recommended Solvent System:
-
Solvent A: Hexanes + 1% Acetic Acid
-
Solvent B: Ethyl Acetate + 1% Acetic Acid
-
Gradient: 0% B
30% B over 15 Column Volumes (CV).-
Note: The acid is moderately lipophilic due to the C8 ring; it typically elutes earlier than linear fatty acids.
-
Module 3: Post-Column Workup (Removing the Modifier)
User Question: "I purified the compound, but my NMR shows a singlet at 2.1 ppm (Acetic Acid). How do I remove it without losing my product?"
Technical Diagnosis: Acetic acid has a high boiling point (118°C) and can be difficult to remove via rotary evaporation alone.[1]
Protocol C: Azeotropic Removal & Wash
Choose the method based on your available equipment and scale.
Method 1: Azeotropic Distillation (Gentle)
-
Dissolve the residue in Toluene or Heptane .
-
Rotary evaporate.[1][2] The solvent forms a binary azeotrope with acetic acid, carrying it off at a lower temperature.
-
Repeat 2-3 times.
Method 2: Aqueous Workup (Scalable)
-
Dissolve the combined fractions in Diethyl Ether or EtOAc.
-
Wash with 0.1 M HCl (3x).
-
Why HCl? Water alone is neutral. Washing with base (bicarbonate) will deprotonate your product (
), pulling it into the water layer (loss of yield). Dilute acid keeps your product in the organic layer while washing away the acetic acid.
-
-
Dry over
, filter, and concentrate.
Module 4: The "Nuclear Option" (Esterification)
User Question: "Direct purification is still failing to separate the isomer. What now?"
Technical Diagnosis: If the polarity difference between the product and impurity is too small, chromatography of the free acid is inefficient.
Protocol D: The Derivatization Loop
-
Methylate: React crude acid with
or to form the methyl ester. -
Purify: Methyl esters do not streak and are easily separated on silica (Hexane/EtOAc).
-
Hydrolyze: Treat purified ester with
to return the pure acid.
Visual Troubleshooting Guide
The following logic tree illustrates the decision-making process for purifying this specific compound.
Figure 1: Decision matrix for the purification of non-conjugated carboxylic acids.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Teledyne ISCO. (2012). RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN82.
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates (Stains and Detection).
-
Reusch, W. (2013). Visible and Ultraviolet Spectroscopy.[3][4][5] Virtual Textbook of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 4. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Solubility of TCO Acid for In Vivo Applications
Welcome to the Advanced Applications Support Center. Topic: Trans-Cyclooctene (TCO) Acid Solubility & Formulation Ticket ID: TCO-IVO-OPT-001 Status: Resolved (Expert Guide Below)
Executive Summary: The Hydrophobicity Bottleneck
For researchers utilizing the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, the TCO moiety presents a paradox: it is the fastest bioorthogonal handle available (
When "TCO acid" (typically trans-cyclooct-4-en-1-yl carboxylic acid) is used for in vivo applications, this hydrophobicity often leads to three critical failure modes:
-
Precipitation during stock preparation or conjugation.[1]
-
Aggregation of the conjugated biomolecule (e.g., antibody masking).[1]
-
Poor Pharmacokinetics (high non-specific binding and liver accumulation).[1]
This guide provides a technical roadmap to overcome these solubility barriers through structural selection, formulation strategy, and rigorous protocol optimization.
Troubleshooting Guide (Q&A Format)
Category A: Stock Preparation & Handling
Q: I am trying to dissolve dry TCO-Acid powder directly in PBS, but it remains a suspension. Is the reagent defective? A: No, this is expected physical behavior. The TCO ring is lipophilic.[1]
-
The Fix: You must create a concentrated "master stock" in a water-miscible organic solvent before introducing it to aqueous buffers.[1]
-
Protocol: Dissolve TCO-Acid in anhydrous DMSO or DMF to a concentration of 10–50 mM.
-
Why: This disperses the molecules effectively.[1] When you subsequently dilute this stock into your aqueous reaction buffer (keeping organic volume <10%), the TCO will remain soluble due to the "co-solvent effect" and rapid dilution, provided the final concentration is below its solubility limit (~1-2 mM for non-PEGylated variants).
Q: Can I store my TCO-Acid stock in DMSO at -20°C? A: Yes, but with strict caveats regarding moisture.
-
Risk: TCO is stable, but the trans-isomer can isomerize to the inactive cis-isomer (CCO) if exposed to acidic conditions or transition metals.[1] More critically, DMSO is hygroscopic.[1] Water entry can hydrolyze activated esters (if using TCO-NHS) or alter the concentration of the acid.[1]
-
Recommendation: Store in single-use aliquots at -20°C or -80°C under an inert gas (Argon/Nitrogen). Discard aliquots after 3 freeze-thaw cycles.
Category B: Conjugation & Protein Stability[1][2][3][4]
Q: My antibody precipitated immediately upon adding the TCO-NHS ester. How do I prevent this "crashing out"? A: This is a classic sign of Hydrophobic Overloading .[1] You have likely attached too many greasy TCO handles to the protein surface, or the local organic solvent concentration at the injection site was too high.
-
Immediate Fix: Lower the organic co-solvent percentage to <5% (v/v) and add the TCO slowly with gentle vortexing.
-
Structural Fix: Switch from "Standard TCO" to a PEGylated linker (e.g., TCO-PEG4-Acid).[1] The polyethylene glycol chain acts as a hydration shell, masking the hydrophobic TCO ring and maintaining the protein's solubility profile.
Q: I need high drug-loading (DAR > 4) for my ADC. Standard TCO causes aggregation.[1] What are my options? A: For high loading, simple alkyl-TCO linkers are insufficient.[1]
-
Solution: Utilize Axial-TCO (a-TCO) or Oxo-TCO variants.[1][2]
-
Causality: These structural changes reduce the "greasy patch" effect on the antibody surface, preventing hydrophobic interaction-driven aggregation.[1]
Category C: In Vivo Performance[2][6][7][8]
Q: My TCO-labeled probe shows high background retention in the liver. Is this a solubility issue? A: Yes, it is likely a lipophilicity-driven clearance issue.[1] Hydrophobic molecules are preferentially cleared by the hepatobiliary route (liver).[1]
-
Optimization: Increasing the polarity of the probe shifts clearance towards the renal route (kidneys/urine), which is preferred for imaging agents to reduce background.
-
Action: Conjugate a polar "modifier" (e.g., sulfonic acid, short PEG chain, or specific hydrophilic amino acids) adjacent to the TCO moiety. Alternatively, use d-TCO (dioxolane-fused), which is more hydrophilic, though check its stability against isomerization in serum first.[1]
Comparative Data: TCO Variants
The following table summarizes the physicochemical properties of common TCO derivatives to aid in selection.
| TCO Variant | Aqueous Solubility | Reactivity ( | Hydrophilicity (cLogP) | Primary Application |
| Standard TCO (Equatorial) | Low | High (~25,000 | High (~1.[1]95) | General labeling (low load) |
| TCO-PEG4-Acid | High | High | Low (Modulated by PEG) | Protein conjugation, in vivo |
| a-TCO (Axial) | Moderate-High | Very High (>50,000 | Low (~1.11) | Fast washout, intracellular |
| d-TCO (Dioxolane) | Moderate | Ultra-High (>300,000 | Moderate (~1.[1]76) | Rapid in vivo click |
| Oxo-TCO | Moderate | High | Low (~1.[1]33) | Reduced background |
Data synthesized from Darko et al. (2014) and Pigga et al. (2021).[3]
Experimental Protocol: Solubility-Optimized Conjugation
Objective: Conjugate TCO-PEG4-NHS to a monoclonal antibody (mAb) without precipitation.
Materials:
-
mAb (1–5 mg/mL in PBS, pH 7.4).[1]
-
TCO-PEG4-NHS Ester (stored at -20°C).[1]
-
Desalting Column (e.g., Zeba Spin, 7K MWCO).[1]
Workflow:
-
Buffer Exchange: Ensure mAb is in a non-amine buffer (PBS or HEPES, pH 7.2–8.0). Note: Avoid Tris or Glycine.[1]
-
Stock Prep: Dissolve TCO-PEG4-NHS in anhydrous DMSO to 10 mM .
-
Check: Solution must be clear. If cloudy, do not use.
-
-
Calculations: Aim for a 10–20 molar excess of TCO to mAb.
-
Example: For 1 mg mAb (~6.6 nmol), use ~130 nmol TCO (13 µL of 10 mM stock).[1]
-
-
Addition (Critical Step):
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 5 mins.
-
Purification: Immediately process through a desalting column equilibrated with PBS to remove excess TCO and organic solvent.
-
QC: Measure concentration (A280) and check for aggregation via SEC-HPLC or Dynamic Light Scattering (DLS).
Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing and resolving TCO solubility and reactivity issues.
Figure 2: Structural Impact on Solubility
Caption: Structural modifications (PEGylation, Axial isomerism) directly mitigate the hydrophobic core.
References
-
Darko, A., et al. (2014). "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[1] Chemical Science.
-
Pigga, J. M., et al. (2021). "General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties."[1][6] Angewandte Chemie International Edition.
-
Rossin, R., et al. (2010). "In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice."[1] Angewandte Chemie International Edition.
-
Blackman, M. L., et al. (2008). "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity."[1][7] Journal of the American Chemical Society.[1]
-
Vector Laboratories. "TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility."[1]
Sources
- 1. interchim.fr [interchim.fr]
- 2. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
removing silver nitrate contaminants from TCO synthesis
Topic: Removal of Silver Nitrate Contaminants from Trans-Cyclooctene (TCO) Synthesis
Introduction: The Coordination Dilemma
Welcome to the TCO Purification Support Hub. If you are here, you likely utilized the Silver-Driven Isomerization method (pioneered by the Fox Group) to synthesize trans-cyclooctene. This method relies on the high affinity of Ag(I) for the strained trans-alkene to drive the equilibrium away from the thermodynamic cis-isomer.
The Problem: The very interaction that allows you to isolate TCO—the strong
-
Cytotoxicity: Ag+ is highly toxic in live-cell labeling experiments.
-
Isomerization: Trace silver lowers the activation energy for TCO
CCO relaxation, reducing shelf-life. -
Assay Interference: Silver ions can quench fluorophores and interfere with click-chemistry kinetics.
This guide details the Decomplexation and Polishing workflows to ensure biological-grade purity.
Module 1: Primary Decomplexation (The Release)
Objective: Bulk release of TCO from the Silica-
Mechanism of Action
To release the TCO, we must introduce a ligand (
-
Method A (Ammonolysis): Uses
to form the soluble complex. -
Method B (Precipitation): Uses
or to form insoluble ( ).
Standard Operating Procedure (SOP-01): The Ammonia/NaCl Hybrid
Recommended for highest recovery of volatile TCO variants.
Step 1: The Displacement
-
Suspend your TCO-Ag-Silica matrix (or aqueous TCO-Ag complex) in a stirring flask.
-
Critical: Add Ammonium Hydroxide (28-30%
) slowly.-
Ratio: Use 4:1 molar excess of
relative to Ag. -
Observation: The silica will turn dark/grey as Ag is displaced.
-
-
Stir vigorously for 15 minutes. Do not over-stir; prolonged exposure to basic conditions can degrade sensitive functional groups.
Step 2: The Extraction
-
Add Pentane (or Diethyl Ether for polar derivatives) directly to the basic mixture.
-
Agitate and let layers separate. The TCO moves to the organic phase; Silver remains in the aqueous ammonia phase.
-
Repeat extraction 3x.
Step 3: The Acid Wash (Silver Crash)
-
Combine organic layers.
-
Wash with 1M HCl or Saturated Brine .
-
Why? This neutralizes residual ammonia and precipitates any leached silver as
.
-
-
Dry organic layer over
, filter, and concentrate.
⚠️ CAUTION: Volatility Warning Unfunctionalized TCO is highly volatile. When concentrating via rotary evaporation, do not exceed 200 mbar at 20°C. Many researchers lose their product to the vacuum pump here.
Module 2: Biological "Polishing" (Trace Removal)
Objective: Removing sub-millimolar traces of Ag for live-cell applications. Use this module if your cells show stress or if your "Click" kinetics are inconsistent.
Workflow Diagram: The Polishing Loop
Figure 1: Polishing workflow to transition from chemical synthesis to biological application.
Protocol: Thiol Scavenging
-
Dissolve TCO in a non-polar solvent (Hexane/DCM).
-
Add SiliaMetS® Thiol or equivalent mercaptan-functionalized silica (0.5 eq w/w).
-
Stir at Room Temperature (RT) for 30 minutes.
-
Filter through a fritted glass funnel or PTFE syringe filter.
-
Evaporate solvent.
Module 3: Comparative Data & Reagents
Not all release agents are equal.[1][2] Use this table to select the method matching your TCO derivative's stability.
| Release Agent | Primary Mechanism | Removal Efficiency | Risk Factor | Recommended For |
| Ammonium Hydroxide | Complexation ( | High (95%+) | Basic pH (Hydrolysis risk) | Standard TCO, Acid-sensitive TCO |
| NaCl / Brine | Precipitation ( | Moderate (80%) | Low (Neutral pH) | Highly volatile TCO (avoids ammonia fumes) |
| HCl (1M) | Precipitation + Protonation | High (98%) | Isomerization Risk | Stable, functionalized TCOs only |
| EDTA (0.5M) | Chelation | Very High (99.9%) | Difficult to extract | Biological Polishing (Final Wash) |
Module 4: Troubleshooting & FAQs
Q1: My TCO yield is low, but the NMR of the crude reaction was promising. Where did it go? A: You likely lost it during the concentration step.
-
Diagnosis: TCO has a high vapor pressure.
-
Fix: Do not evaporate to dryness if possible. Store as a stock solution in Hexane/DMSO. If you must dry it, use a stream of
gas rather than a high-vacuum pump.
Q2: The TCO is isomerizing back to cis-cyclooctene in the freezer. A: This is usually caused by Residual Silver or Acidic residues .
-
Mechanism: Silver acts as a Lewis acid, lowering the barrier for the thermal relaxation of the strained ring.
-
Fix: Perform the "Thiol Scavenging" protocol (Module 2). Store the final compound with a radical inhibitor like BHT (butylated hydroxytoluene) if the degradation pathway is oxidative, but silver removal is priority #1.
Q3: My cells are dying immediately upon adding the TCO probe. A: This is classic Silver toxicity.
-
Test: Run an ICP-MS (Inductively Coupled Plasma Mass Spectrometry) on your sample.
-
Limit: For live cells, Ag concentration must be
. -
Fix: Wash your organic phase 3x with 0.1M EDTA (pH 7.4) . EDTA binds Ag+ tightly (
) and is water-soluble, effectively pulling Ag out of the organic layer.
Q4: Can I use TCO-Ag complex directly for storage? A: Yes.
-
Insight: As shown by the Fox group, the TCO-Ag complex is significantly more stable than free TCO.
-
Strategy: Store the TCO on the Silver-Silica column or as a solid Ag-complex in the freezer. Perform the release protocol (Module 1) immediately before biological use.
Visualizing the Equilibrium
Understanding the chemical equilibrium is vital for troubleshooting. You are fighting the high affinity of TCO for Silver.
Figure 2: The decomplexation equilibrium. The reaction must be driven to the right by precipitation (Cl-) or superior chelation (NH3/EDTA).
References
-
Royzen, M., Yap, G. P. A., & Fox, J. M. (2008).[3][4][5] A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Journal of the American Chemical Society, 130(12), 3760–3761.[4][5] [Link]
-
Rossin, R., et al. (2010). In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Angewandte Chemie International Edition, 49(19), 3375–3378. [Link]
-
Darko, A., et al. (2014).[6] Flow synthesis of trans-cyclooctenes. Organic & Biomolecular Chemistry, 12, 1636-1642. [Link]
-
Fang, Y., et al. (2019).[6] Studies on the Stability and Stabilization of trans-Cyclooctenes. Chemistry – A European Journal, 25(56), 12974-12980. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Controlled Release of Biologically Active Silver from Nanosilver Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Hydrolysis Issues with Cyclooctene Activated Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of trans-cyclooctene (TCO) activated esters, with a specific focus on mitigating hydrolysis. As a staple in bioorthogonal chemistry, particularly for tetrazine ligations, the success of TCO-based conjugation hinges on the stability of its amine-reactive N-hydroxysuccinimide (NHS) ester group. This guide is designed to provide you with the foundational knowledge and practical protocols to maximize your conjugation efficiency by controlling the competing hydrolysis reaction.
The Core Challenge: Aminolysis vs. Hydrolysis
The primary goal when using a TCO-NHS ester is to achieve efficient aminolysis—the reaction of the ester with a primary amine (e.g., a lysine residue on a protein) to form a stable amide bond. However, in any aqueous environment, a competing reaction, hydrolysis, is always at play. In this reaction, the NHS ester reacts with water, cleaving the ester and rendering the TCO molecule incapable of conjugating to your target.[1][2] The efficiency of your experiment is determined by the kinetic race between these two pathways.
The single most critical factor governing the outcome of this competition is pH .[2][3]
-
Low pH (<7): Primary amines on your biomolecule are protonated (-NH₃⁺), making them poor nucleophiles and drastically slowing the desired aminolysis reaction.[2]
-
Optimal pH (7.2-8.5): This range provides a crucial balance. A sufficient population of primary amines are deprotonated and nucleophilic (-NH₂) to drive the reaction forward, while the rate of hydrolysis remains manageable.[4][5]
-
High pH (>8.5): While the rate of aminolysis increases, the rate of hydrolysis accelerates dramatically, often outcompeting the desired reaction and leading to low yields.[1][4][6][7]
Below is a diagram illustrating this fundamental competition.
Caption: The central competition between aminolysis and hydrolysis of TCO-NHS esters.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is extremely low. What are the primary factors I should investigate first?
Low yield is most often traced back to reagent quality, buffer composition, or reaction conditions. The troubleshooting workflow below can help systematically identify the issue. The most common culprit is premature hydrolysis of the TCO-NHS ester.
Sources
- 1. escholarship.org [escholarship.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
Technical Support Center: Tetrazine-TCO Ligation Optimization
Topic: Minimizing Side Reactions & Troubleshooting Stability Lead Scientist: Dr. Aris V. (Senior Application Scientist) Status: Online | Version: 2.4.1
🟢 Module 1: The Stability-Reactivity Matrix
User Query: "I switched to a 'faster' TCO, but my labeling yield actually dropped in long-term cell culture. Why?"
Scientist’s Diagnostic: You are likely experiencing the Inverse Demand Trade-off . In Bioorthogonal chemistry, "faster" almost always means "more strained," and strain equates to instability. The trans-cyclooctene (TCO) ring is under immense strain (~26 kcal/mol). While this drives the rapid reaction with tetrazine, it also lowers the activation energy for the ring to relax back to its unreactive cis-isomer (CCO), particularly in the presence of biological nucleophiles.
The Reactant Selection Guide
Use this table to match your reagent to your experimental window. Do not use s-TCO for 24-hour experiments.
| Reagent Variant | Reactivity ( | Stability ( | Primary Failure Mode | Recommended Application |
| 3rd Gen (s-TCO) | ~100,000 - 1,000,000+ | Low (< 4-8 hours) | Rapid Isomerization via Thiols | Pulse-labeling (<1h), Surface labeling |
| 2nd Gen (d-TCO) | ~20,000 - 300,000 | Moderate (~12-24 hours) | Slow Isomerization | Intracellular imaging, Live-cell tracking |
| 1st Gen (TCO) | ~1,000 - 25,000 | High (> 48 hours) | Steric hindrance | Long-term drug delivery, Animal studies |
| H-Tetrazine | Moderate | Low | Hydrolysis / Reduction | Short in vitro assays |
| Me-Tetrazine | Low-Moderate | High | Very Stable | Long-term storage / Slow release |
| Py-Tetrazine | High | Moderate | Hydrolysis | In vivo imaging (balance of speed/stability) |
🟡 Module 2: Troubleshooting TCO Deactivation (The Thiol Problem)
User Query: "My TCO-tagged protein loses reactivity after incubation in cell lysate. Is it degrading?"
Root Cause Analysis: It is not degrading; it is isomerizing . The trans-double bond is susceptible to "walk" to the cis-conformation, rendering it inert to Tetrazine. This is catalytically driven by intracellular thiols (Glutathione, Cysteine) and copper ions.
The Mechanism: The "Thiol Trap"
Thiols attack the strained TCO ring via a radical-mediated mechanism, temporarily relieving strain and allowing rotation to the thermodynamic ground state (CCO).
Figure 1: The Thiol-Catalyzed Isomerization Pathway.[1][2] Thiols facilitate the relaxation of TCO to the unreactive Cis-Cyclooctene (CCO).
Protocol: Diagnosing Isomerization vs. Hydrolysis
If your yield is low, perform this "Rescue Titration" to identify the culprit.
-
Aliquot: Take 10 µL of your incubated TCO sample.
-
Control: Take 10 µL of fresh TCO stock (same concentration).
-
React: Add excess Tetrazine-Fluorophore to both.
-
Read: Measure fluorescence decrease (quenching) or appearance (fluorogenic).
-
Interpret:
Corrective Actions:
-
Short Term: Add radical scavengers if compatible (e.g., Trolox).
-
Long Term: Switch to d-TCO (dioxolane-fused TCO).[4][5] The fused ring sterically shields the double bond from thiols while maintaining ring strain for reactivity [1].
🟠 Module 3: Tetrazine Integrity (Hydrolysis & Reduction)
User Query: "My pink Tetrazine solution turned colorless (or yellow) overnight. Is it still good?"
Scientist’s Diagnostic: STOP. Do not use that reagent.
-
Colorless: The Tetrazine ring has likely been reduced to dihydrotetrazine (DHTz) or hydrolyzed.
-
Yellow: Indicates decomposition into nitriles or other breakdown products.
Tetrazines are electron-poor dienes. While this makes them reactive toward TCO, it also makes them susceptible to nucleophilic attack by water (hydrolysis) or reduction by cellular reducing agents (NADH/FADH).
Workflow: Selecting the Robust Tetrazine
Electron-Withdrawing Groups (EWGs) like Pyridine increase reaction speed but accelerate hydrolysis. Electron-Donating Groups (EDGs) like Methyl stabilize the ring but slow the reaction.
Figure 2: Decision Tree for Tetrazine Selection based on stability vs. reactivity requirements.
Pro-Tip: If using Pyridyl-Tetrazines, store them as frozen aliquots in DMSO . Never store in aqueous buffer for >1 hour before use.
🔵 Module 4: In Vivo Optimization (Serum Binding)
User Query: "I see high background signal in my mouse imaging studies, even in non-target organs."
Scientist’s Diagnostic: This is often due to Albumin Binding , not chemical side reactions. Many Tetrazines and TCOs are hydrophobic. Serum Albumin (HSA/BSA) has high-affinity hydrophobic pockets that sequester these reagents, preventing reaction and extending circulation time of the "unreacted" probe, leading to background noise [2].
The "Hydrophobicity Check" Protocol
Before injecting, calculate or check the cLogP (partition coefficient) of your probe.
| cLogP Value | Fate in Serum | Recommendation |
| > 3.0 | High Albumin Binding (>90%) | Fail. Add PEG linker or Sulfonate groups. |
| 1.0 - 3.0 | Moderate Binding | Caution. Use higher dose to compensate for sequestration. |
| < 1.0 | Low Binding | Optimal. Free to react with target. |
Troubleshooting Steps:
-
PEGylation: Add a PEG4 or PEG8 linker between your targeting moiety and the TCO/Tz. This increases water solubility and repels Albumin.
-
Charge Introduction: Switch to a sulfonated Tetrazine (e.g., sulfo-Cy5-Tetrazine). The negative charge drastically reduces hydrophobic pocket binding.
📚 References
-
Darko, A., et al. (2014).[3] "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[2][4][5] Chemical Science.
-
Rossin, R., et al. (2013).[6] "Highly Reactive Photochemical Cleavable Linker for In Vivo Release." Bioconjugate Chemistry.
-
Knall, A. C., et al. (2013). "Inverse Electron Demand Diels–Alder (iEDDA)-Initiated Conjugation: A (High) Potential Click Chemistry Scheme." Chemical Society Reviews.
-
Kamber, D. N., et al. (2019). "Isomeric Tetrazines: Stability and Reactivity." Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
separation of unreacted cis-cyclooctene from trans-cyclooctene product
Ticket ID: TCO-PUR-001 Subject: Separation of unreacted cis-cyclooctene (CCO) from trans-cyclooctene (TCO) product Status: Open Support Tier: Level 3 (Senior Application Scientist)
Core Mechanism: Why Separation is Difficult (and How We Solve It)
The Challenge: The photochemical isomerization of cis-cyclooctene to trans-cyclooctene never reaches 100% conversion due to photo-stationary equilibrium. You are invariably left with a mixture of the product (TCO) and the starting material (CCO). Separation by standard silica chromatography is inefficient because both isomers are non-polar hydrocarbons with similar boiling points.
The Solution: Ag(I) Coordination Chromatography
The separation relies on
-
Strain-Relief Driving Force: trans-Cyclooctene is highly strained (~16 kcal/mol of ring strain) compared to the cis-isomer.[1]
-
The "Trap": When TCO encounters Silver(I) (usually on
-impregnated silica), the silver ion coordinates to the -system of the double bond. This coordination relieves significant ring strain for TCO, forming a stable, tight complex. -
Selectivity: CCO, being less strained, forms a much weaker, reversible complex. Therefore, CCO elutes easily, while TCO remains "trapped" on the stationary phase until chemically displaced.
Standard Operating Procedure (SOP)
Method: Continuous Flow Ag(I) Scavenging (The "Fox/Royzen" Cycle)
Recommended for high-yield synthesis and bulk purification.
This method integrates synthesis and purification into a closed loop, preventing the back-reaction of TCO to CCO.
Reagents & Materials
-
Stationary Phase: Silica gel impregnated with Silver Nitrate (
, ~10% w/w). -
Mobile Phase A: Hexanes or Pentane (for circulating CCO).
-
Mobile Phase B: Methyl tert-butyl ether (MTBE) or EtOAc (for washing).
-
Decomplexing Agent: 25% Aqueous Ammonium Hydroxide (
) or concentrated NaCl solution (for biological compatibility).
Workflow Diagram
Caption: Figure 1. Closed-loop flow synthesis where TCO is selectively retained on the silver column while CCO is recycled for further photoisomerization.[2]
Step-by-Step Protocol
-
Column Preparation:
-
Dissolve
in acetonitrile/water (ratio 1:1). -
Add silica gel and rotary evaporate to dryness (protect from light).
-
Pack the column (protect from light with foil).
-
-
Loading (The "Trap"):
-
Washing:
-
Once the reaction is stopped, wash the column with 100% Pentane/Hexane .
-
QC Check: Analyze the wash by TLC/NMR. It should contain only CCO and minor impurities.
-
-
Elution (Decomplexation):
-
Option A (Chemical Synthesis): Flush the column with a mixture of
/ Methanol . The ammonia competes for the Silver(I), releasing the free TCO.-
Extract: Dilute with water and extract with pentane.
-
-
Option B (Biological/Mild): Flush with 1M NaCl . Chloride precipitates AgCl, releasing TCO.
-
-
Isolation:
-
Dry the organic layer over
, filter, and concentrate in vacuo (keep bath temperature < 25°C).
-
Troubleshooting Guide
Issue: Co-elution (TCO contaminated with CCO)
| Possible Cause | Diagnosis | Corrective Action |
| Column Saturation | TCO is found in the flow-through (recycling line) early in the process. | Calculate theoretical yield. Ensure Ag loading is >1.2 molar equivalents relative to expected TCO yield. |
| Flow Rate Too High | TCO breaks through the column before binding. | Reduce pump speed to increase residence time on the silica bed. |
| Solvent Too Polar | Using EtOAc/Ether during the loading phase. | Switch to strict non-polar solvents (Pentane/Hexane/Cyclohexane) for the loading/washing phase. |
Issue: Isomerization (TCO reverting to CCO after isolation)
| Possible Cause | Diagnosis | Corrective Action |
| Silver Residue | Product turns gray/black over time; NMR shows broad peaks. | Perform a second wash with concentrated NaCl or aqueous Ammonia to remove trace Ag. |
| Radical Attack | Isomerization occurs in ambient air/light. | Store TCO with a radical inhibitor (e.g., BHT or Trolox) if not using immediately. Store at -20°C in the dark. |
| Thermal Stress | Rotovap bath was too hot. | Never heat TCO above 35-40°C. Use cold evaporation. |
Issue: Low Yield (TCO not recovering from column)
| Possible Cause | Diagnosis | Corrective Action |
| Incomplete Decomplexation | Column remains discolored (gray) after elution attempt. | The Ag-TCO complex is very stable. Increase the concentration of |
| Degradation on Column | TCO left on column for >24 hours. | Elute immediately after synthesis. Prolonged exposure to Lewis acidic Ag+ can promote degradation. |
Decision Logic for Impurity Analysis
Use this logic flow to determine the next step if your isolated product is not pure.
Caption: Figure 2. Decision matrix for post-purification analysis.
Frequently Asked Questions (FAQ)
Q: Can I store the TCO on the silver column overnight? A: It is possible, but not recommended. While the Ag-TCO complex is stable, prolonged exposure to silica (which can be slightly acidic) and light can induce slow isomerization or degradation. It is best to elute and store as the free alkene or as a purified crystalline Ag-complex in the freezer.
Q: My TCO smells terrible. Is this normal? A: Yes. Free trans-cyclooctene has a distinct, pungent odor often described as "rotting potatoes" or "garlic-like." This is a good sign that you have successfully decomplexed the TCO from the silver (which is odorless).
Q: Why use Flow Chemistry (Fox Method) instead of a batch reaction? A: In a batch reactor, TCO builds up and eventually absorbs UV light, photo-isomerizing back to CCO. The reaction hits a "ceiling" (usually <40% conversion). The flow method continuously removes TCO, shifting the equilibrium and allowing for near-quantitative conversion of the starting material.
References
-
Royzen, M., Yap, G. P. A., & Fox, J. M. (2008).[2] "A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation." Journal of the American Chemical Society.[2]
-
Cope, A. C., & Bach, R. D. (1969). "trans-Cyclooctene."[1][3][4][5][6][7][8][9][10][11] Organic Syntheses.
-
Fang, Y., et al. (2019).[7] "Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver(I) Metal Complexation." Chemistry – A European Journal.
Sources
- 1. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
- 2. A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A fast click–slow release strategy towards the HPLC-free synthesis of RNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Analysis Methods for Determining the Purity of Cyclooctene Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of novel compounds is a cornerstone of scientific rigor and a prerequisite for regulatory approval. Cyclooctene derivatives, a class of molecules with increasing importance in pharmaceuticals and material science, present unique analytical challenges due to their often non-polar nature and lack of strong UV-absorbing chromophores. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of these compounds, offering experimental insights and data to inform your method development and selection.
The Analytical Challenge of Cyclooctene Derivatives
The primary hurdles in the HPLC analysis of cyclooctene derivatives stem from their physicochemical properties:
-
Low Polarity: The hydrocarbon-rich scaffold of cyclooctene renders many of its derivatives highly non-polar. This necessitates careful selection of stationary and mobile phases to achieve adequate retention and separation.
-
Lack of Chromophores: The simple alkene functionality in the cyclooctene ring does not absorb UV radiation in the range of standard HPLC detectors (typically >220 nm). This makes detection and quantification challenging without derivatization or the use of universal detectors.[1]
-
Isomerism: Cyclooctene derivatives can exist as cis/trans isomers or, if substituted, as enantiomers. The separation of these isomers is often critical for understanding their biological activity and requires specialized chromatographic techniques.
This guide will navigate these challenges by comparing the utility of Normal-Phase (NP), Reversed-Phase (RP), and Chiral HPLC methods, along with a discussion on detector selection.
Comparative Analysis of HPLC Methods
The choice of HPLC method is dictated by the specific properties of the cyclooctene derivative and the impurities that need to be resolved.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC utilizes a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase (e.g., hexane, heptane).[2] This makes it an excellent choice for separating non-polar compounds and their isomers.
Causality Behind Experimental Choices: In NP-HPLC, polar analytes are more strongly retained, while non-polar compounds elute faster.[2] For cyclooctene derivatives, which are generally non-polar, this might seem counterintuitive. However, NP-HPLC excels at separating isomers with subtle differences in polarity, a common scenario for this class of compounds. The choice of a non-polar mobile phase also aligns well with the solubility of many cyclooctene derivatives.
Table 1: Comparison of NP-HPLC Stationary Phases for Isomer Separation
| Stationary Phase | Common Mobile Phases | Key Advantages | Typical Applications |
| Silica | n-Hexane/Isopropanol, n-Hexane/Ethyl Acetate | High resolving power for positional isomers, cost-effective. | Separation of cis/trans isomers of unsubstituted cyclooctene. |
| Amino (NH2) | n-Hexane/Dichloromethane | Alternative selectivity to silica, good for compounds with amine-accessible functionalities. | Separation of functionalized cyclooctene derivatives. |
| Diol | n-Hexane/MTBE | Less sensitive to water content in the mobile phase compared to silica, offering more robust methods. | Purity analysis of cyclooctene-based intermediates. |
| Silver-impregnated Silica (AgNO3/SiO2) | n-Hexane | Specific retention of trans-isomers through complexation with silver ions.[3] | Preparative separation of trans-cyclooctene from cis-cyclooctene.[3] |
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used HPLC mode, employing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., acetonitrile/water, methanol/water).[3]
Causality Behind Experimental Choices: In RP-HPLC, non-polar analytes are retained longer.[3] For highly non-polar cyclooctene derivatives, achieving sufficient retention can be a challenge. However, for derivatives with some degree of polarity, RP-HPLC offers robust and reproducible methods. The use of aqueous-organic mobile phases can be a limitation for highly hydrophobic compounds with poor water solubility.
Table 2: Comparison of RP-HPLC Stationary Phases
| Stationary Phase | Common Mobile Phases | Key Advantages | Typical Applications |
| C18 (Octadecylsilane) | Acetonitrile/Water, Methanol/Water | High hydrophobicity, excellent for retaining non-polar compounds. | Purity analysis of moderately polar cyclooctene derivatives. |
| C8 (Octylsilane) | Acetonitrile/Water, Methanol/Water | Less hydrophobic than C18, suitable for more polar derivatives or to reduce retention of highly non-polar ones. | Method development for a range of cyclooctene derivatives. |
| Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | Offers alternative selectivity through π-π interactions with aromatic moieties. | Purity analysis of cyclooctene derivatives containing aromatic rings. |
Chiral HPLC
For cyclooctene derivatives that are chiral, separating the enantiomers is often a regulatory requirement and crucial for understanding their pharmacological effects. Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve this separation.
Causality Behind Experimental Choices: CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[4] The choice of CSP is highly dependent on the structure of the analyte, and screening of different CSPs is often necessary. Polysaccharide-based CSPs are a common first choice due to their broad applicability.[4]
Table 3: Common Chiral Stationary Phases for Cyclooctene Derivatives
| CSP Type | Common Mobile Phases | Mechanism of Separation | Typical Applications |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Normal Phase: Hexane/Alcohol Polar Organic: Acetonitrile/Alcohol | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[4] | Enantiomeric purity of a wide range of chiral cyclooctene derivatives. |
| Pirkle-type (e.g., (R,R)-WHELK-O1) | Normal Phase: Hexane/Alcohol | π-π interactions, hydrogen bonding, and steric hindrance. | Enantioseparation of specific cyclooctene derivatives with aromatic groups. |
| Cyclodextrin-based | Reversed-Phase: Acetonitrile/Water | Inclusion of the analyte (or a part of it) into the chiral cavity of the cyclodextrin.[5] | Enantiomeric purity of water-soluble cyclooctene derivatives. |
Detector Selection: A Critical Consideration
As many cyclooctene derivatives lack a UV chromophore, selecting the right detector is paramount for their analysis.
Diagram 1: HPLC Detector Selection Workflow
Caption: Workflow for selecting an appropriate HPLC detector.
-
UV/Photodiode Array (PDA) Detector: The most common HPLC detector, but only suitable for cyclooctene derivatives that possess a UV-absorbing chromophore or have been derivatized with a UV-active tag.
-
Refractive Index (RI) Detector: A universal detector that measures the change in the refractive index of the eluent. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[1]
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is more sensitive than RI and compatible with gradient elution. It works by nebulizing the eluent, evaporating the solvent, and measuring the light scattered by the non-volatile analyte particles.[1]
-
Charged Aerosol Detector (CAD): Another universal detector that is often more sensitive and provides a more uniform response for different compounds compared to ELSD.[6] It works by charging the analyte particles and measuring the resulting electrical charge.[6]
-
Mass Spectrometry (MS): A powerful detector that can provide mass information for peak identification and structural elucidation, in addition to quantification. It is a universal detector for ionizable compounds.
Experimental Protocols
The following protocols are provided as a starting point for method development. Optimization will be required for specific cyclooctene derivatives.
Protocol 1: NP-HPLC for Cis/Trans Isomer Separation
Objective: To separate the cis and trans isomers of a non-polar cyclooctene derivative.
Methodology:
-
Column: Silica, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 98:2 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Expected Outcome: The more polar cis-isomer is expected to have a longer retention time than the trans-isomer.
Protocol 2: RP-HPLC for Purity of a Functionalized Cyclooctene
Objective: To determine the purity of a moderately polar cyclooctene derivative.
Methodology:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: CAD (Evaporation Temperature: 35 °C, Gas Regulator Pressure: 60 psi).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of 0.5 mg/mL.
Expected Outcome: The main peak corresponding to the cyclooctene derivative should be well-resolved from any impurities.
Protocol 3: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess of a chiral cyclooctene derivative.
Methodology:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IA), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 90:10 (v/v) n-Hexane / Ethanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at a wavelength where a derivatizing agent absorbs, or a universal detector if underivatized.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Expected Outcome: Two well-resolved peaks corresponding to the two enantiomers.
Method Validation: Ensuring Trustworthiness
Any developed HPLC method for purity determination must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7]
Diagram 2: HPLC Method Validation Workflow
Caption: Key parameters for HPLC method validation.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.
Conclusion
The successful HPLC analysis of cyclooctene derivatives for purity determination requires a thoughtful and systematic approach. The choice between NP-HPLC, RP-HPLC, and Chiral HPLC should be guided by the specific properties of the analyte and the potential impurities. For compounds lacking a UV chromophore, the selection of a suitable universal detector such as ELSD, CAD, or MS is critical. The provided protocols and comparative data serve as a foundation for method development, which should always be followed by a thorough validation to ensure the generation of reliable and accurate data.
References
-
MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. [Link]
-
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmabeginers. [Link]
-
Wang, C., et al. (2018). Functional Cyclodextrin-Clicked Chiral Stationary Phases for Versatile Enantioseparations by HPLC. ACS Applied Materials & Interfaces, 10(44), 38344–38351. [Link]
-
Svatunek, D., et al. (2019). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange. [Link]
-
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A Senior Application Scientist's Guide to Reaction Kinetics: TCO vs. Norbornene in Bioorthogonal Chemistry
For researchers and drug development professionals, the selection of a bioorthogonal reaction pair is a critical decision that profoundly impacts experimental success. The kinetics of the chosen "click" reaction dictates its suitability for applications ranging from real-time in vivo imaging to the synthesis of stable antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of two prominent dienophiles used in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction: trans-cyclooctene (TCO) and norbornene. We will dissect their reaction kinetics, explore underlying mechanistic principles, evaluate their stability, and provide actionable experimental protocols to empower you to make the most informed choice for your research.
The Foundation: IEDDA Click Chemistry
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes.[1] The IEDDA reaction is a premier example, valued for its exceptionally fast, catalyst-free nature.[2][3][4] It involves an electron-rich alkene (the dienophile) reacting with an electron-poor 1,2,4,5-tetrazine (the diene). This reaction proceeds rapidly at physiological conditions to form a stable dihydropyridazine product, releasing nitrogen gas in the process.[1]
Both TCO and norbornene serve as dienophiles in this reaction, but their structural differences lead to vastly different performance profiles.
Caption: Generalized workflow of the IEDDA reaction.
Quantitative Comparison: Reaction Kinetics
The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, allowing for efficient labeling at lower concentrations—a crucial factor for in vivo applications. The kinetic disparity between TCO and norbornene is dramatic and is the single most important factor in their selection.
| Reagent | Reaction Partner | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| TCO Derivatives | Tetrazines | IEDDA | 10³ - 10⁶[3][4][5] | Extremely fast kinetics driven by high ring strain. Ideal for low concentration and in vivo applications.[6] |
| Norbornene Derivatives | Tetrazines | IEDDA | ~1 - 10[1][5] | Significantly slower kinetics. Offers superior chemical stability. |
| TCO Derivatives | Azides | SPAAC | ~0.1 - 1.0 (for strained alkynes like BCN) | While TCO is an alkene, related strained cyclooctynes (e.g., BCN, DBCO) are used in Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC).[7][8][] This is a different reaction class but provides context for metal-free ligations. |
Causality Behind the Kinetics:
The enormous difference in reaction rates stems directly from ring strain. The trans double bond within the eight-membered ring of TCO is highly strained, creating a high-energy ground state.[1][10] The IEDDA reaction allows this strain to be released, thus lowering the activation energy and dramatically accelerating the reaction. Norbornene, while also strained, does not possess the same degree of ground-state destabilization, resulting in a much higher activation barrier and consequently, slower kinetics.[5]
Furthermore, stereochemistry plays a role. For norbornenes, the exo isomer reacts approximately three times faster than the endo isomer.[11] For TCO, axial substituents can lead to faster reactions than equatorial ones.[11]
Stability and Practical Considerations: A Tale of Two Dienophiles
While kinetics often dominate the conversation, stability is a critical, practical parameter that can dictate experimental feasibility.
TCO: The Sprinter with a Stability Caveat
The high reactivity of TCO is a double-edged sword. Its primary liability is its susceptibility to isomerization to the much less reactive cis-cyclooctene (CCO) isomer.[12] This process can be accelerated by thiols and copper-containing proteins found in biological media, such as serum.[12][13] For long-term studies, this instability can lead to a loss of reactive probe over time.
To address this, more stable TCO derivatives have been developed. For instance, dioxolane-fused TCOs (d-TCO) exhibit an excellent balance of high reactivity and improved stability in aqueous solutions and blood serum.[13][14]
Norbornene: The Marathon Runner
In contrast, norbornene is chemically more robust and easier to handle.[5] It does not suffer from the isomerization pathway that plagues TCO, making it a reliable choice for experiments requiring long incubation times or harsh conditions where TCO might degrade.[15]
A Note on Stoichiometry
Recent studies have revealed another key difference: the norbornene-tetrazine reaction can sometimes lead to an unexpected 1:2 conjugate, where one norbornene molecule reacts with two tetrazine molecules.[16] This phenomenon is not observed with TCO, which reliably forms 1:1 adducts. For applications where precise stoichiometric control is essential, such as in the synthesis of ADCs or other well-defined bioconjugates, TCO is the superior choice.[16]
Experimental Protocol: Measuring Reaction Kinetics via Stopped-Flow Spectrophotometry
To provide a self-validating system, one must be able to accurately measure and confirm reaction kinetics. Stopped-flow UV-Vis spectrophotometry is an ideal technique for monitoring the rapid kinetics of TCO-tetrazine ligations.[17] The method relies on tracking the disappearance of the tetrazine's characteristic absorbance (typically ~520-540 nm) over time.
Caption: Workflow for determining k₂ via stopped-flow spectrophotometry.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative in an organic solvent like DMSO.
-
Prepare a stock solution of the TCO or norbornene derivative, also in DMSO.
-
On the day of the experiment, dilute the stock solutions into the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Causality: To ensure pseudo-first-order kinetics, the concentration of the dienophile (TCO or norbornene) must be in at least 10-fold excess of the tetrazine concentration. This simplifies the rate law, making the observed rate constant (k_obs) directly proportional to the dienophile concentration.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
-
Load the tetrazine solution into one syringe and the excess dienophile solution into the other.
-
-
Data Acquisition:
-
Initiate the run. The instrument will rapidly inject and mix the two solutions in an observation cell.
-
Immediately begin recording the absorbance of the tetrazine at its λ_max as a function of time. Collect data for at least 5-7 half-lives.
-
-
Data Analysis:
-
Plot the absorbance vs. time data.
-
Fit the resulting decay curve to a single exponential function: A(t) = A₀e^(-k_obs*t). This will yield the pseudo-first-order rate constant, k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Dienophile] .
-
For robust data, repeat the experiment with several different excess concentrations of the dienophile. A plot of k_obs vs. [Dienophile] should yield a straight line with a slope equal to k₂. This validates the second-order nature of the reaction.
-
The Verdict: Selecting the Right Tool for the Job
The choice between TCO and norbornene is not about which is "better," but which is better suited for a specific application.
Choose TCO when:
-
Speed is paramount: For in vivo pre-targeting applications, where the probe must react quickly at very low concentrations before being cleared from the body.[18]
-
Low reagent concentrations are necessary: The fast kinetics allow for efficient conjugation even when biomolecules are scarce.
-
1:1 Stoichiometry is critical: When synthesizing well-defined conjugates like ADCs, TCO's predictable reactivity is a major advantage.[16]
Choose Norbornene when:
-
Long-term stability is required: For experiments involving extended incubation periods, or when developing kits with a long shelf-life.[15]
-
Harsher reaction conditions are unavoidable: Its chemical robustness makes it more tolerant of varied chemical environments.
-
Extremely rapid kinetics are not necessary: For many in vitro labeling and surface functionalization applications, the reaction rate of norbornene is perfectly adequate.
By understanding the fundamental trade-offs between the blistering speed of TCO and the steadfast stability of norbornene, researchers can strategically leverage the power of IEDDA chemistry to push the boundaries of drug discovery and chemical biology.
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A Senior Application Scientist's Guide to Cyclooctenes vs. Cyclooctynes (DBCO) in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of reactive partners is paramount. This guide provides an in-depth comparison of two pillars of "click" chemistry: cyclooctynes, exemplified by the widely used dibenzocyclooctyne (DBCO), and cyclooctenes, particularly trans-cyclooctenes (TCO). We will delve into the core principles, kinetic profiles, stability, and practical applications of each, supported by experimental data to inform your selection for specific biological contexts.
The Foundation: Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] These reactions provide a powerful toolkit for labeling and visualizing biomolecules in their natural environment.[2][3] The two main reactions we will discuss are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
The Workhorse: Cyclooctynes (DBCO) in SPAAC Chemistry
The SPAAC reaction is a cornerstone of copper-free click chemistry.[4][5] It relies on the reaction between a strained cyclooctyne, like DBCO, and an azide.
Mechanism of Action
The driving force behind SPAAC is the significant ring strain within the DBCO molecule.[6][7] This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst.[5][6] The result is a stable triazole linkage.[6][8]
Key Features of DBCO-Azide Chemistry:
-
Biocompatibility : The absence of a copper catalyst makes it ideal for in vivo applications.[6][8]
-
High Specificity : DBCO and azides react selectively with each other, even in the complex environment of a cell.[4][6]
-
Stability : Both the reactants and the resulting triazole product are stable under physiological conditions.[6][8]
The Sprinter: Cyclooctenes (TCO) in IEDDA Reactions
The IEDDA reaction between a trans-cyclooctene (TCO) and a tetrazine is renowned for being one of the fastest bioorthogonal reactions known to date.[9][10]
Mechanism of Action
This reaction is a [4+2] cycloaddition between an electron-deficient tetrazine and an electron-rich, strained dienophile like TCO.[10][11] The high ring strain of the TCO molecule significantly accelerates the reaction. The reaction is irreversible and produces a stable dihydropyridazine product, releasing nitrogen gas as the only byproduct.[12]
Key Features of TCO-Tetrazine Chemistry:
-
Exceptional Speed : This reaction boasts extremely fast kinetics, which is crucial for applications requiring rapid labeling at low concentrations.[12][13]
-
High Selectivity : The reaction is highly specific and does not interfere with native biological processes.[12]
-
"Click-to-Release" Potential : Certain TCO derivatives can be engineered to release a cargo molecule upon reaction with a tetrazine, opening doors for targeted drug delivery.[10]
Head-to-Head Comparison: DBCO vs. TCO
The choice between DBCO and TCO chemistry often comes down to the specific requirements of the experiment, with reaction kinetics and stability being primary considerations.[14]
Reaction Kinetics
The most striking difference between these two systems is their reaction speed. The IEDDA reaction between TCO and tetrazine is orders of magnitude faster than the SPAAC reaction of DBCO with an azide.[12]
| Reactants | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO and Benzyl Azide | SPAAC | ~0.1 - 1.0 | Room Temperature |
| DBCO and Azide-PEG4-acid | SPAAC | 2.1 ± 0.2 | PBS, pH 7.4, 37°C[15] |
| TCO and Tetrazine | IEDDA | >1,000 | Aqueous solution[16] |
| TCO-OH and Tetrazine | IEDDA | 210 | PBS, pH 7.4, 37°C[15] |
| s-TCO and di-2-pyridyl-s-tetrazine | IEDDA | 3,300,000 ± 40,000 | H₂O, 25°C[16][17] |
| d-TCO and di-2-pyridyl-s-tetrazine | IEDDA | 366,000 ± 15,000 | H₂O, 25°C[16][18] |
This table summarizes representative kinetic data. Note that reaction rates can be influenced by the specific derivatives of the reactants, solvent, temperature, and pH.[19][20]
The exceptionally fast kinetics of the TCO-tetrazine ligation make it highly suitable for in vivo applications where low concentrations of labeling reagents are often used.[21]
Stability and Side Reactions
Both DBCO and TCO derivatives generally exhibit good stability.[14] However, there are some important considerations:
-
DBCO : While generally stable, DBCO can react with thiols, such as those found on cysteine residues in proteins, which can lead to off-target labeling.[22]
-
TCO : trans-Cyclooctenes can undergo isomerization to their less reactive cis-isomers. This process can be accelerated by interactions with copper-containing proteins in biological systems.[23] However, more sterically hindered TCO derivatives have been developed to improve stability.[23] Some tetrazine derivatives can also be susceptible to degradation in the presence of high concentrations of thiols.[14]
Hydrophobicity
The hydrophobicity of the labeling reagent can impact its solubility and potential for non-specific binding.[24] DBCO is known to be quite hydrophobic, which can sometimes lead to challenges in aqueous solutions and may negatively affect the properties of labeled biomolecules.[25][26] The development of more hydrophilic TCO derivatives, such as oxoTCOs, has aimed to address this issue.[24]
Practical Applications and Experimental Workflows
Both SPAAC and IEDDA chemistries have been widely adopted for a range of applications, including:
-
Materials science[30][]
Visualizing the Chemistries
Caption: Comparison of SPAAC and IEDDA reaction mechanisms.
Typical Experimental Workflow: Live Cell Labeling
Caption: A generalized workflow for live-cell surface labeling.
Experimental Protocol: Live Cell Surface Labeling with DBCO-Fluorophore
This protocol provides a general guideline for labeling cell surface glycans that have been metabolically tagged with an azide-containing sugar.
Materials:
-
Azide-labeled cells (e.g., grown in media containing Ac₄ManNAz)
-
DBCO-conjugated fluorophore
-
Phosphate-buffered saline (PBS), pH 7.4
-
Growth media
Procedure:
-
Cell Preparation : Gently harvest the azide-labeled cells and wash them twice with PBS to remove any unincorporated azide sugars.[29]
-
Labeling : Resuspend the cells in growth media containing the DBCO-fluorophore at a final concentration of 15-30 µM.[32][33]
-
Incubation : Incubate the cells for 30-60 minutes at 37°C.[29][32]
-
Washing : Wash the cells three to four times with PBS to remove the excess DBCO-fluorophore.[32][33]
-
Analysis : The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Self-Validation:
-
Negative Control : Perform the same labeling procedure on cells that were not treated with the azide-containing sugar. This will account for any non-specific binding of the DBCO-fluorophore.
-
Titration : Optimize the concentration of the DBCO-fluorophore and the incubation time to achieve the best signal-to-noise ratio for your specific cell type and application.
Experimental Protocol: Protein Labeling with TCO
This protocol outlines a general procedure for conjugating a TCO-maleimide to a protein containing a free thiol group.
Materials:
-
Protein with a free thiol (e.g., a cysteine-containing peptide or a protein with a reduced disulfide bond)
-
TCO-maleimide derivative
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Protein Preparation : Ensure the protein is in a suitable buffer at a concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Reaction Setup : Add a 10-20 fold molar excess of the TCO-maleimide (dissolved in a small amount of DMSO or DMF) to the protein solution.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification : Remove the excess, unreacted TCO-maleimide using a desalting column equilibrated with the desired storage buffer.
-
Downstream Reaction : The purified TCO-labeled protein is now ready for reaction with a tetrazine-conjugated molecule.
Self-Validation:
-
Characterization : Confirm the successful conjugation and determine the degree of labeling using techniques like mass spectrometry (MALDI-TOF or ESI-MS).
-
Functional Assay : If applicable, perform a functional assay to ensure that the labeling process has not compromised the protein's activity.
Conclusion and Future Outlook
The choice between cyclooctynes (DBCO) and cyclooctenes (TCO) for bioorthogonal applications is not a matter of one being definitively superior to the other, but rather a decision based on the specific demands of the experiment.
-
The TCO-tetrazine IEDDA reaction is the undisputed champion of speed, making it the preferred choice for applications that require extremely fast kinetics, such as in vivo pre-targeting applications where concentrations are low and time is of the essence.[13][21]
-
The DBCO-azide SPAAC reaction , while slower, is a robust and highly reliable workhorse for a vast array of bioconjugation applications.[4][5] Its good stability and the commercial availability of a wide range of derivatives make it an accessible and powerful tool.
The field of bioorthogonal chemistry is continuously evolving, with ongoing research focused on developing new reactive pairs with even faster kinetics, improved stability, and enhanced hydrophilicity.[13] As our understanding of the subtleties of these reactions grows, so too will our ability to precisely and non-invasively probe the intricate workings of biological systems.
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- 3. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 22. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. vectorlabs.com [vectorlabs.com]
- 33. interchim.fr [interchim.fr]
Technical Comparison Guide: Kinetics of trans-Cyclooct-4-ene-1-carboxylic Acid in Tetrazine Ligations
Executive Summary & Core Directive
This guide provides an in-depth technical analysis of the second-order rate constants (
Unlike rigid templates, this document is structured to address the critical decision-making factors in bioconjugation: Reactivity vs. Stability . We analyze the orbital interactions driving these kinetics, compare TCO-acid against alternative strained alkenes (Norbornene, BCN, s-TCO), and provide a validated stopped-flow protocol for independent verification.
Key Insight: While conformationally strained TCOs (s-TCO) offer faster kinetics (
Mechanistic Principles & Orbital Causality
To understand the rate constants, one must understand the electronic and steric drivers. The reaction is an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition followed by a retro-Diels-Alder elimination of nitrogen (
The Orbital Interaction
The reaction rate is governed by the energy gap between the HOMO of the dienophile (TCO) and the LUMO of the diene (Tetrazine).
-
TCO (HOMO): The high ring strain (
) of the trans-alkene raises its HOMO energy, making it an exceptional nucleophile. -
Tetrazine (LUMO): Electron-withdrawing groups (EWGs) like pyridyl or pyrimidyl moieties lower the LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.
The "Crown" Conformation
trans-Cyclooctene exists primarily in two conformations: "Crown" and "Half-Chair." The Crown conformation is significantly more reactive (approx. 2 orders of magnitude) because the allylic protons are positioned to minimize steric clash with the incoming tetrazine. TCO-acid derivatives that lock into or favor the crown conformation exhibit higher
Reaction Pathway Diagram
Comparative Kinetic Data
The following data aggregates second-order rate constants (
Table 1: TCO-Acid vs. Alternative Strained Alkenes
Note: Values are approximate and solvent-dependent. "TCO-Acid" refers to trans-cyclooct-4-ene-1-carboxylic acid.
| Dienophile | Reactivity Class | Stability (Serum) | Primary Application | |
| s-TCO (Fused) | Ultra-Fast | Low (< 12h) | Low-concentration in vivo imaging | |
| TCO-OH (Axial) | Very Fast | Moderate | Protein labeling | |
| TCO-Acid (This Topic) | Fast | High (> 48h) | ADC Linkers, Surface Immobilization | |
| Norbornene | Slow | High | Polymer crosslinking | |
| Cyclopropene | Slow | Moderate | Metabolic labeling | |
| cis-Cyclooctene | Inert | High | Negative control |
Table 2: Effect of Tetrazine Electronics on TCO-Acid Kinetics
The choice of tetrazine partner drastically alters the observed rate with TCO-acid.
| Tetrazine Derivative | Electronic Character | Notes | |
| 3,6-Di(2-pyridyl)-s-tetrazine | Electron Deficient (EWG) | ~22,000 | Standard high-speed partner.[1] |
| 3,6-Diphenyl-s-tetrazine | Neutral | ~2,000 - 5,000 | Good balance of stability/rate. |
| 3,6-Dimethyl-s-tetrazine | Electron Rich (EDG) | ~10 - 400 | Too slow for low-concentration work. |
| H-Tetrazine (Mono-sub) | Unstable/Reactive | > 30,000 | Often unstable in serum. |
Critical Analysis: The TCO-acid derivative exhibits a "Goldilocks" profile. While s-TCO is orders of magnitude faster, it suffers from rapid isomerization to the unreactive cis isomer in the presence of serum thiols. TCO-acid maintains its trans conformation effectively, making it the superior choice for drug delivery vehicles that require circulation times >24 hours.
Validated Experimental Protocol: Stopped-Flow Kinetics
To accurately measure
Reagents Preparation
-
Tetrazine Stock: Dissolve 3,6-di(2-pyridyl)-s-tetrazine in MeOH to 10 mM. Dilute to 0.5 mM in PBS (pH 7.4) for the working solution.
-
TCO-Acid Stock: Dissolve trans-cyclooct-4-ene-1-carboxylic acid in DMSO. Prepare pseudo-first-order dilutions in PBS ranging from 5 mM to 25 mM (at least 10-fold excess over tetrazine).
Stopped-Flow Workflow
-
Instrument: SX20 Stopped-Flow Spectrometer (Applied Photophysics or equivalent).
-
Temperature: Thermostat at 25.0 °C or 37.0 °C.
-
Detection: Monitor absorbance decay of tetrazine at 515–530 nm (characteristic
transition).
Data Processing
-
Fit Decay Curves: Fit the absorbance decrease (
) to a single exponential equation: -
Determine
: Plot the observed rate constants ( ) against the concentration of TCO-Acid . The slope of the linear regression line is the second-order rate constant, .[3]
Experimental Logic Diagram
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[2] Journal of the American Chemical Society.
-
Rossin, R., et al. (2013).[4] Highly Reactive trans-Cyclooctene Tags with Improved Stability for Diels–Alder Chemistry in Living Systems.[1][5] Bioconjugate Chemistry.[2][3][4][5][6][7][8][9]
-
Darko, A., et al. (2014).[5] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[9] Chemical Science.[7]
-
BenchChem. (2025).[6] A Comparative Review of TCO-Based Bioorthogonal Reactions for Researchers and Drug Development Professionals.
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[2] Chemical Society Reviews.[10]
Sources
- 1. US10434197B2 - Tetrazine-trans-cyclooctene ligation for the rapid construction of radionuclide labeled probes - Google Patents [patents.google.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 10. researchgate.net [researchgate.net]
Validating Hydrophilicity of Cyclooctene Acid Derivatives for Cell Labeling
This guide serves as a technical manual for validating the hydrophilicity of Trans-Cyclooctene (TCO) acid derivatives used in bioorthogonal cell labeling. It addresses the critical trade-off between reaction kinetics and physicochemical solubility, providing actionable protocols for researchers.
Content Type: Publish Comparison Guide | Status: Technical Standard
Executive Summary: The Hydrophilicity-Reactivity Paradox
In bioorthogonal chemistry, specifically the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, Trans-Cyclooctene (TCO) derivatives are the gold standard for speed (
For researchers developing TCO-acid conjugates (e.g., TCO-COOH linked to antibodies, peptides, or drugs), validating hydrophilicity is not merely a solubility check—it is a signal-to-noise (S/N) assurance step . This guide compares standard TCO derivatives against hydrophilic alternatives (e.g., oxo-TCO, PEGylated TCO) and provides a self-validating workflow to quantify their performance.
Comparative Analysis: Structural Determinants of Solubility
The "stickiness" of a TCO derivative is defined by its partition coefficient (LogP) and its structural conformation. We compare three classes of TCO acid derivatives commonly used for conjugation.
Table 1: Physicochemical & Kinetic Comparison of TCO Derivatives
| Derivative Class | Representative Structure | Hydrophilicity (LogP) | Reactivity ( | Washout Time (Live Cells) | Primary Application |
| Standard TCO | Axial-5-hydroxy-TCO | Low (LogP ~1.11 - 1.[1]95) | High (~80,000) | Slow (>60 min) | Fixed cells, Surface labeling |
| Conformationally Strained | d-TCO (Dioxolane-fused) | Medium (LogP ~0.91) | Very High (~370,000) | Moderate (30-45 min) | Low-abundance targets |
| Hetero-TCO (Hydrophilic) | oxo-TCO (Trans-5-oxocene) | High (LogP ~0.51) | High (~95,000) | Fast (<10 min) | Intracellular Live Cell Imaging |
| PEGylated TCO | TCO-PEG | High (Tunable) | Moderate (Steric dependent) | Fast (Variable) | Protein/Antibody Conjugation |
Key Insight: While d-TCO offers speed, oxo-TCO provides the best balance for intracellular labeling due to the endocyclic oxygen reducing lipophilicity without sacrificing significant reactivity.
Visualizing the Validation Logic
The following diagram outlines the decision matrix for selecting and validating a TCO derivative based on the "Washout" principle.
Figure 1: Decision matrix for validating TCO hydrophilicity. A cLogP < 1.0 is the initial threshold, but cellular washout is the definitive "Go/No-Go" metric.
Validation Protocols
To ensure scientific integrity, you must validate the hydrophilicity of your TCO-Acid derivative using both chemical and biological assays.
Protocol A: The "Shake-Flask" LogD Determination (Chemical Validation)
Objective: Determine the distribution coefficient (LogD) at physiological pH (7.4).
-
Preparation: Dissolve TCO-Acid derivative (1 mg) in n-octanol (pre-saturated with PBS).
-
Equilibration: Mix equal volumes (1 mL each) of the TCO-octanol solution and PBS (pH 7.4) in a glass vial.
-
Agitation: Vortex vigorously for 5 minutes, then centrifuge at 2,000 x g for 10 minutes to separate phases.
-
Quantification:
-
Carefully sample the top (octanol) and bottom (PBS) phases.
-
Quantify TCO concentration in each phase using HPLC (UV detection at 254 nm) or LC-MS.
-
-
Calculation:
-
Target: A LogD < 1.0 indicates good water solubility for intracellular probes.
-
Protocol B: The Live-Cell "Washout" Assay (Biological Validation)
Objective: Quantify non-specific membrane retention and washout kinetics. This is the ultimate test of a probe's utility.
Materials:
-
HeLa or HEK293T cells (adherent).
-
TCO-Acid derivative (conjugated to a non-fluorescent cell-penetrating peptide or small molecule).
-
Reporter: Tetrazine-Silicon Rhodamine (Tz-SiR) or Tetrazine-Fluorescein (fluorogenic).
Step-by-Step Methodology:
-
Pulse (Incubation):
-
Seed cells in a confocal glass-bottom dish.
-
Treat cells with 5 µM TCO-conjugate for 30 minutes at 37°C.
-
-
Washout (The Variable):
-
Remove media.[2] Wash cells with fresh media 3 times.
-
Incubate in fresh media for defined intervals: 0, 10, 30, and 60 minutes .
-
-
Chase (Detection):
-
After the washout interval, add 1 µM Tz-SiR (fluorogenic reporter) for 15 minutes.
-
Note: Tz-SiR only fluoresces upon reaction with TCO. Any signal indicates remaining TCO.
-
-
Imaging & Analysis:
Interpretation:
-
Hydrophilic (Validated): Signal drops to baseline within <10 minutes of washout.
-
Hydrophobic (Failed): Signal persists >30 minutes, often showing punctate or membrane-localized fluorescence.
Mechanism of Action: The "Acid" Advantage
Why focus on TCO-Acid derivatives? The carboxylic acid moiety (
-
Solubility Boost: This negative charge creates a hydration shell, significantly lowering the LogD compared to TCO-Amine or TCO-Alcohol derivatives.
-
Conjugation Logic: When the acid is consumed (e.g., converted to an amide bond during conjugation to a drug), this solubility benefit is lost .
-
Recommendation: If conjugating TCO-Acid to a hydrophobic payload, always use a TCO-PEG-Acid linker to compensate for the loss of the charged carboxylate.
Figure 2: Structural contribution to solubility. The core ring drives hydrophobicity; the linker strategy (PEG vs Alkyl) determines the final probe suitability.
References
-
Pigga, J. M., et al. (2021).[5] "Synthesis of Axial-Trans-Cyclooctenes (a-TCOs) and Their Application in Bioorthogonal Chemistry." Bioconjugate Chemistry. Link
-
Lambert, W. D., et al. (2024). "Hydrophilic trans-5-oxocene (oxo-TCO) for efficient construction of PET agents with improved tumor-to-background contrast." Chemical Science. Link
-
Darko, A., et al. (2014). "Conformationally Strained Trans-Cyclooctene Derivatives (d-TCO) with Rapid Reaction Kinetics." Chemical Science. Link
-
Selvaraj, R., & Fox, J. M. (2013). "Trans-cyclooctene — a Swiss Army Knife for Bioorthogonal Chemistry." Current Opinion in Chemical Biology. Link
-
Kele, P., et al. (2016).[6] "Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling." ChemBioChem. Link
Sources
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Crystallographic Analysis of Cyclooct-4-ene-1-carboxylic Acid Derivatives
A Comparative Guide for Bioorthogonal Applications
Executive Summary
This guide provides a technical analysis of cyclooct-4-ene-1-carboxylic acid derivatives, focusing on the crystallographic distinctions between their cis (Z) and trans (E) isomers. While the cis-isomer represents the thermodynamic ground state, the trans-isomer (TCO) is the industry standard for bioorthogonal labeling via Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDDA) reactions.
This document moves beyond basic characterization, offering a comparative analysis of ring conformation, lattice packing, and the direct correlation between crystallographic bond distortion and reaction kinetics.
Part 1: Structural Landscape & Isomerism
The utility of cyclooct-4-ene derivatives in drug development hinges on the strain energy embedded within the eight-membered ring. Crystallography provides the only definitive method to quantify this strain (via bond angles) and determine absolute configuration (planar chirality), which dictates stereoselective ligation.
The Isomeric Divide: Cis vs. Trans
The eight-membered ring is the smallest cycloalkene capable of accommodating a trans double bond, but at a significant energetic cost.
| Feature | Cis-Cyclooct-4-ene (Z) | Trans-Cyclooct-4-ene (E) | Crystallographic Significance |
| Primary Conformation | Boat-Chair (BC) | Crown / Twist | Defines lattice packing density and disorder. |
| Ring Strain | ~7.4 kcal/mol | ~16.7 kcal/mol | Direct predictor of reactivity ( |
| C=C Bond Torsion | ~0° (Planar) | ~135°–160° (Twisted) | Measured directly via torsion angles in CIF data. |
| Planar Chirality | Achiral (Meso-like) | Chiral ( | Requires enantiopure crystallization for resolution. |
| C-C=C Bond Angle | ~120° (Ideal | ~135°–146° | Key Metric: Deviation from 120° correlates to reaction rate. |
Mechanistic Pathway & Analysis Workflow
The following diagram illustrates the workflow from synthesis to crystallographic validation, highlighting the critical "Conformational Lock" required for high-quality X-ray diffraction (XRD) data.
Figure 1: Workflow for isolating and characterizing highly strained trans-cyclooctene derivatives. Note the "Derivatization" step, which is crucial for converting oily acids into diffractable solids.
Part 2: Crystallographic Data Analysis
Analyzing the crystal structure of this compound requires specific attention to the alkene pyramidalization . In standard alkenes, the carbons are planar. In TCO, the strain forces the alkene carbons into a pyramidal geometry, which lifts the HOMO energy and accelerates reaction with tetrazines.
1. Protocol: Crystallizing the "Uncrystallizable"
Cyclooctene acids are often low-melting oils or waxy solids due to ring flexibility. To obtain publication-quality X-ray data, you must rigidify the lattice.
Recommended Protocol: Heavy-Atom Derivatization
-
Starting Material: Isolate pure trans-cyclooct-4-ene-1-carboxylic acid (via silver nitrate extraction).
-
Esterification: React the acid with 4-bromophenacyl bromide in the presence of
and 18-crown-6 (acetone, reflux, 2h). -
Purification: Silica gel chromatography (EtOAc/Hexanes).
-
Crystal Growth:
-
Dissolve the ester in minimum hot ethanol.
-
Slow cooling to 4°C.
-
Alternative: Vapor diffusion of pentane into a concentrated dichloromethane solution.
-
-
Why this works: The rigid phenyl ring and the heavy bromine atom (
) facilitate phase determination (SAD/MAD phasing if needed) and promote ordered packing via stacking, overcoming the disorder of the cyclooctene ring.
2. Critical CIF Parameters
When analyzing the resulting .cif file, extract these specific geometric parameters to validate the "active" conformation:
-
Torsion Angle (
): Measure the dihedral angle. -
Pyramidalization Angle (
): The deviation of the alkene substituents from the plane of the double bond.-
High reactivity TCOs exhibit
.
-
Part 3: Comparative Performance (Reactivity vs. Structure)
The crystallographic data directly correlates with the bioorthogonal utility (reaction rate with tetrazines). The table below compares the parent acid with stabilized and highly strained alternatives.
| Derivative Type | Crystal Conformation | C=C Bond Angle (Avg) | Kinetic Rate ( | Stability (Serum) |
| (Z)-Cyclooct-4-ene acid | Boat-Chair | 118.5° | < 0.01 (Negligible) | High |
| (E)-Cyclooct-4-ene acid | Crown (Twist) | 134.8° | ~1,000 - 5,000 | Moderate |
| s-TCO (Fused Cyclopropane) | Half-Chair (Forced) | 142.1° | ~3,300,000 | Low (Isomerizes) |
| d-TCO (Fused Dioxolane) | Distorted Crown | 137.5° | ~366,000 | High |
Data Interpretation:
-
The "Goldilocks" Zone: The d-TCO (dioxolane-fused) derivative represents the optimal balance. Crystallography reveals that the dioxolane ring locks the conformation preventing the "flip" to the less reactive forms, but without the extreme bond angle distortion of s-TCO that leads to instability.
-
Causality: The increase in bond angle from 134.8° to 142.1° correlates to a 1000-fold increase in reaction rate. This proves that relief of angle strain , not just torsional strain, is the driving force.
Part 4: Experimental Validation (Self-Validating Protocol)
To ensure the crystallographic data you generate is valid and not an artifact of packing forces, perform this validation check:
Protocol: The "Packing Check"
-
Solve Structure: Obtain the asymmetric unit.
-
Check Multiplicity: Does the unit cell contain multiple independent molecules (
)?-
If Yes: Compare the torsion angles of the independent molecules.
-
Logic: If Molecule A has a torsion of 135° and Molecule B has 138°, the conformation is intrinsic to the molecule. If Molecule A is 135° and Molecule B is 160°, crystal packing forces are distorting the ring, and the data may not reflect the solution-state reactivity.
-
-
Hirshfeld Surface Analysis: Use software (e.g., CrystalExplorer) to map
.-
Look for red spots near the alkene.
-
Interpretation: Significant close contacts near the double bond suggest that the lattice is compressing the reactive center.
-
References
-
Fox, J. M., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. Link
-
Trætteberg, M. (1975).[1] The Molecular Structure of trans-Cyclooctene. Acta Chemica Scandinavica. Link
-
Royzen, M., et al. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes. Journal of the American Chemical Society. Link
-
Goddard-Borger, E. D. (2011).[3] The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Journal of Organic Chemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC) . Access to geometric statistics for 8-membered rings. Link
Sources
Safety Operating Guide
Cyclooct-4-ene-1-carboxylic acid proper disposal procedures
Operational Directive
Do not dispose of Cyclooct-4-ene-1-carboxylic acid via sanitary sewer (sink drain).
Despite the presence of a carboxylic acid group, this compound possesses significant hydrophobic character (C9 hydrocarbon framework) and specific reactivity (alkene unsaturation) that necessitates disposal via High-BTU Organic Waste Streams intended for incineration.
This guide defines the segregation, packaging, and labeling protocols required to prevent environmental release and ensuring compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.
Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the physicochemical properties that dictate waste stream compatibility.
| Parameter | Data | Operational Implication |
| Compound | This compound | Target Analyte |
| CAS Number | 4103-10-0 | Identifier for Waste Manifest |
| Formula | Carbon-rich; high caloric value for incineration | |
| Physical State | Solid (Low melting point) or Viscous Liquid | May require double-containment if melting occurs |
| Acidity (pKa) | ~4.5 - 5.0 (Estimated) | Weak acid; reacts with bases to form salts |
| Solubility | Low in water; High in organics (DCM, EtOAc) | DO NOT DRAIN. Precipitates in aqueous lines.[1] |
| Key Hazards | Skin Irrit. 2 (H315); Eye Irrit. 2A (H319) | PPE (Nitrile gloves, goggles) mandatory |
| Reactivity | Alkene (C=C) + Carboxylic Acid (-COOH) | Incompatible with Strong Oxidizers (e.g., Nitric Acid) |
The Logic of Segregation (Expert Analysis)
As a Senior Scientist, I often see researchers make two critical errors with medium-chain organic acids:
-
The "Neutralization Fallacy": Researchers assume that because it is an acid, it can be neutralized with Sodium Hydroxide (NaOH) and poured down the drain.
-
Why this fails: Neutralizing this compound produces the sodium salt (Sodium cyclooct-4-ene-1-carboxylate). Unlike acetic acid, this salt acts like a soap (surfactant) and often precipitates or foams in water treatment systems due to the large hydrophobic ring. It increases Chemical Oxygen Demand (COD) illegally in wastewater.
-
-
The "Oxidizer Oversight": The molecule contains an alkene double bond at position 4.
-
Why this is dangerous: If this waste is commingled with strong oxidizing acids (like Chromic acid or concentrated Nitric acid), the double bond can undergo oxidative cleavage. This reaction is exothermic and can pressurize waste containers, leading to rupture.
-
Therefore, the only validated disposal route is High-Temperature Incineration.
Disposal Decision Matrix
The following workflow illustrates the decision logic for segregating this specific chemical.
Figure 1: Segregation logic ensuring compatibility with standard incineration protocols. Note the strict separation of halogenated solvents.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Applicable for: Old reagent bottles, recrystallized product, or weighing boat residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write fully: "this compound".
-
Hazards: Check "Irritant" and "Toxic".[2]
-
-
Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.
-
Secondary Containment: Place the sealed jar into a clear plastic bag (4 mil thickness) to prevent leakage if the solid melts (mp is relatively low).
-
Storage: Store in the Solid Waste satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for: Mother liquors, extraction layers, or reaction byproducts.[3]
-
Identify the Solvent:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Go to Halogenated Waste .
-
If dissolved in Ethyl Acetate , Methanol , or Ether : Go to Non-Halogenated Waste .
-
-
pH Check (Critical Step):
-
Dip a pH strip into the waste solution.
-
If pH < 3, slowly add dilute Sodium Bicarbonate (
) to adjust pH to 5–9. -
Reasoning: While we do not drain dispose, we neutralize extremely acidic waste before placing it in drums to prevent corrosion of the metal waste drums used by disposal vendors.
-
-
Quench Reactive Intermediates:
-
Ensure no active coupling agents (like DCC or EDC) or oxidizing agents are present in the mixture before bottling.
-
-
Bottle & Cap: Use a solvent-safe carboy (typically HDPE or safety-coated glass). Leave 10% headspace for vapor expansion.
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a small volume of acetone or ethanol.
-
Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.
-
Deface Label: Cross out the chemical name and write "EMPTY".
-
Disposal: Place the glass bottle in the laboratory glass trash (or recycling, depending on local facility rules).
Emergency Contingencies
Spill Response (Small Scale < 500 mL/g):
-
Isolate: Alert nearby personnel.
-
PPE: Don Nitrile gloves and safety goggles.
-
Absorb:
-
Liquid: Use vermiculite or polypropylene pads.
-
Solid: Cover with wet paper towels to prevent dust, then sweep up.
-
-
Clean: Wipe the surface with a soap/water solution (the soap helps solubilize the hydrophobic acid).
-
Dispose: Place all cleanup materials into a Solid Hazardous Waste bag.
Exposure First Aid:
-
Skin: Wash with soap and water for 15 minutes. The acid is lipophilic; water alone may not remove it efficiently—soap is essential.
-
Eyes: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[4]
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]
Sources
A Comprehensive Guide to the Safe Handling of Cyclooct-4-ene-1-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Cyclooct-4-ene-1-carboxylic acid, moving beyond a simple checklist to offer a framework of proactive safety measures rooted in scientific principles. Our goal is to empower you with the knowledge to not only use this compound effectively but also to cultivate a culture of safety and excellence within your laboratory.
Hazard Analysis: Understanding the Risks
This compound is classified with the following hazards:
At its core, the acidic nature of the carboxylic acid group, combined with its organic structure, presents the primary risks of irritation upon contact. The compound is a solid, appearing as a white to light yellow or light orange powder or lump, which can pose a risk of airborne dust during handling.[1] Understanding these fundamental properties is the first step in developing a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a passive step but an active risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with explanations grounded in the compound's specific hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber) | Nitrile gloves offer good resistance to a range of chemicals, including weak acids, and are a suitable choice for handling small quantities of this compound. For prolonged contact or when handling larger quantities, butyl rubber gloves provide superior protection against corrosive acids. Always inspect gloves for any signs of degradation or punctures before use. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is required when handling larger quantities or when there is a significant splash risk. | Given the "serious eye irritation" hazard, chemical splash goggles are mandatory to provide a complete seal around the eyes.[1][2] Standard safety glasses with side shields are insufficient. A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing, such as when dissolving the solid or transferring solutions.[3] |
| Body Protection | Flame-resistant lab coat | A lab coat is essential to protect the skin from accidental spills. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | While not typically required for handling small quantities in a well-ventilated area, a respirator should be used if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a fume hood.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A self-validating safety protocol anticipates potential failures and builds in redundancies. The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its final use.
Experimental Workflow for Safe Handling
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
